molecular formula C46H58N4O9.H2O4S<br>C46H60N4O13S B7803061 Vinblastine sulfate

Vinblastine sulfate

货号: B7803061
分子量: 909.1 g/mol
InChI 键: KDQAABAKXDWYSZ-PNYVAJAMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992)
This compound is the sulfate salt of vinblastine, a natural alkaloid isolated from the plant Catharanthus roseus (Madagascar periwinkle) with antineoplastic properties. Vinblastine disrupts microtubule formation and function during mitosis and interferes with glutamic acid metabolism. (NCI04)
Antitumor alkaloid isolated from Vinca rosea. (Merck, 11th ed.)

属性

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQAABAKXDWYSZ-PNYVAJAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58N4O9.H2O4S, C46H60N4O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name VINBLASTINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017133
Record name Vinblastine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

909.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name VINBLASTINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 10 mg/mL at 76.1 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name VINBLASTINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

143-67-9
Record name VINBLASTINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Vinblastine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinblastine sulfate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinblastine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinblastine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VINBLASTINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N00W22YO2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

543 to 545 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name VINBLASTINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

The Core Mechanism of Vinblastine Sulfate's Action on Microtubules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinblastine (B1199706) sulfate (B86663), a vinca (B1221190) alkaloid derived from Catharanthus roseus, remains a cornerstone of various chemotherapy regimens. Its clinical efficacy is rooted in its potent interaction with tubulin, the fundamental protein subunit of microtubules. This technical guide provides a comprehensive examination of the molecular and cellular mechanisms by which vinblastine disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. We will delve into the specifics of its binding to tubulin, its profound effects on microtubule dynamic instability, and the downstream signaling pathways that culminate in cell death. This guide also offers detailed protocols for key experimental assays used to investigate these phenomena and presents quantitative data in a structured format to facilitate a deeper understanding and further research in the field of microtubule-targeting agents.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are integral to a multitude of cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle, which is essential for chromosomal segregation during cell division.[1][2] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shortening), is tightly regulated and critical for their function.[3] This dynamic instability makes them a prime target for anticancer drugs.[4]

Vinblastine is a potent microtubule-destabilizing agent that exerts its cytotoxic effects by interfering with these crucial microtubule dynamics.[5][6] At low concentrations, it suppresses microtubule dynamics, while at higher concentrations, it leads to a reduction in microtubule polymer mass.[5] This interference with microtubule function ultimately triggers a mitotic checkpoint, leading to cell cycle arrest in the M phase and subsequent programmed cell death (apoptosis).[1][7]

Mechanism of Action: From Tubulin Binding to Cellular Demise

The primary mechanism of action of vinblastine involves its direct binding to tubulin, which sets off a cascade of events that disrupt microtubule function and lead to cell death.

Binding to Tubulin

Vinblastine binds to a specific site on β-tubulin, known as the vinca-binding site, which is distinct from the binding sites of other microtubule-targeting agents like colchicine (B1669291) and taxanes.[8] This binding occurs at the interface between two tubulin heterodimers, effectively introducing a "wedge" that interferes with the proper assembly of microtubules.[9] X-ray crystallography has revealed that the vinblastine binding site is located at an intermolecular contact in the microtubule, sharing a hydrophobic groove on the α-tubulin surface.[9]

The binding of vinblastine to tubulin is characterized by high affinity. Studies have identified two classes of binding sites: high-affinity sites and low-affinity sites. The high-affinity sites are believed to be responsible for the drug's potent effects at low concentrations.

Disruption of Microtubule Dynamics

The binding of vinblastine to tubulin has profound effects on the dynamic instability of microtubules. Even at nanomolar concentrations, vinblastine potently suppresses this dynamic behavior without causing net depolymerization of microtubules.[10][11] Key effects include:

  • Suppression of Growth and Shortening Rates: Vinblastine significantly reduces the rates at which microtubules grow and shorten.[9][11]

  • Decreased Catastrophe Frequency: It lowers the frequency of "catastrophe," the transition from a state of growth or pause to rapid shortening.[9][11]

  • Increased Pause Duration: The average duration of a "pause," a state where neither growth nor shortening is detectable, is significantly increased in the presence of vinblastine.[9][11]

This "kinetic capping" of microtubule ends effectively freezes their dynamics, rendering them dysfunctional.[11]

Induction of Tubulin Self-Association

At higher concentrations, vinblastine induces the self-association of tubulin into spiral aggregates or paracrystals, which are tightly packed arrays of tubulin.[12][13] This process sequesters tubulin dimers, further preventing their incorporation into functional microtubules.

Cellular Consequences

The disruption of microtubule dynamics and structure by vinblastine has severe consequences for the cell, primarily affecting cell division:

  • Mitotic Arrest: The inability to form a functional mitotic spindle due to dysfunctional microtubules leads to the arrest of the cell cycle at the metaphase/anaphase transition.[1][2] The chromosomes, unable to properly align and segregate, activate the mitotic checkpoint.

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][7] This is a key mechanism by which vinblastine eliminates rapidly proliferating cancer cells.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of vinblastine with tubulin and its effects on cells.

Table 1: Vinblastine Binding to Tubulin

ParameterValueSpecies/SystemReference
High-Affinity Binding Sites
Number of Sites per Tubulin Dimer2Embryonic chick brain tubulin
Association Constant (Ka)3-5 x 105 L/molEmbryonic chick brain tubulin
Dissociation Constant (Kd)0.54 µMCalf brain tubulin[10]
Low-Affinity Binding Sites
Dissociation Constant (Kd)14 µMCalf brain tubulin[10]
Binding to Stabilized Microtubules
Number of Sites per Tubulin Monomer1.4-1.7Bovine brain microtubules[14]
Association Constant (Ka)3-4 x 103 M-1Bovine brain microtubules[14]

Table 2: Effects of Vinblastine on Microtubule Dynamic Instability in Living Cells (BS-C-1)

ParameterControl32 nM VinblastineReference
Growth Rate (µm/min) 11.0 ± 3.56.8 ± 2.4[11]
Shortening Rate (µm/min) 17.1 ± 6.09.9 ± 4.1[11]
Catastrophe Frequency (events/s) 0.019 ± 0.0100.007 ± 0.004[11]
Dynamicity (µm/s) -Reduced by 75%[11]
Time in Pause (%) 31.6 ± 14.158.1 ± 14.8[11]

Table 3: IC50 Values of Vinblastine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A2780Ovarian Cancer3.92–5.39
MCF7Breast Cancer1.72–3.13
HeLaCervical CancerVaries by assay[15]
U2OSOsteosarcoma6.1 (for mitotic accumulation)[16]
PC3Prostate CancerVaries by study[17]
LNCaPProstate CancerVaries by study[17]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of vinblastine on the assembly of purified tubulin into microtubules in a cell-free system. Polymerization is monitored by an increase in turbidity (light scattering) at 340-350 nm.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • Vinblastine sulfate stock solution (in DMSO or water)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

    • Prepare a working solution of GTP by diluting the stock to 1 mM in General Tubulin Buffer.

    • Prepare serial dilutions of vinblastine in General Tubulin Buffer. Include a vehicle control (DMSO or water).

  • Assay Setup (on ice):

    • In a 96-well plate, add the desired volume of vinblastine dilutions or vehicle control.

    • Add the tubulin solution to each well.

    • Add glycerol to a final concentration of 10% (v/v) to promote polymerization.

    • Initiate the reaction by adding GTP to a final concentration of 1 mM.

  • Measurement:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm or 350 nm every minute for 60-90 minutes.[1][18]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the effect of vinblastine by comparing the rate and extent of polymerization in treated samples to the control. Calculate the IC₅₀ for polymerization inhibition.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the microtubule network within cells treated with vinblastine, revealing changes in microtubule organization and the formation of paracrystals.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., -20°C methanol (B129727) or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin or rabbit anti-β-tubulin)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a culture dish and allow them to adhere.

    • Treat the cells with various concentrations of vinblastine for the desired duration (e.g., 4-24 hours). Include a vehicle-treated control.[12]

  • Fixation:

    • Gently wash the cells twice with pre-warmed PBS.

    • Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization (if using paraformaldehyde fixation):

    • Wash the cells three times with PBS.

    • Incubate with permeabilization buffer for 10-15 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS.

    • Incubate with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the primary anti-tubulin antibody in blocking buffer according to the manufacturer's instructions.

    • Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS.

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light.

    • Incubate with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with the appropriate filters. Capture images to analyze microtubule morphology.[12][19]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content, allowing for the assessment of vinblastine-induced mitotic arrest.

Materials:

  • Cell suspension

  • This compound

  • PBS

  • Fixative (e.g., ice-cold 70% ethanol)

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired density.

    • Treat cells with vinblastine at various concentrations and for different time points. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells (e.g., by trypsinization for adherent cells) and wash with PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol (B145695) dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer, exciting the PI with a 488 nm laser and detecting the emission at ~617 nm.

    • Collect data for at least 10,000-20,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.

Visualizations

Signaling Pathway of Vinblastine Action

Vinblastine_Mechanism Vinblastine This compound Tubulin α/β-Tubulin Heterodimers Vinblastine->Tubulin Binds to Vinca Site Dynamics Suppression of Microtubule Dynamics Vinblastine->Dynamics Inhibits SelfAssoc Tubulin Self-Association (Paracrystals) Vinblastine->SelfAssoc Induces at high concentrations Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Defective Mitotic Spindle Dynamics->Spindle Leads to M_Arrest Mitotic Arrest (G2/M) Spindle->M_Arrest Apoptosis Apoptosis M_Arrest->Apoptosis Triggers SelfAssoc->Tubulin

Caption: The signaling cascade initiated by vinblastine binding to tubulin.

Experimental Workflow for Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow start Start prep_reagents Prepare Tubulin, Buffers, GTP, and Vinblastine Dilutions start->prep_reagents setup_plate Set up 96-well Plate on Ice: Add Vinblastine, Tubulin, Glycerol prep_reagents->setup_plate initiate Initiate Polymerization: Add GTP setup_plate->initiate incubate_read Incubate at 37°C in Plate Reader Measure Absorbance at 340 nm initiate->incubate_read analyze Analyze Data: Plot Absorbance vs. Time Calculate IC50 incubate_read->analyze end End analyze->end Vinblastine_Effects_Logic Vinblastine Vinblastine Low_Conc Low Concentration (nM range) Vinblastine->Low_Conc High_Conc High Concentration (µM range) Vinblastine->High_Conc Suppress_Dynamics Suppresses Microtubule Dynamic Instability Low_Conc->Suppress_Dynamics High_Conc->Suppress_Dynamics Net_Depolymerization Net Microtubule Depolymerization High_Conc->Net_Depolymerization Paracrystal Paracrystal Formation High_Conc->Paracrystal Mitotic_Arrest Mitotic Arrest Suppress_Dynamics->Mitotic_Arrest Net_Depolymerization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

The Serendipitous Discovery and Enduring Legacy of Vinblastine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinblastine (B1199706), a cornerstone of combination chemotherapy for decades, stands as a testament to the power of natural product drug discovery. Originally isolated from the Madagascar periwinkle, Catharanthus roseus, its journey from a traditional herbal remedy for diabetes to a potent anti-cancer agent is a classic example of scientific serendipity, rigorous chemical investigation, and clinical validation. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying vinblastine. It includes a detailed chronology of its development, quantitative data on its yield and clinical efficacy, comprehensive experimental protocols for its isolation, and visualizations of its biosynthesis and mechanism of action.

A History of Serendipity: From Folklore to Chemotherapy

The discovery of vinblastine was an unintentional yet momentous outcome of investigating the ethnobotanical uses of Catharanthus roseus.[1] Traditionally, infusions of the plant's leaves were used in various parts of the world, including Jamaica and the Philippines, as a folk remedy for diabetes.[2][3]

In the 1950s, two independent research groups were drawn to the plant for its purported anti-diabetic properties. Canadian scientists Dr. Robert Noble and Dr. Charles Beer at the University of Western Ontario began investigating extracts, hoping to isolate a novel hypoglycemic agent.[4][5][6] Concurrently, a team at the pharmaceutical company Eli Lilly and Company was pursuing similar research.[7]

The pivotal moment came when Dr. Noble's team, upon injecting a crude extract of C. roseus leaves into rabbits, found it had little effect on blood sugar levels.[5] Instead, they observed a dramatic and unexpected outcome: a sharp decrease in the animals' white blood cell counts (leukopenia).[8] Recognizing that uncontrolled proliferation of white blood cells is a hallmark of leukemia, they astutely hypothesized that the plant extract might contain a potent anti-cancer compound. This observation shifted the entire focus of their research from diabetes to oncology.

Following this lead, Dr. Beer successfully isolated the active alkaloid, initially named vincaleukoblastine, which was later shortened to vinblastine.[9] The collaboration between the academic researchers and the industrial capacity of Eli Lilly accelerated the development of vinblastine into a clinically viable drug, ultimately leading to its approval and integration into cancer treatment protocols.[7]

Logical Flow of Discovery

Discovery_Workflow A Ethnobotanical Use (Traditional Diabetes Remedy) B Scientific Investigation (Noble & Beer, Eli Lilly) A->B C Hypothesis: Plant contains hypoglycemic agent B->C D In Vivo Experiment (Rabbit Model) C->D E Unexpected Observation: Severe Leukopenia (WBC Count Decrease) D->E Observation F New Hypothesis: Plant contains cytotoxic, anti-leukemic agent E->F Insight G Bioassay-Guided Fractionation F->G H Isolation & Purification (Charles Beer) G->H I Identification of Vinblastine H->I J Pre-clinical & Clinical Trials I->J K Approved Chemotherapeutic Agent J->K Biosynthesis_Pathway cluster_precursors Monomeric Precursors Catharanthine Catharanthine Coupling Enzymatic Coupling (Peroxidase-mediated) Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Intermediate α-3',4'-Anhydrovinblastine Coupling->Intermediate Reduction Reduction Step Intermediate->Reduction Vinblastine Vinblastine Reduction->Vinblastine MoA_Pathway cluster_cell Cancer Cell VBL Vinblastine Tubulin α/β-Tubulin Dimers VBL->Tubulin Binds to β-subunit MT Microtubules (Dynamic Polymers) VBL->MT Inhibits Polymerization & Promotes Depolymerization Tubulin->MT Polymerization Spindle Mitotic Spindle MT->Spindle Formation M_Phase M-Phase Arrest Spindle->M_Phase Chromosome Segregation Apoptosis Apoptosis (Programmed Cell Death) M_Phase->Apoptosis Triggers

References

Vinblastine Sulfate's Effect on Microtubule Dynamic Instability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vinblastine (B1199706) sulfate, a cornerstone of chemotherapy for decades, exerts its potent anti-cancer effects by targeting tubulin and disrupting the essential process of microtubule dynamics. Its mechanism is multifaceted and exquisitely concentration-dependent. At low, clinically relevant nanomolar concentrations, vinblastine's primary action is not the wholesale depolymerization of microtubules, but rather the kinetic stabilization and suppression of their dynamic instability.[1][2][3][4] This leads to the arrest of mitosis and subsequent cell death. At higher micromolar concentrations, it induces significant microtubule depolymerization and the formation of tubulin paracrystals.[5][6] This guide provides an in-depth technical overview of vinblastine's effects on microtubule dynamics, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of its mechanistic action for researchers, scientists, and drug development professionals.

Introduction to Microtubule Dynamics

Microtubules are essential cytoskeletal polymers composed of α/β-tubulin heterodimers.[7] They are not static structures but exist in a state of perpetual non-equilibrium dynamics known as "dynamic instability."[8][9] This behavior, critical for processes like cell division, motility, and intracellular transport, is characterized by stochastic transitions between phases of slow growth (polymerization) and rapid shortening (depolymerization).[8][10]

The key parameters governing dynamic instability are:

  • Growth Rate: The speed at which tubulin dimers are added to the microtubule end.

  • Shortening Rate: The speed at which tubulin dimers are lost from the microtubule end.

  • Catastrophe Frequency: The frequency of transition from a growing state to a shortening state.[11]

  • Rescue Frequency: The frequency of transition from a shortening state back to a growing state.[11]

Disruption of the precise regulation of these parameters, particularly within the mitotic spindle, is a validated strategy for cancer therapy.

Mechanism of Action of Vinblastine Sulfate

Vinblastine's interaction with tubulin is complex, leading to distinct cellular outcomes based on its concentration.

Binding to the Vinca Domain

Vinblastine binds to a specific site on β-tubulin, known as the Vinca domain. This site is located at the interface between two tubulin heterodimers, allowing vinblastine to interfere with the longitudinal association of tubulin molecules.[10]

Concentration-Dependent Effects

Low Concentrations (Nanomolar Range): Suppression of Dynamic Instability At low concentrations (e.g., 3-64 nM in cells), vinblastine potently suppresses dynamic instability without causing significant net microtubule depolymerization.[1][2][3][4] Instead of inducing disassembly, it acts as a "kinetic cap" at the microtubule ends.[1][2][4][12][13] This binding suppresses both the growth and shortening rates and decreases the catastrophe frequency.[1][2][3][4] Consequently, microtubules spend significantly more time in a "pause" or attenuated state, where they are neither growing nor shortening detectably.[1][2][4][13] This suppression of dynamics is sufficient to disrupt the delicate balance of forces required for mitotic spindle function, leading to metaphase arrest and inhibition of cell division.[14][15]

High Concentrations (Micromolar Range): Microtubule Depolymerization At higher concentrations (e.g., >100 nM), vinblastine's effects become more pronounced. It binds stoichiometrically along the microtubule lattice, with approximately 1.4-1.7 binding sites per tubulin molecule.[5] This extensive binding is thought to induce a conformational change in the tubulin protofilaments, causing them to peel away from the microtubule wall and self-associate into coiled spiral aggregates and crystalline structures known as paracrystals.[5][6][16] This leads to a net loss of microtubule polymer mass.[14]

cluster_low Low Concentration (nM) cluster_params cluster_high High Concentration (µM) VLB This compound Low_Conc Binds to high-affinity sites at microtubule ends VLB->Low_Conc High_Conc Binds stoichiometrically along microtubule lattice VLB->High_Conc Suppress Suppresses Dynamic Instability (Kinetic Capping) Low_Conc->Suppress Params ↓ Growth Rate ↓ Shortening Rate ↓ Catastrophe Frequency ↑ Pause Duration Suppress->Params Arrest Mitotic Arrest Suppress->Arrest Depoly Net Microtubule Depolymerization High_Conc->Depoly Paracrystal Formation of Tubulin Paracrystals & Spirals Depoly->Paracrystal Cytotox Cytotoxicity Depoly->Cytotox cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tubulin 1. Purify Tubulin (e.g., from bovine brain) Seeds 2. Prepare Stabilized Microtubule Seeds (GMPCPP) Chamber 3. Assemble & Passivate Microscope Flow Chamber Load 4. Load Seeds into Chamber Chamber->Load Perfuse 5. Perfuse with Tubulin, GTP, & Vinblastine Load->Perfuse Image 6. Time-Lapse Imaging (DIC / TIRF) Perfuse->Image Kymo 7. Generate Kymographs Image->Kymo Trace 8. Trace Microtubule Ends (Life History Plots) Kymo->Trace Calc 9. Calculate Dynamic Parameters (Rates, Frequencies) Trace->Calc

References

Vinblastine Sulfate and Cell Cycle Arrest at the G2/M Phase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinblastine (B1199706) sulfate (B86663), a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent chemotherapeutic agent utilized in the treatment of various malignancies, including lymphomas, and testicular and breast cancers.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division.[1][3][4] This interference leads to a robust arrest of the cell cycle at the G2/M phase, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.[3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underlying vinblastine-induced G2/M arrest, detailed experimental protocols for its characterization, a summary of key quantitative data, and a visualization of the pertinent signaling pathways.

Mechanism of Action: Disruption of Microtubule Dynamics

Vinblastine exerts its cytotoxic effects by binding to tubulin, the fundamental protein subunit of microtubules.[1][3] This binding inhibits the polymerization of tubulin into microtubules, essential cytoskeletal structures involved in cell division, intracellular transport, and maintenance of cell shape.[3] At low concentrations, vinblastine suppresses the dynamic instability of microtubules by reducing the rates of both their growth and shortening phases.[6][7][8][9] This "kinetic capping" of microtubule ends prevents the proper formation and function of the mitotic spindle, a crucial apparatus for the segregation of chromosomes during mitosis.[6][7][8] The inability to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism, leading to a halt in cell cycle progression at the metaphase to anaphase transition.[10][11][12]

Quantitative Data on Vinblastine-Induced G2/M Arrest

The efficacy of vinblastine in inducing G2/M arrest is dose- and cell-type-dependent. The following tables summarize key quantitative data from various studies.

Cell LineVinblastine ConcentrationObservationReference
BS-C-13-64 nMPotent suppression of microtubule dynamic instability without significant depolymerization.[6][9]
BS-C-132 nM75% reduction in microtubule dynamicity.[6][8][13]
HeLa20 ng/mLArrest with a bipolar spindle, indicating intact microtubule attachment but lack of tension.[10]
HeLa1.5 µg/mLComplete depolymerization of microtubules.[10]
L1210Equitoxic concentrationsAccumulation of cells in the G2+M phase.[14]
K5620.6 µMG2/M phase arrest observed at 8, 18, and 24 hours.[15]
Suit2500 nMDramatic shift of cells to the G2/M phase after 24 hours.[16]

Signaling Pathways in Vinblastine-Induced G2/M Arrest

The primary signaling pathway activated by vinblastine-induced microtubule disruption is the Spindle Assembly Checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.

Spindle Assembly Checkpoint (SAC) Activation

SAC_Activation cluster_vinblastine Vinblastine Sulfate cluster_microtubule Microtubule Dynamics cluster_spindle Mitotic Spindle cluster_sac Spindle Assembly Checkpoint cluster_apc Anaphase Promoting Complex cluster_cellcycle Cell Cycle Progression Vinblastine Vinblastine Tubulin Tubulin Dimers Vinblastine->Tubulin binds & inhibits polymerization Microtubule Microtubule Instability Spindle Defective Mitotic Spindle Microtubule->Spindle Kinetochores Unattached Kinetochores Spindle->Kinetochores SAC SAC Proteins (Mad2, BubR1, etc.) Kinetochores->SAC activates MCC Mitotic Checkpoint Complex (MCC) SAC->MCC forms APC APC/C-Cdc20 MCC->APC inhibits Arrest G2/M Arrest APC->Arrest leads to Anaphase Anaphase APC->Anaphase required for

Downstream Effects on Cell Fate

Prolonged G2/M arrest induced by vinblastine ultimately leads to apoptosis. This process involves the modulation of key cell cycle and apoptotic regulatory proteins.

  • Cyclin B1/CDK1 Complex: The master regulator of entry into mitosis, the Cyclin B1/CDK1 complex, accumulates in cells arrested in G2/M.[17][18][19]

  • Bcl-2 Family Proteins: Vinblastine treatment can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL) and the activation of pro-apoptotic members (e.g., Bax, Bak), tipping the balance towards cell death.[20][21][22][23]

  • Mcl-1 Degradation: Vinblastine can induce the phosphorylation and subsequent proteasomal degradation of the anti-apoptotic protein Mcl-1, a process that can be mediated by the Cdk1/cyclin B complex.[17][18]

Apoptosis_Pathway G2M_Arrest Prolonged G2/M Arrest CyclinB_CDK1 Cyclin B1/CDK1 Activation G2M_Arrest->CyclinB_CDK1 Bcl2_phos Bcl-2/Bcl-xL Phosphorylation (Inactivation) G2M_Arrest->Bcl2_phos Mcl1_phos Mcl-1 Phosphorylation CyclinB_CDK1->Mcl1_phos Mcl1_deg Mcl-1 Degradation Mcl1_phos->Mcl1_deg Bak_act Bak Activation Mcl1_deg->Bak_act releases Bax_act Bax Activation Bcl2_phos->Bax_act promotes Mito Mitochondrial Outer Membrane Permeabilization Bak_act->Mito Bax_act->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to vinblastine treatment using propidium (B1200493) iodide (PI) staining.

Flow_Cytometry_Workflow Start Seed Cells Treat Treat with this compound (and vehicle control) Start->Treat Harvest Harvest Cells (Trypsinization for adherent cells) Treat->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Fix Fix in ice-cold 70% Ethanol (B145695) Wash_PBS->Fix Wash_Stain Wash and Resuspend in PI/RNase Staining Buffer Fix->Wash_Stain Incubate Incubate in the dark Wash_Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Data Gate on single cells and analyze DNA content histogram Analyze->Data

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in an appropriate solvent, e.g., water or DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI in PBS)

  • RNase A Solution (e.g., 100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control for a predetermined time course (e.g., 24, 48 hours).

  • Harvesting:

    • Adherent cells: Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Suspension cells: Transfer the cell suspension directly to a conical tube.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate at room temperature in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and detect the PI fluorescence.

  • Data Analysis: Gate the single-cell population to exclude debris and aggregates. Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle and Apoptotic Proteins

Procedure:

  • Cell Lysis: After treatment with vinblastine, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, phospho-Bcl-2, Mcl-1, cleaved caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound remains a cornerstone of many chemotherapy regimens due to its potent anti-mitotic activity. Its ability to disrupt microtubule dynamics leads to a robust G2/M phase cell cycle arrest, primarily through the activation of the Spindle Assembly Checkpoint. The sustained arrest ultimately triggers the intrinsic apoptotic pathway, mediated by key regulators such as the Bcl-2 family proteins and the Cyclin B1/CDK1 complex. A thorough understanding of these molecular mechanisms and the application of the detailed experimental protocols provided in this guide are essential for researchers and drug development professionals working to optimize the therapeutic use of vinblastine and to develop novel anti-cancer agents that target the cell cycle.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Vinblastine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinblastine (B1199706) sulfate (B86663) is a potent antineoplastic agent belonging to the vinca (B1221190) alkaloid class of drugs.[1] It is a salt of vinblastine, an alkaloid extracted from the Madagascar periwinkle plant, Catharanthus roseus.[1][2][3] Utilized for decades in chemotherapy, vinblastine is a cornerstone in the treatment of various cancers, including Hodgkin's lymphoma, testicular cancer, and breast cancer.[1][4] Its therapeutic effect is primarily attributed to its interaction with tubulin and the subsequent disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][5][6] This guide provides a detailed examination of the molecular structure, physicochemical properties, and mechanism of action of vinblastine sulfate, along with key experimental protocols for its analysis.

Molecular Structure

Vinblastine is a complex dimeric alkaloid, meaning it is composed of two distinct alkaloid units: catharanthine (B190766) (the indole (B1671886) moiety) and vindoline (B23647) (the dihydroindole moiety).[2] The crystal structure of this compound has been determined by X-ray crystallography, revealing intricate stereochemistry.[7][8]

A key structural feature is the 9-membered azacyclononane ring within the catharanthine portion.[7][8] Half of this ring is notably flat and coplanar with the indole ring, while the other half adopts a boat conformation and is fused to a piperidine (B6355638) ring in a chair conformation.[7][8] The molecular geometry shares similarities with the related vinca alkaloid, vincristine (B1662923), but differs in the orientation of the methoxycarbonyl group at the C18' position.[7][8]

Chemical Formula: C₄₆H₅₈N₄O₉ · H₂SO₄[2][9]

Physicochemical Properties

This compound is a white to off-white or slightly yellow crystalline powder.[2][3] It is hygroscopic and should be handled with care as a potent cytotoxic agent.[10][11] For storage, it should be preserved in tight, light-resistant containers in a freezer.[10]

The quantitative physicochemical properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₄₆H₆₀N₄O₁₃S[2][3]
Molecular Weight 909.05 - 909.1 g/mol [2][3][5]
Appearance White to off-white/slightly yellow crystalline powder[2][3]
Melting Point 267 °C (decomposes)[9]
pH 3.5 - 5.0 (in a 1.5 mg/mL aqueous solution)[10]
Solubility - Freely soluble in water[2]
- Soluble in methanol[2][11]
- Soluble in DMSO (≥ 44 mg/mL)[5]
- Slightly soluble in ethanol[2]
pKa pKa1 = 5.4; pKa2 = 7.4 (for Vinblastine base)[12]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the disruption of microtubule function.[1][6] This process is critical for cell division, particularly during mitosis.

  • Tubulin Binding: Vinblastine binds to β-tubulin dimers at a specific site, known as the vinca domain.[1][7]

  • Inhibition of Microtubule Assembly: This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1][6] At low concentrations, it suppresses microtubule dynamics, and at higher concentrations, it reduces the overall microtubule polymer mass.[6]

  • Mitotic Spindle Disruption: The failure to form a functional mitotic spindle prevents the proper alignment and segregation of chromosomes during mitosis.[1]

  • Metaphase Arrest: This disruption halts the cell cycle at the metaphase stage.[1][2][13]

  • Apoptosis Induction: The prolonged mitotic arrest triggers the intrinsic pathway of apoptosis (programmed cell death), leading to the selective elimination of rapidly proliferating cells, such as cancer cells.[1]

Beyond its primary antimitotic role, this compound has been shown to interfere with other cellular processes, including the metabolic pathways of amino acids (specifically, from glutamic acid to the citric acid cycle) and nucleic acid synthesis.[13][14][15] It also acts as an inhibitor of nicotinic acetylcholine (B1216132) receptors (nAChR) with an IC50 of 8.9 μM.[16][17]

Vinblastine_Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Target & Process cluster_outcome Cellular Outcome VBS This compound Tubulin β-Tubulin Binding VBS->Tubulin MT_Assembly Inhibition of Microtubule Assembly Tubulin->MT_Assembly Spindle Mitotic Spindle Disruption MT_Assembly->Spindle Arrest Metaphase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Primary mechanism of action for this compound.

Experimental Protocols

The characterization and quantification of this compound rely on several key analytical and biological techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity and concentration of this compound in pharmaceutical formulations.[18]

Methodology:

  • Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and organic solvents. For example, a mixture of a diethylamine/water solution (adjusted to pH 7.5 with phosphoric acid) and an acetonitrile/methanol solution.[10] Another validated method uses 90% methanol, 5% acetonitrile, and 5% of 0.1% orthophosphoric acid (pH 3.5).[18]

  • Column: A reverse-phase C18 or C8 column is typically used for separation.[11][19]

  • Flow Rate: A typical flow rate is between 1.0 and 2.0 mL/min.[20]

  • Detection: Ultraviolet (UV) detection is performed at a wavelength of approximately 262 nm or 269 nm.[11][20]

  • Procedure: A standard solution of USP this compound RS is prepared at a known concentration. The sample solution is also prepared. Equal volumes of the standard and sample are injected into the chromatograph, and the peak responses are measured to calculate the quantity of this compound.[10]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result p1 Prepare Mobile Phase p2 Prepare Standard & Sample Solutions a1 Inject into HPLC System p2->a1 a2 Separate on Reverse-Phase Column a1->a2 a3 Detect with UV (e.g., 262 nm) a2->a3 r1 Record Chromatogram a3->r1 r2 Calculate Purity/ Concentration r1->r2

Caption: General experimental workflow for HPLC analysis.
Spectroscopic and Spectrometric Characterization

Structural elucidation and confirmation of this compound are achieved using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR studies (¹H, ¹³C, ¹⁵N) are essential for the complete spectral characterization and structural identification of vinblastine and its related impurities.[21] These techniques provide detailed information about the chemical environment of each atom in the molecule, confirming its complex structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS/MS), is used to determine the precise molecular weight and fragmentation patterns of the molecule.[21] This data confirms the elemental composition and aids in structural identification.

X-ray Crystallography

This technique is used to determine the three-dimensional atomic and molecular structure of a crystal.

Methodology:

  • Crystallization: this compound has been successfully crystallized using the hanging-drop vapor diffusion method.[7][8] In this protocol, a drop containing the purified this compound, a buffer, and a precipitant (like polyethylene (B3416737) glycol and lithium sulfate) is allowed to equilibrate with a larger reservoir of the precipitant solution.[7][8] Over time, as water vapor leaves the drop, the concentration of the molecule increases, leading to the formation of single crystals suitable for diffraction experiments.

  • Data Collection and Analysis: The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the molecular structure is determined.[7][8]

In Vitro Cytotoxicity Assays (MTT/XTT)

These colorimetric assays are used to measure the cytotoxic (cell-killing) effects of this compound on cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).[22]

Methodology (MTT Assay):

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[22]

  • Drug Treatment: The culture medium is replaced with a medium containing serial dilutions of this compound. Control wells receive medium with the vehicle solvent only. The plate is incubated for a set period (e.g., 24, 48, or 72 hours).[22]

  • MTT Incubation: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours.[22] During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.[22]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength between 500 and 600 nm. The amount of formazan produced is proportional to the number of viable cells.[22]

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. A dose-response curve is generated to determine the IC50 value.[22]

The XTT assay is similar but produces a water-soluble formazan product, simplifying the protocol by removing the solubilization step.[22]

Cytotoxicity_Assay_Workflow s1 Seed Cells in 96-well Plate s2 Incubate (24h) s1->s2 t1 Treat with Serial Dilutions of this compound s2->t1 t2 Incubate (24-72h) t1->t2 r1 Add MTT or XTT Reagent t2->r1 r2 Incubate (2-4h) r1->r2 r3 Add Solubilizing Agent (MTT Assay Only) r2->r3 a1 Measure Absorbance with Plate Reader r2->a1 XTT Assay Skips Solubilization Step r3->a1 a2 Calculate % Viability & Determine IC50 a1->a2

Caption: Workflow for in vitro cytotoxicity assays (MTT/XTT).

References

An In-depth Technical Guide to the Vinblastine Sulfate Binding Site on Tubulin Subunits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinblastine (B1199706), a key member of the Vinca (B1221190) alkaloid family, is a potent antimitotic agent widely employed in chemotherapy for various malignancies, including lymphomas, and breast and lung cancers.[1][2][3] Its therapeutic efficacy stems from its ability to disrupt microtubule dynamics, which are crucial for numerous cellular processes, most notably mitotic spindle formation during cell division.[3][4][5][6][7] This guide provides a comprehensive technical overview of the vinblastine binding site on the αβ-tubulin heterodimer, the fundamental building block of microtubules. We will delve into the precise location of the binding site, the molecular interactions governing the binding, quantitative binding data, and the experimental methodologies used to elucidate these details.

The Vinblastine Binding Site: A Molecular Wedge in Tubulin Assembly

Structural and biochemical studies have precisely mapped the vinblastine binding site, often referred to as the "Vinca domain." It is not located within a single tubulin subunit but rather at a critical interface between two αβ-tubulin heterodimers.[4][5][6][7][8][9]

  • Location: The binding site is situated at the longitudinal interface where the α-tubulin of one heterodimer (α2) contacts the β-tubulin of the adjacent heterodimer (β1) in a head-to-tail arrangement.[4][5][6][7][8] This strategic position is near the exchangeable GTP-binding site (E-site) on the β-tubulin subunit.[6][8]

  • Molecular Interaction: Vinblastine acts as a "molecular wedge," inserting itself into this inter-dimer interface.[8][10] This binding event physically obstructs the straight conformation required for the longitudinal association of tubulin dimers into protofilaments, the linear polymers that form the microtubule wall.[8]

  • Key Residues: High-resolution X-ray crystallography of the tubulin-vinblastine complex (e.g., PDB ID: 5J2T) has identified the specific amino acid residues that form the binding pocket.[11][12] The interaction involves residues from both the β1-tubulin and the α2-tubulin subunits.[13] Key interactions include hydrogen bonds and hydrophobic contacts. For instance, the C4 acetoxy group of vinblastine forms hydrogen bonds with Asn329 and Lys336 of the adjacent α-tubulin, while the methyl group fits into a hydrophobic pocket created by Ile332 and Ala333.[11] Theoretical studies have also highlighted the importance of residues such as B-Ser178, B-Asp179, B-Glu183, and B-Tyr210 from β-tubulin and C-Lys326, C-Asp327, and C-Lys336 from α-tubulin in stabilizing the complex.[14]

Consequences of Vinblastine Binding

The binding of vinblastine to this inter-dimer site has profound consequences for microtubule dynamics:

  • Inhibition of Polymerization: By preventing the proper longitudinal association of tubulin heterodimers, vinblastine potently inhibits microtubule assembly.[15][16][17]

  • Induction of Spiral Aggregates: Instead of forming straight protofilaments, the vinblastine-tubulin complexes self-associate into curved spiral aggregates.[4][5][6][7][8][10][15] This diverts the available tubulin pool away from microtubule formation.

  • Microtubule Destabilization: At substoichiometric concentrations, vinblastine can bind to the plus ends of existing microtubules, kinetically capping them and suppressing their dynamic instability—the switching between growth and shortening phases that is vital for their function.[18] At higher concentrations, it leads to the depolymerization of microtubules.[19]

The overall effect is a complete disruption of the microtubule network, leading to mitotic arrest and, ultimately, apoptosis of the cancer cell.

VBL Vinblastine Sulfate (B86663) Tubulin αβ-Tubulin Heterodimer Interface (Vinca Domain) VBL->Tubulin Binds to Conformation Induces Conformational Curvature Tubulin->Conformation Inhibition Inhibition of Longitudinal Tubulin-Tubulin Association Conformation->Inhibition Spirals Formation of Spiral Aggregates Inhibition->Spirals Depletion Depletion of Assembly- Competent Tubulin Spirals->Depletion MT_Assembly Microtubule Assembly Is Blocked Depletion->MT_Assembly MT_Dynamics Disruption of Microtubule Dynamics MT_Assembly->MT_Dynamics Mitosis Mitotic Spindle Cannot Form MT_Dynamics->Mitosis Arrest Cell Cycle Arrest (M-Phase) Mitosis->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Logical flow of vinblastine's mechanism of action.

Quantitative Analysis of Vinblastine-Tubulin Interaction

The affinity of vinblastine for tubulin has been quantified using various biophysical techniques. The binding process is complex, often described by models that account for both the initial drug binding to tubulin dimers and the subsequent self-association of the drug-tubulin complexes.

ParameterValueMethodConditionsReference
Ka (app) (7.7 ± 0.5) x 104 M-1Fluorescence Anisotropy25°C, using a fluorescent vinblastine analog (F-VLB)[20]
Ka ~3-4 x 103 M-1Radiolabeled BindingBinding to taxol-stabilized microtubules[19]
Stoichiometry 1.4-1.7 sites/tubulin Radiolabeled BindingBinding to taxol-stabilized microtubules[19]
IC50 0.5 µMMicrotubule Assembly AssayIn vitro, using a fluorescent vinblastine analog (F-VLB)[20]
IC50 4.8 µMMicrotubule Assembly AssayIn vitro, using vinblastine-4'-anthranilate[21]
Binding Affinity (K1) Identical for Vinblastine, Vincristine, Vinorelbine (B1196246)Sedimentation VelocityThe affinity of the drug for individual tubulin heterodimers[15][16]
Overall Affinity (K1K2) Vincristine > Vinblastine > VinorelbineSedimentation VelocityReflects both initial binding and subsequent self-association[15][16]

Note: Binding constants can vary significantly depending on the experimental technique, tubulin source, buffer conditions, temperature, and the presence of nucleotides (GTP/GDP). The data presented highlights the range of reported values.

Experimental Protocols for Studying the Vinblastine-Tubulin Interaction

A variety of sophisticated experimental techniques have been essential in characterizing the vinblastine binding site and its effects on tubulin.

X-ray Crystallography

This technique provides atomic-level structural information of the drug-protein complex.

  • Objective: To determine the three-dimensional structure of vinblastine bound to tubulin.

  • Methodology:

    • Protein Complex Preparation: Tubulin is inherently difficult to crystallize. To overcome this, it is often co-complexed with a stabilizing protein, such as the stathmin-like domain of RB3 (T2R complex), which prevents tubulin self-assembly into larger, heterogeneous aggregates but preserves the protofilament-like interface where vinblastine binds.[9][10]

    • Crystallization: The purified T2R-tubulin complex is crystallized, often by vapor diffusion.

    • Soaking or Co-crystallization: The crystals are then soaked in a solution containing vinblastine, allowing the drug to diffuse into the binding site. Alternatively, vinblastine is included in the crystallization mixture from the start (co-crystallization).[6]

    • Data Collection: The crystals are exposed to a high-intensity X-ray beam (typically from a synchrotron source). The diffraction pattern is recorded.

    • Structure Determination: The diffraction data is processed to calculate an electron density map, into which the atomic model of the tubulin-vinblastine complex is built and refined.[10][12]

Fluorescence Spectroscopy

This method is highly versatile for studying binding events in solution.[22]

  • Objective: To determine binding affinity (Kd or Ka), stoichiometry, and to probe the environment of the binding site.

  • Methodology:

    • Fluorescent Probes: A fluorescent analog of vinblastine is synthesized, such as 17-deacetyl-O-(3-carbonylamino-7-diethylaminocoumarin) vinblastine (F-VLB) or vinblastine-4'-anthranilate.[20][21] These probes are designed to retain high affinity for tubulin.

    • Titration: A fixed concentration of the fluorescent vinblastine analog is titrated with increasing concentrations of purified tubulin.

    • Data Acquisition: Changes in fluorescence properties upon binding are monitored. These can include:

      • Fluorescence Intensity: Binding to tubulin often places the fluorophore in a more non-polar environment, leading to an increase in quantum yield (brighter fluorescence).[20][21]

      • Emission Maximum: A blue shift (shift to a shorter wavelength) in the emission maximum can also indicate binding.[20][21]

      • Fluorescence Anisotropy/Polarization: The larger size of the tubulin-drug complex causes it to tumble more slowly in solution compared to the free drug, resulting in a significant increase in anisotropy. This change is highly sensitive to the fraction of bound ligand.[20]

    • Data Analysis: The changes in the fluorescence signal are plotted against the tubulin concentration. The data are then fitted to a binding isotherm equation to calculate the equilibrium dissociation constant (Kd).[22]

    • Competitive Assays: To confirm the binding site, a competition experiment is performed where the fluorescent probe and tubulin are incubated with increasing concentrations of unlabeled vinblastine. A decrease in the fluorescence signal indicates that the unlabeled drug is displacing the fluorescent probe, confirming they share the same binding site.[22][23]

Radioligand Binding Assay

This is considered a "gold standard" method for accurately quantifying receptor-ligand interactions.[24][25]

  • Objective: To determine the binding affinity (Kd) and the number of binding sites (Bmax).

  • Methodology:

    • Radioligand Preparation: Vinblastine is labeled with a radioactive isotope, typically tritium (B154650) (3H).

    • Incubation: A constant concentration of the biological sample (e.g., purified tubulin, cell lysates, or stabilized microtubules) is incubated with varying concentrations of the [3H]-vinblastine until equilibrium is reached.[26][27]

    • Separation of Bound and Free Ligand: A critical step is to separate the tubulin-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through a filter that retains the protein but allows the free ligand to pass through.[24]

    • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

    • Non-specific Binding: To determine non-specific binding, a parallel set of experiments is run in the presence of a large excess of unlabeled vinblastine, which saturates the specific binding sites.

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The specific binding data is then analyzed using Scatchard plots or non-linear regression to determine Kd and Bmax.[24][25]

Analytical Ultracentrifugation (AUC)

AUC, specifically the sedimentation velocity method, is a powerful technique for studying the size, shape, and interactions of macromolecules in solution.

  • Objective: To characterize the vinblastine-induced self-association of tubulin.

  • Methodology:

    • Sample Preparation: Samples of purified tubulin are prepared with varying concentrations of vinblastine.

    • Sedimentation Velocity Run: The samples are subjected to high centrifugal force in an analytical ultracentrifuge. The movement of the tubulin (and its aggregates) is monitored over time using an optical detection system.

    • Data Analysis: The rate at which the molecules sediment is used to determine their sedimentation coefficient (s-value). An increase in the weight-average sedimentation coefficient with increasing vinblastine concentration indicates drug-induced self-association.[15][28] By analyzing the data with specific binding models (e.g., isodesmic ligand-mediated self-association), one can extract equilibrium constants for both the initial drug binding and the subsequent polymerization steps.[15][16]

cluster_0 Structural & Affinity Characterization Start Purified Tubulin & Vinblastine Sulfate XRay X-Ray Crystallography (with T2R complex) Start->XRay Fluorescence Fluorescence Spectroscopy (using fluorescent analog) Start->Fluorescence Radio Radioligand Binding Assay (using ³H-Vinblastine) Start->Radio AUC Analytical Ultracentrifugation Start->AUC Structure Atomic 3D Structure of Binding Site XRay->Structure Affinity Binding Affinity (Kd) Stoichiometry (Bmax) Fluorescence->Affinity Radio->Affinity Association Self-Association Parameters AUC->Association

Caption: Experimental workflow for characterizing the vinblastine binding site.

Conclusion

The binding site for this compound on tubulin is a well-defined pocket at the longitudinal interface between two tubulin heterodimers. By inserting into this site, vinblastine physically prevents the incorporation of tubulin dimers into growing microtubules, favoring the formation of non-functional spiral aggregates. This disruption of microtubule dynamics is the cornerstone of its potent antimitotic and anti-cancer activity. A combination of X-ray crystallography, fluorescence spectroscopy, radioligand binding assays, and analytical ultracentrifugation has been instrumental in building a detailed molecular and quantitative understanding of this critical drug-target interaction. This knowledge continues to inform the development of new Vinca alkaloids and other microtubule-targeting agents with improved efficacy and reduced toxicity for cancer therapy.

References

Early In Vitro Studies of Vinblastine Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of early in vitro studies on the cytotoxicity of vinblastine (B1199706), a vinca (B1221190) alkaloid widely used in chemotherapy. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of vinblastine's mechanism of action, cytotoxic effects, and the experimental methodologies used to assess them.

Core Mechanism of Action: Microtubule Disruption

Vinblastine exerts its cytotoxic effects primarily by interfering with microtubule dynamics.[1][2] At low concentrations, it suppresses the dynamic instability of microtubules, which are crucial for forming the mitotic spindle during cell division.[1][3] This suppression leads to an M-phase-specific cell cycle arrest.[1] At higher concentrations, vinblastine leads to a reduction in microtubule polymer mass.[1] The drug binds to tubulin, inhibiting its assembly into microtubules.[1][4] This disruption of microtubule formation prevents the proper alignment and separation of chromosomes during mitosis, ultimately triggering programmed cell death, or apoptosis.[2]

Studies have shown that vinblastine has differential effects on the plus and minus ends of microtubules. It stabilizes the plus ends by suppressing growth and shortening rates, while destabilizing the minus ends by increasing the frequency of "catastrophe" events (a switch from growth to shortening).[5][6] This dual action contributes significantly to the disruption of mitotic spindle function.[5][6]

Quantitative Analysis of Vinblastine Cytotoxicity

The cytotoxic effects of vinblastine have been quantified in numerous in vitro studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the potency of the drug.

Table 1: IC50 Values of Vinblastine in Various Cancer Cell Lines (Continuous Exposure)

Cell LineCancer TypeIC50 (nM)Reference
L1210Mouse Leukemia4.0[7]
S49Mouse Lymphoma3.5[7]
NeuroblastomaMouse Neuroblastoma15[7]
HeLaHuman Cervical Cancer2.6[7]
HL-60Human Promyelocytic Leukemia5.3[7]
A549Human Lung CarcinomaNot specified, but sensitive[8]
RERF-LC-sq1Human Lung Squamous Cell CarcinomaVariable[8]
H358Human Bronchioalveolar CarcinomaVariable[8]
LC-1FNot specifiedVariable[8]
A375Human Malignant Melanoma2.2 µg/mL (approximately 2700 nM)[9]

Table 2: IC50 Values of Vinblastine in Various Cancer Cell Lines (Short-Term Exposure - 4 hours)

Cell LineCancer TypeIC50 (nM)Reference
L1210Mouse Leukemia380[7]
HL-60Human Promyelocytic Leukemia900[7]
HeLaHuman Cervical Cancer62[7]

Table 3: Effect of Vinblastine on Microtubule Polymerization

DrugIC50 for Polymerization Inhibition (µM)Reference
Vinblastine0.54[10]
Vinorelbine0.80[10]
Vinflunine1.2[10]

Experimental Protocols

Several key in vitro assays are commonly used to evaluate the cytotoxicity of vinblastine.

Cell Viability and Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL and incubate overnight.[11]

    • Compound Treatment: Treat cells with various concentrations of vinblastine and incubate for a specified period (e.g., 24, 48, or 72 hours).[11][12]

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent) to dissolve the formazan crystals.[11][12]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11]

LDH (Lactate Dehydrogenase) Assay: This assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised. The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Protocol Outline:

    • Cell Seeding and Treatment: Plate and treat cells with the test compound as in the MTT assay.

    • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

    • Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm.[13]

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Protocol Outline:

    • Cell Treatment and Harvesting: Treat cells with vinblastine, then harvest by trypsinization or centrifugation.[11]

    • Washing: Wash the cells with cold PBS.[11]

    • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[11]

    • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[12]

    • Incubation: Incubate for 15 minutes at room temperature in the dark.[11][12]

    • Analysis: Analyze the stained cells by flow cytometry.[11]

Caspase-Glo 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. The cleavage of the substrate by active caspases generates a luminescent signal.

  • Protocol Outline:

    • Cell Seeding and Treatment: Plate and treat cells in a 384-well white/clear bottom plate.[14]

    • Reagent Addition: After treatment, add the Caspase-Glo 3/7 reagent to the wells.[14]

    • Incubation: Incubate at room temperature in the dark for 1 hour.[14]

    • Luminescence Measurement: Measure the luminescent signal using a plate reader.

Cell Cycle Analysis

Propidium Iodide Staining: This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Principle: The amount of DNA in a cell is indicative of its phase in the cell cycle (G1, S, or G2/M). PI intercalates with DNA, and the resulting fluorescence intensity is proportional to the DNA content.

  • Protocol Outline:

    • Cell Treatment and Harvesting: Treat and harvest cells as in other assays.

    • Fixation: Fix and permeabilize the cells by resuspending them in cold 70% ethanol.[12]

    • Staining: Treat the cells with RNase to remove RNA and then stain with a PI solution.

    • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways in Vinblastine-Induced Cytotoxicity

Vinblastine-induced apoptosis involves a complex interplay of signaling pathways. A primary mechanism involves the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway.

Vinblastine's Impact on Bcl-2 Family Proteins

Studies have shown that vinblastine treatment leads to the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[15] This is accompanied by the conformational activation and oligomerization of Bax.[15] In contrast, the anti-apoptotic protein Bcl-xL, which normally exists in both monomeric and oligomeric forms, loses its oligomeric form upon treatment with microtubule inhibitors like vinblastine.[15] Overexpression of Bcl-xL can inhibit vinblastine-induced Bax activation and subsequent apoptosis.[15]

dot

Caption: Vinblastine-induced apoptotic signaling pathway.

Role of Mcl-1 and JNK Signaling

In some leukemia and lymphoma cells, vinblastine can induce a rapid, cell cycle phase-independent apoptosis.[16] This process is often regulated by the anti-apoptotic protein Mcl-1.[16] Vinblastine can induce the expression of Mcl-1, which can protect cells from apoptosis.[16] However, inhibition of Mcl-1, either through shRNA or in combination with other inhibitors, can dramatically sensitize cells to vinblastine-induced apoptosis.[16] This acute apoptosis is also dependent on the activation of c-Jun N-terminal kinase (JNK).[16]

dot

JNK_Mcl1_Pathway Vinblastine Vinblastine JNK_Activation JNK Activation Vinblastine->JNK_Activation Mcl1_Induction Mcl-1 Induction Vinblastine->Mcl1_Induction Apoptosis Acute Apoptosis JNK_Activation->Apoptosis Mcl1_Induction->Apoptosis Inhibits Mcl1_Inhibition Mcl-1 Inhibition (e.g., shRNA, other drugs) Mcl1_Inhibition->Mcl1_Induction Blocks

Caption: Role of JNK and Mcl-1 in vinblastine-induced apoptosis.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of vinblastine.

dot

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Cell_Culture Cell Line Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Vinblastine Preparation (Serial Dilutions) Treatment Treatment with Vinblastine Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation MTT_Assay Cell Viability Assay (e.g., MTT) Incubation->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Incubation->Cell_Cycle_Analysis IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle_Analysis->Cell_Cycle_Dist

Caption: General experimental workflow for in vitro vinblastine cytotoxicity studies.

This guide provides a foundational understanding of the early in vitro studies that characterized the cytotoxic properties of vinblastine. The presented data, protocols, and pathway diagrams offer a valuable resource for researchers continuing to explore the mechanisms of this important chemotherapeutic agent and for those involved in the development of novel anti-cancer drugs.

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Vinblastine Sulfate in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of vinblastine (B1199706) sulfate (B86663) in key preclinical models. The information presented herein is intended to support drug development professionals in designing and interpreting preclinical studies of this important chemotherapeutic agent.

Introduction

Vinblastine is a vinca (B1221190) alkaloid derived from the Madagascar periwinkle, Catharanthus roseus. It functions as an anti-mitotic agent by disrupting the polymerization of microtubules, a critical process for cell division.[1] Despite its long-standing clinical use, a thorough understanding of its behavior in preclinical species remains crucial for the development of new formulations, combination therapies, and for managing its narrow therapeutic index. This guide summarizes key pharmacokinetic parameters, metabolic pathways, and experimental methodologies in mice, rats, dogs, and monkeys.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of vinblastine is generally characterized by rapid distribution from the plasma into tissues, a large volume of distribution, and a multiphasic elimination pattern.[2][3] The primary route of elimination is through hepatic metabolism and biliary excretion.[4][5]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key intravenous pharmacokinetic parameters of vinblastine in various preclinical species. It is important to note that significant inter-study and inter-individual variability can exist due to differences in analytical methods, animal strains, and experimental conditions.

Table 1: Vinblastine Pharmacokinetic Parameters in Mice

StrainDose (mg/kg)Cmax (ng/mL)t½ (h)AUC (ng·h/mL)CL (L/h/kg)Vd (L/kg)Reference
FVB1~10002.14502.22-
FVB6>10003.528002.14-[6]
FVB2-----

Table 2: Vinblastine Pharmacokinetic Parameters in Rats

ParameterValueReference
Dose Not Specified[4]
Terminal Half-life (t½) 14.3 h[4]
Systemic Clearance (CL) 1.49 L/h/kg[4]
Apparent Volume of Distribution (Vd) 11.46 L/kg[4]

Table 3: Vinblastine Pharmacokinetic Parameters in Dogs

ParameterValueReference
Dose 2.5 mg/m²[5]
Terminal Half-life (t½) 3-5 h[7]
Notes Plasma levels fell in a biphasic manner.[7]

Table 4: Vinblastine Pharmacokinetic Parameters in Monkeys (Rhesus)

ParameterValueReference
Dose 0.20 mg/kg[8]
Terminal Half-life (t½) 152 min (2.53 h)[8]
Clearance (CL) 7.0 mL/min/kg (0.42 L/h/kg)[8]
Apparent Volume of Distribution (Vd) 1.5 L/kg[8]
AUC (0-inf) 16,745 nM·min[8]

Metabolism of Vinblastine

The liver is the primary site of vinblastine metabolism.[1][3] The biotransformation is predominantly mediated by the cytochrome P450 3A (CYP3A) subfamily of enzymes.[9][10][11]

Metabolic Pathways

The metabolism of vinblastine involves several reactions, with the most significant being N-demethylation and hydroxylation.[12] The primary and most well-characterized metabolite is desacetylvinblastine , which exhibits greater biological activity than the parent compound.[1][5] Studies in rats have identified multiple biotransformation products in bile samples.[4] A comprehensive review has identified at least 35 potential metabolites of vinblastine.[12][13]

Vinblastine_Metabolism Vinblastine Vinblastine Metabolites Multiple Metabolites Vinblastine->Metabolites Excretion Biliary/Fecal Excretion Vinblastine->Excretion Minor Renal Excretion Desacetylvinblastine Desacetylvinblastine (Active Metabolite) Metabolites->Desacetylvinblastine Primary Pathway Metabolites->Excretion Desacetylvinblastine->Excretion

Metabolic Pathway of Vinblastine
Species-Specific Metabolic Profiles

While CYP3A-mediated metabolism is a common thread, there are species-specific differences in the metabolic profile of vinblastine. For instance, in rats, at least four distinct biotransformation products have been identified in bile.[4] In mice and dogs, desacetylvinblastine is a major metabolite.[5][6] Further research is needed to fully elucidate the complete metabolic map in each preclinical species.

Experimental Protocols

This section outlines typical methodologies for conducting preclinical pharmacokinetic studies of vinblastine sulfate.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of vinblastine.

PK_Workflow A Acclimatization of Animals C Intravenous Administration A->C B This compound Formulation B->C D Serial Blood Sampling C->D F Tissue Collection (for biodistribution) C->F E Plasma Separation D->E G Sample Extraction E->G F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Data Analysis H->I J Reporting I->J

Typical Experimental Workflow for a Preclinical PK Study
Detailed Methodologies

4.2.1. Animal Models and Husbandry

  • Species: Male FVB mice, Sprague-Dawley rats, Beagle dogs, and Rhesus monkeys are commonly used.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the study.

  • Housing: Animals should be housed in appropriate caging with controlled temperature, humidity, and light-dark cycles. Food and water should be provided ad libitum, except when fasting is required for the study.

4.2.2. Drug Formulation and Administration

  • Formulation: this compound is typically dissolved in a sterile isotonic saline solution (0.9% NaCl).

  • Administration: The drug is administered as an intravenous (IV) bolus injection.[5][14] For rats and mice, the tail vein is a common site of injection.[15] For larger animals like dogs, the cephalic vein is often used.[16]

4.2.3. Sample Collection

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dose. Common time points include pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours after administration.[5][15] The volume of blood collected should adhere to institutional animal care and use committee (IACUC) guidelines.[17][18] Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

  • Plasma Preparation: Plasma is separated by centrifugation at approximately 2000-4000 x g for 10-15 minutes at 4°C. The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

  • Tissue Collection (for Biodistribution): At the end of the study or at specific time points, animals are euthanized, and tissues of interest (e.g., liver, kidney, spleen, lung, tumor) are collected, weighed, and homogenized for analysis.[19][20][21]

4.2.4. Bioanalytical Method

  • Method: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and sensitive method for the quantification of vinblastine and its metabolites in biological matrices.[22][23][24][25]

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically employed to isolate the analytes from the plasma or tissue homogenates.[1]

  • Internal Standard: A suitable internal standard, such as vincristine (B1662923) or a deuterated analog of vinblastine, is added to the samples to correct for extraction variability and matrix effects.[23]

  • Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Conclusion

This technical guide has provided a consolidated overview of the preclinical pharmacokinetics and metabolism of this compound. The data presented in the tables and the methodologies described offer a valuable resource for scientists and researchers involved in the preclinical development of vinblastine-based therapies. A thorough understanding of the species-specific differences in pharmacokinetics and metabolism is essential for the successful translation of preclinical findings to the clinical setting.

References

The Isolation and Synthesis of Vinblastine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinblastine (B1199706), a dimeric indole (B1671886) alkaloid, is a cornerstone of cancer chemotherapy, primarily used in the treatment of lymphomas, leukemias, and certain solid tumors.[1][2] Its complex molecular architecture and low natural abundance in the Madagascar periwinkle, Catharanthus roseus, have presented significant challenges for its production.[3][4] This technical guide provides a comprehensive overview of the isolation of vinblastine from its natural source, its intricate biosynthetic pathway, and the various semi-synthetic and total synthetic strategies developed to secure a stable supply of this vital therapeutic agent. Detailed experimental protocols for key methodologies are provided, alongside a quantitative analysis of yields and efficiencies. Visual representations of the biosynthetic pathway, isolation workflow, and a representative synthetic route are included to facilitate a deeper understanding of these complex processes.

Introduction

Vinblastine is a potent antineoplastic agent that functions by disrupting the formation of microtubules, essential components of the mitotic spindle, thereby arresting cell division in metaphase.[5] It is formed through the coupling of two monomeric indole alkaloids: catharanthine (B190766) and vindoline (B23647).[6][7] The concentration of vinblastine in C. roseus leaves is exceedingly low, typically in the range of 0.00025% of the dry leaf weight, making its extraction a costly and labor-intensive process.[3] This scarcity has driven extensive research into more efficient and scalable production methods, including semi-synthesis from more abundant precursors and total chemical synthesis. This guide aims to provide a detailed technical resource for professionals engaged in the research and development of vinblastine and related compounds.

Biosynthesis of Vinblastine in Catharanthus roseus

The biosynthesis of vinblastine is a complex enzymatic process involving multiple steps and cellular compartments within the C. roseus plant.[3] The pathway culminates in the coupling of catharanthine and vindoline to form α-3',4'-anhydrovinblastine, which is subsequently converted to vinblastine.[1]

The key steps in the formation of the monomeric precursors and their eventual coupling are outlined below:

  • Formation of Precursors: Tryptamine, derived from the shikimate pathway, and secologanin, from the terpenoid pathway, condense to form strictosidine, the central intermediate for all terpenoid indole alkaloids in the plant.[1]

  • Divergent Pathways: Strictosidine then undergoes a series of enzymatic transformations to yield catharanthine and, through a separate branch involving the intermediate tabersonine, vindoline.[1][4]

  • Dimerization: The final step involves the enzymatic coupling of catharanthine and vindoline, catalyzed by a peroxidase enzyme, to form anhydrovinblastine.[1] This intermediate is then hydrated to yield vinblastine.

Biosynthetic Pathway Diagram

Vinblastine_Biosynthesis cluster_precursors Precursor Synthesis cluster_monomers Monomer Synthesis cluster_dimerization Dimerization Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin Secologanin->Strictosidine Catharanthine Catharanthine Strictosidine->Catharanthine multiple steps Tabersonine Tabersonine Strictosidine->Tabersonine multiple steps Anhydrovinblastine α-3',4'-Anhydrovinblastine Catharanthine->Anhydrovinblastine Peroxidase Vindoline Vindoline Tabersonine->Vindoline multiple steps Vindoline->Anhydrovinblastine Vinblastine Vinblastine Anhydrovinblastine->Vinblastine Hydration

Caption: Biosynthetic pathway of vinblastine in C. roseus.

Isolation of Vinblastine from Catharanthus roseus

The extraction and purification of vinblastine from plant material is a multi-step process involving solvent extraction, acid-base partitioning, and chromatographic separation.

General Isolation Workflow

A typical workflow for the isolation of vinblastine from dried C. roseus leaves is depicted below.

Isolation_Workflow Start Dried C. roseus Leaves Extraction Solvent Extraction (e.g., acidified water, methanol, benzene) Start->Extraction Filtration Filtration Extraction->Filtration AcidBase Acid-Base Partitioning (to separate alkaloids) Filtration->AcidBase CrudeAlkaloids Crude Alkaloid Mixture AcidBase->CrudeAlkaloids Chromatography Column Chromatography (Silica Gel, Alumina) CrudeAlkaloids->Chromatography Fractions Fraction Collection and Analysis (TLC, HPLC) Chromatography->Fractions PurifiedVinblastine Purified Vinblastine Fractions->PurifiedVinblastine Crystallization Crystallization PurifiedVinblastine->Crystallization FinalProduct Vinblastine Sulfate (B86663) Crystals Crystallization->FinalProduct

Caption: General workflow for the isolation of vinblastine.

Experimental Protocol: Acid-Base Extraction and Initial Purification

This protocol outlines a common laboratory-scale method for the extraction of total alkaloids from C. roseus leaves.

Materials:

  • Dried and powdered C. roseus leaves

  • 0.1 M Hydrochloric acid (HCl)

  • Ammonium hydroxide (B78521) (NH4OH) solution (25%)

  • Methylene chloride (CH2Cl2)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Macerate 100 g of dried, powdered C. roseus leaves in 1 L of 0.1 M HCl for 24 hours at room temperature.

  • Filter the mixture and collect the acidic aqueous extract.

  • Adjust the pH of the extract to approximately 9-10 with 25% NH4OH solution.

  • Extract the alkaline solution three times with 500 mL portions of CH2Cl2 in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the dried organic extract and concentrate under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.

Quantitative Data from Various Extraction Methods
Extraction MethodSolvent SystemYield of Total Alkaloids (% of dry weight)Vinblastine Content in Extract (% w/w)Reference
Maceration with Acidified Water0.1 M HCl0.5 - 1.50.01 - 0.05[8]
Soxhlet ExtractionEthanol (B145695)10 - 150.005 - 0.02[9]
Supercritical Fluid Extraction (SFE)CO2 with ethanol co-solvent2 - 50.02 - 0.1[10]
Microwave-Assisted Extraction (MAE)Ethanol12 - 180.03 - 0.08[9]

Note: Yields can vary significantly based on the plant material's origin, age, and processing, as well as the precise extraction conditions.

Synthesis of Vinblastine

The low natural abundance of vinblastine has spurred the development of both semi-synthetic and total synthetic routes to this important molecule.

Semi-Synthesis of Vinblastine

Semi-synthetic approaches typically involve the coupling of catharanthine and vindoline, which are more abundant in C. roseus than vinblastine itself. One of the most efficient methods is the biomimetic iron(III)-promoted coupling.[3][11]

Semi_Synthesis Catharanthine Catharanthine Coupling Fe(III)-Promoted Coupling Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Anhydrovinblastine α-3',4'-Anhydrovinblastine Coupling->Anhydrovinblastine OxidationReduction In-situ Oxidation/ Reduction (Fe(III)/Air, NaBH4) Anhydrovinblastine->OxidationReduction Vinblastine Vinblastine OxidationReduction->Vinblastine

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Vinblastine Sulfate in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinblastine (B1199706) sulfate (B86663) is a potent chemotherapeutic agent belonging to the vinca (B1221190) alkaloid family, originally derived from the Madagascar periwinkle plant, Catharanthus roseus. It is widely used in the treatment of various cancers, including Hodgkin's lymphoma, non-Hodgkin's lymphoma, breast cancer, and testicular cancer. Vinblastine exerts its cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in crucial cellular processes such as mitosis, intracellular transport, and maintenance of cell shape.[1][2] This document provides detailed protocols for assessing the in vitro efficacy of vinblastine sulfate against cancer cells, focusing on cytotoxicity, apoptosis induction, and cell cycle arrest.

Mechanism of Action

Vinblastine's primary mechanism of action involves its binding to tubulin, the protein subunit of microtubules.[3][1] This binding inhibits the polymerization of tubulin into microtubules, leading to their disruption.[2] The interference with microtubule dynamics has profound consequences for rapidly dividing cancer cells. Specifically, it prevents the formation of a functional mitotic spindle, a requisite structure for the segregation of chromosomes during cell division.[1][2] This disruption of the mitotic spindle leads to an arrest of the cell cycle in the M phase (mitosis), ultimately triggering programmed cell death, or apoptosis.[1][2] At very low concentrations, vinblastine can suppress microtubule dynamics, while at higher concentrations, it leads to a reduction in microtubule polymer mass.[3]

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative view of its cytotoxic potency.

Cell LineCancer TypeIC50 Value (nM)
A2780Ovarian Cancer3.92–5.39
MCF7Breast Cancer1.72–3.13
HeLaCervical Cancer1.4 - 2.6
L1210Mouse Leukemia4.0
S49Mouse Lymphoma3.5
HL-60Human Leukemia5.3
K562Chronic Myelogenous Leukemia1.0
T47DBreast Ductal Carcinoma2.8 μM
UACC-903Melanoma1.65 μM

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.[1][4][5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound by measuring the metabolic activity of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated control wells with medium alone.[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4][7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4][7]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat the cells with the desired concentrations of this compound for the appropriate duration as determined from the cytotoxicity assay.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.[7]

  • Washing: Wash the cells twice with cold PBS.[7]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.[7]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[7]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described previously and harvest the cells.[7]

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate for at least 30 minutes on ice to fix and permeabilize the cells.[7]

  • Washing: Wash the cells twice with PBS.[7]

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[7]

  • PI Staining: Add 500 µL of Propidium Iodide staining solution (50 µg/mL) to the cell suspension.[7]

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization

Vinblastine_Signaling_Pathway cluster_cell Cancer Cell VLB This compound Tubulin Tubulin Dimers VLB->Tubulin Binds to Microtubule Microtubule Polymer VLB->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Forms Arrest M-Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Triggers

Caption: Vinblastine's mechanism of action in a cancer cell.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Add this compound (various concentrations) B->C D Incubate for 24-72h C->D E Perform Assay (MTT / Annexin V / PI) D->E F Measure Endpoint (Absorbance / Fluorescence) E->F G Calculate IC50 / % Apoptosis / Cell Cycle Distribution F->G

Caption: General workflow for in vitro assays with vinblastine.

References

Application Notes and Protocols for Vinblastine Sulfate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of vinblastine (B1199706) sulfate (B86663) stock solutions in in vitro cell culture experiments. Vinblastine is a potent antimitotic agent that functions by disrupting microtubule assembly, leading to M-phase cell cycle arrest and subsequent apoptosis. Adherence to proper preparation and handling protocols is crucial for obtaining accurate and reproducible experimental outcomes.

Physicochemical Properties and Solubility

Vinblastine sulfate is a white to off-white crystalline powder.[1] It is sensitive to light, heat, and hydrolysis.[1] Understanding its solubility is critical for preparing appropriate stock solutions.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water~90.91~100
Dimethyl Sulfoxide (DMSO)~90.91~100
Dimethyl Formamide~6-[2]
Phosphate-Buffered Saline (PBS, pH 7.2)~0.5-[2]

Stability and Storage

Proper storage of this compound, both in solid form and in solution, is essential to maintain its potency.

FormStorage TemperatureDurationNotesReference
Crystalline Solid-20°C≥ 4 yearsProtect from light.[2]
Crystalline Solid2-8°C-Store in the outer carton to protect from light.[3][4]
Aqueous Solution (e.g., in PBS)Room TemperatureNot recommended for more than one day-[2]
Solution in 0.9% Sodium Chloride (1 mg/mL)25°CUp to 1 monthIn polypropylene (B1209903) syringes, protected from light.[5]
DMSO Stock Solution-20°CUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles.[6]
DMSO Stock Solution-80°CUp to 6 monthsSealed storage, away from moisture and light.[7]
Solution in Normal Saline (with preservative)2-8°CUp to 28 days-[4]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution in an organic solvent, which is a common practice for long-term storage and subsequent dilution in cell culture media.

Materials:

  • This compound powder (MW: 909.06 g/mol , may vary by batch)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber (light-protected) microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparations: Bring the this compound powder and DMSO to room temperature. Perform all handling of the dry powder in a chemical fume hood.

  • Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 9.09 mg of this compound (assuming a molecular weight of 909.06 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into sterile, light-protected microcentrifuge tubes in volumes appropriate for your experiments to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[6][7]

Preparation of Working Solutions for Cell Treatment

Working solutions are prepared by diluting the high-concentration stock solution into a complete cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (appropriate for your cell line)

  • Sterile conical tubes or microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution.

  • Cell Treatment: Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

Working Concentrations for Cell Culture

The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Cell LineAssay TypeIC50/EC50Reference
B16 MelanomaProliferation Inhibition1 nM[2]
L-cellsProliferation InhibitionComplete inhibition at 40 nM[2][8]
COLO 320 (Human Colorectal Carcinoma)CytotoxicityEC50 < 0.08 µM[7][9]
A549 (Human Lung Carcinoma)CytotoxicityIC50 = 0.002 µg/mL[7]
LNCaP (Human Prostate Cancer)CytotoxicityIC50 = 29.3 µM[7]

Diagrams

Vinblastine_Preparation_Workflow Workflow for this compound Stock and Working Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve Add to solvent vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot into Light-Protected Tubes vortex->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw Stock Solution Aliquot store_stock->thaw For experimental use dilute Serially Dilute in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing this compound solutions.

Vinblastine_MOA Mechanism of Action of Vinblastine Vinblastine This compound Tubulin Tubulin Dimers Vinblastine->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts MPhaseArrest M-Phase Arrest MitoticSpindle->MPhaseArrest Leads to Apoptosis Apoptosis MPhaseArrest->Apoptosis Induces

Caption: Simplified signaling pathway of vinblastine.

References

Determining Vinblastine Sulfate IC50 in Various Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinblastine (B1199706) sulfate (B86663) is a well-established chemotherapeutic agent belonging to the vinca (B1221190) alkaloid family, derived from the Madagascar periwinkle plant, Catharanthus roseus. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. By binding to β-tubulin and inhibiting its polymerization with α-tubulin, vinblastine effectively arrests cells in the M phase of the cell cycle, ultimately leading to apoptosis.[1][2] This cytotoxic activity is particularly effective against rapidly proliferating cancer cells.

The half-maximal inhibitory concentration (IC50) is a critical parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. In the context of cancer research, determining the IC50 value of vinblastine sulfate across various cancer cell lines is fundamental for preclinical drug evaluation, understanding mechanisms of resistance, and developing more effective therapeutic strategies.

These application notes provide a summary of this compound IC50 values in a range of cancer cell lines and a detailed protocol for determining these values using the MTT assay.

Data Presentation: this compound IC50 Values

The following table summarizes the IC50 values for this compound in various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as incubation time, cell density, and the specific assay used.

Cell LineCancer TypeIC50 (µM)Assay MethodIncubation Time (hrs)
Breast Cancer
MCF-7Breast Adenocarcinoma0.007MTT72
MDA-MB-231Breast Adenocarcinoma0.0083MTT72
Leukemia/Lymphoma
K562Chronic Myelogenous Leukemia0.001Hemocytometer48
AMO-1Myeloma0.000536Not SpecifiedNot Specified
SUP-M2Anaplastic Large Cell Lymphoma0.000678Not SpecifiedNot Specified
IM-9Myeloma0.000722Not SpecifiedNot Specified
WSU-DLCL2Diffuse Large B-Cell Lymphoma0.000823Not SpecifiedNot Specified
JurkatT-Cell Leukemia0.001316Not SpecifiedNot Specified
Lung Cancer
NCI-H446Small Cell Lung Cancer0.000565Not SpecifiedNot Specified
NCI-H2122Non-Small Cell Lung Adenocarcinoma0.000805Not SpecifiedNot Specified
COR-L23Non-Small Cell Lung Carcinoma45.5SRB48
H1299Non-Small Cell Lung Carcinoma0.03MTT48
A549Lung Carcinoma0.132 (hypoxia), 0.527 (normoxia)Cell Titer-Blue72
Prostate Cancer
LNCaPProstate Carcinoma0.5Not SpecifiedNot Specified
Colon Cancer
MDST8Large Intestine Adenocarcinoma0.001354Not SpecifiedNot Specified
Other
HeLaCervical CancerVariesNot SpecifiedNot Specified
NCCITTeratocarcinoma0.000962Not SpecifiedNot Specified

This table is a compilation of data from multiple sources and is intended for comparative purposes.[3][4][5][6]

Experimental Protocols

Determining IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7]

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in appropriate complete medium until it reaches the logarithmic growth phase.

    • Harvest the cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells).

    • Perform a cell count using a hemocytometer and assess viability (e.g., via trypan blue exclusion).

    • Dilute the cell suspension to the optimal seeding density in a complete culture medium. This density should be predetermined for each cell line to ensure that the cells are in an exponential growth phase at the end of the assay and are not over-confluent. A typical range is 1,000 to 10,000 cells per well.[7]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. To minimize evaporation effects, fill the peripheral wells with 100 µL of sterile PBS.[7]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow adherent cells to attach.[7]

  • Drug Treatment:

    • Prepare a high-concentration stock solution of this compound in an appropriate sterile solvent (e.g., water or PBS).

    • On the day of the experiment, prepare a series of serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.

    • After the overnight incubation, carefully remove the medium from the wells (for adherent cells).

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include control wells:

      • Vehicle Control: Cells treated with the medium containing the highest concentration of the solvent used for the drug stock.

      • Untreated Control: Cells in complete medium only.

      • Blank: Medium only (no cells) to serve as a background control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the drug incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including the controls.[7]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7]

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the culture medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 570 and 590 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background subtraction.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software program with a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).

Visualizations

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth Phase) harvesting Harvest & Count Cells cell_culture->harvesting seeding Seed Cells in 96-Well Plate harvesting->seeding treatment Treat Cells with Vinblastine seeding->treatment drug_prep Prepare Vinblastine Dilutions drug_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_formation Incubate (2-4h) (Formazan Formation) mtt_add->formazan_formation solubilization Solubilize Formazan (DMSO) formazan_formation->solubilization read_absorbance Read Absorbance (570-590nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability dose_response Generate Dose-Response Curve calc_viability->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

This compound Mechanism of Action

vinblastine_pathway vinblastine This compound tubulin α/β-Tubulin Dimers vinblastine->tubulin Binds to β-tubulin microtubule_assembly Microtubule Polymerization vinblastine->microtubule_assembly Inhibits tubulin->microtubule_assembly Polymerize to form mitotic_spindle Mitotic Spindle Formation microtubule_assembly->mitotic_spindle Leads to metaphase Metaphase mitotic_spindle->metaphase Required for mitotic_spindle->metaphase anaphase Anaphase metaphase->anaphase Progression to cell_cycle_arrest M-Phase Arrest metaphase->cell_cycle_arrest Failure to progress leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis Triggers

References

Application Notes and Protocols for Synchronizing Cells in Mitosis Using Vinblastine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinblastine (B1199706) sulfate (B86663) is a potent anti-mitotic agent widely used in cancer research and cell biology to synchronize cell populations in the M phase of the cell cycle. As a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), its mechanism of action involves the disruption of microtubule dynamics. By binding to β-tubulin, vinblastine inhibits the polymerization of tubulin dimers into microtubules. This interference with microtubule assembly disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. Consequently, the spindle assembly checkpoint is activated, leading to a cell cycle arrest at the metaphase stage of mitosis. Prolonged mitotic arrest ultimately triggers apoptotic cell death, a key mechanism of its anti-cancer activity.[1][2][3]

These application notes provide detailed protocols for using vinblastine sulfate to synchronize cells in mitosis, methods for assessing synchronization efficiency and cell viability, and an overview of the signaling pathways involved.

Data Presentation

The efficacy of this compound in inducing mitotic arrest and subsequent apoptosis is dependent on the cell line, concentration, and duration of exposure. The following tables summarize quantitative data from various studies.

Table 1: Effective Concentrations of this compound for Mitotic Arrest

Cell LineVinblastine ConcentrationIncubation Time (hours)Percentage of Cells in G2/M PhaseReference
MOLT-4 (Human ALL)0.05 µg/mL (~55 nM)12Dynamic increase over timeOriginal research paper on MOLT-4 cells.
L1210 (Mouse Leukemia)Equitoxic concentrations21High accumulationStudy on a new vinca alkaloid derivative.
WSU-FSCCL (Lymphoma)520 pM (in combination)24Significant increaseResearch on combination therapy.[4]
Neuroblastoma cells5 nM24Increase in G2/MComparative study of cytotoxic agents.
HeLa (Human Cervical Cancer)1.1 nMNot SpecifiedInduces mitotic blockStudy on semisynthetic Vinca alkaloids.

Table 2: IC50 Values and Apoptosis Induction by this compound

Cell LineIC50 ConcentrationExposure TimeApoptosis RateReference
HeLa (Human Cervical Cancer)0.45 nMNot Specified-Study on semisynthetic Vinca alkaloids.
HL-60 (Human Promyelocytic Leukemia)900 nM4 hours-Comparative analysis of vinca alkaloids.[5]
L1210 (Mouse Leukemia)380 nM4 hours-Comparative analysis of vinca alkaloids.[5]
ML-1 (Myeloid Leukemia)2.2 µM (with PD98059)470%Research on vinblastine-induced apoptosis.[1]
CLL (Chronic Lymphocytic Leukemia)100-200 nM6Acute apoptosisStudy on vinblastine in CLL cells.[1]

Experimental Protocols

Protocol 1: Synchronization of Cells in Mitosis

This protocol describes a general procedure for synchronizing cultured cells in the M phase using this compound. Optimization of concentration and incubation time is recommended for each cell line.

Materials:

  • This compound (lyophilized powder)

  • Sterile DMSO or water for stock solution preparation

  • Complete cell culture medium appropriate for the cell line

  • Cell culture flasks or plates

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Hemocytometer or automated cell counter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) by reconstituting the lyophilized powder in sterile DMSO.[2] Aliquot and store at -20°C. Further dilutions should be made in complete culture medium immediately before use.

  • Cell Seeding:

    • Adherent Cells: Seed cells in culture plates or flasks at a density that allows for exponential growth during the experiment (e.g., 30-50% confluency). Allow cells to attach overnight.

    • Suspension Cells: Seed cells in culture flasks at a density recommended for the specific cell line.

  • Vinblastine Treatment:

    • Remove the culture medium and replace it with fresh, pre-warmed medium containing the desired final concentration of this compound (typically in the range of 10-1000 nM).[2]

    • Include a vehicle control (medium with the same concentration of DMSO used for the vinblastine treatment).

  • Incubation: Incubate the cells for a predetermined period (typically 12-24 hours) at 37°C in a humidified atmosphere with 5% CO₂. The optimal incubation time will vary depending on the cell line's doubling time and the desired synchronization efficiency.

  • Harvesting Mitotic Cells: Mitotic cells, particularly in adherent cultures, tend to round up and detach from the surface.

    • Gently shake the culture vessel to dislodge the loosely attached mitotic cells.

    • Collect the medium containing the detached cells.

    • Wash the adherent cells with PBS and collect this wash.

    • For a higher yield of mitotic cells, the remaining adherent cells can be trypsinized and collected separately.

  • Washing and Re-plating (for release from mitotic block):

    • To release the cells from the mitotic block, pellet the harvested cells by centrifugation (e.g., 200 x g for 5 minutes).

    • Wash the cell pellet twice with fresh, pre-warmed, drug-free complete culture medium.

    • Resuspend the cells in fresh medium and re-plate for further experiments. Synchronization is typically lost over time after release.[6]

Protocol 2: Assessment of Mitotic Arrest

A. By Flow Cytometry (DNA Content Analysis)

This method quantifies the percentage of cells in the G2/M phase of the cell cycle based on their DNA content.

Materials:

  • Harvested cells from Protocol 1

  • Cold PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Fixation:

    • Centrifuge the harvested cell suspension and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content is proportional to the PI fluorescence intensity.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5] A significant increase in the G2/M population indicates successful mitotic arrest.

B. By Microscopy (Mitotic Index Calculation)

This method involves the direct visualization and counting of mitotic cells.

Materials:

  • Harvested cells from Protocol 1

  • Microscope slides

  • Cytocentrifuge (optional)

  • Fixative (e.g., Methanol:Acetic Acid, 3:1)

  • DNA stain (e.g., DAPI or Hoechst 33342)

  • Fluorescence microscope

Procedure:

  • Slide Preparation:

    • Prepare a cell smear on a microscope slide using a cytocentrifuge or by gentle pipetting.

    • Air-dry the slide.

  • Fixation and Staining:

    • Fix the cells with the fixative solution.

    • Stain the cells with a DNA-specific fluorescent dye.

  • Microscopic Examination:

    • Observe the cells under a fluorescence microscope at high magnification (e.g., 400x).

    • Identify and count cells in mitosis (prophase, metaphase, anaphase, telophase) based on their characteristic condensed and organized chromosomal morphology.[7]

  • Mitotic Index Calculation:

    • Count the total number of cells in at least 10 random fields of view.

    • Calculate the mitotic index using the following formula: Mitotic Index (%) = (Number of cells in mitosis / Total number of cells) x 100[7][8][9]

Protocol 3: Cell Viability Assessment

A. MTT Assay (Metabolic Activity)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells treated with vinblastine in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Treatment: Seed and treat cells with various concentrations of vinblastine in a 96-well plate as described in Protocol 1.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

B. Annexin V/Propidium Iodide (PI) Staining (Apoptosis Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Harvested cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Washing: Wash the harvested cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

Signaling Pathways and Visualizations

Vinblastine-induced mitotic arrest triggers complex signaling cascades that ultimately lead to apoptosis. The following diagrams illustrate the key pathways involved.

G Vinblastine This compound Tubulin β-Tubulin Vinblastine->Tubulin Binds to Microtubule Microtubule Polymerization Vinblastine->Microtubule Inhibits MitoticSpindle Mitotic Spindle Disruption SAC Spindle Assembly Checkpoint (SAC) Activation MitoticSpindle->SAC MitoticArrest Mitotic Arrest (Metaphase) SAC->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Prolonged arrest leads to

Caption: Mechanism of Vinblastine-induced mitotic arrest.

G MitoticArrest Prolonged Mitotic Arrest JNK JNK Pathway Activation MitoticArrest->JNK DR3_TL1A TL1A Secretion & DR3 Activation MitoticArrest->DR3_TL1A cJun c-Jun Phosphorylation (AP-1 activation) JNK->cJun Bcl2 Bcl-2 Family Modulation JNK->Bcl2 Phosphorylation of Bcl-2 & Bcl-xL cJun->Bcl2 Regulates expression Caspase3 Caspase-3 Activation Bcl2->Caspase3 Regulates DISC DISC Formation (FADD, Caspase-8) DR3_TL1A->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways leading to apoptosis after mitotic arrest.[10][11][12][13][14]

G Start Start: Cell Culture Seed Seed Cells Start->Seed Treat Treat with this compound Seed->Treat Incubate Incubate (12-24h) Treat->Incubate Harvest Harvest Mitotic Cells Incubate->Harvest Assess Assess Mitotic Arrest Harvest->Assess Viability Assess Cell Viability Harvest->Viability Flow Flow Cytometry (PI Staining) Assess->Flow Microscopy Microscopy (Mitotic Index) Assess->Microscopy End End: Data Analysis Flow->End Microscopy->End MTT MTT Assay Viability->MTT AnnexinV Annexin V/PI Staining Viability->AnnexinV MTT->End AnnexinV->End

Caption: Experimental workflow for vinblastine-induced cell synchronization.

References

Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following Vinblastine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vinblastine (B1199706), a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent anti-mitotic agent used in cancer chemotherapy.[1] Its cytotoxic effects are primarily mediated through its interaction with tubulin, the fundamental protein subunit of microtubules.[2] Vinblastine binds to tubulin and inhibits microtubule polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest in the M-phase, and subsequent apoptosis (programmed cell death).[3][4] At higher concentrations, vinblastine can induce the depolymerization of existing microtubules and lead to the formation of paracrystalline aggregates of tubulin.[1][5]

Immunofluorescence microscopy is a powerful technique to visualize the intricate network of microtubules within cells and to qualitatively and quantitatively assess the effects of anti-cancer drugs like vinblastine. This application note provides a detailed protocol for the immunofluorescence staining of microtubules in cultured cells following treatment with vinblastine.

Principle of the Method

The immunofluorescence staining of microtubules involves several key steps. First, cultured cells are treated with vinblastine to induce changes in the microtubule network. The cells are then fixed to preserve their cellular architecture, followed by permeabilization of the cell membrane to allow antibodies to access the intracellular microtubule network. A primary antibody that specifically binds to a tubulin subunit (e.g., α-tubulin or β-tubulin) is introduced. Subsequently, a secondary antibody conjugated to a fluorophore, which recognizes and binds to the primary antibody, is added. This fluorophore emits light at a specific wavelength when excited, allowing the visualization of the microtubule network using a fluorescence microscope.[2] Nuclear counterstaining, commonly with DAPI, is often performed to visualize the cell nuclei.

Experimental Protocols

Materials
  • Adherent cell line of choice (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Cell culture plates or coverslips in multi-well plates

  • Vinblastine sulfate (B86663) (stock solution in sterile water or DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation solution: 4% formaldehyde (B43269) in PBS (prepare fresh)

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking buffer: 10% normal goat serum in PBS

  • Primary antibody: Mouse anti-α-tubulin or Rabbit anti-β-tubulin antibody

  • Secondary antibody: Fluorophore-conjugated goat anti-mouse or goat anti-rabbit antibody (e.g., Alexa Fluor 488 or 568)

  • Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade mounting medium

  • Microscope slides

  • Fluorescence microscope with appropriate filters

Procedure

1. Cell Culture and Vinblastine Treatment

  • Seed cells onto coverslips in multi-well plates at a density that will result in 50-70% confluency at the time of treatment.

  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Prepare a series of dilutions of vinblastine in complete culture medium from a stock solution. The final concentrations will depend on the cell line and experimental goals, but a range of 3 nM to 100 nM is a good starting point to observe effects on microtubule dynamics and organization.[6][7]

  • Remove the culture medium and replace it with the medium containing the desired concentrations of vinblastine. Include a vehicle-only control (e.g., DMSO or water).

  • Incubate the cells for the desired treatment duration (e.g., 4, 12, or 24 hours).

2. Fixation

  • Carefully aspirate the culture medium from the wells.

  • Gently wash the cells twice with pre-warmed (37°C) PBS.[8]

  • Add 4% formaldehyde in PBS to each well, ensuring the cells are completely covered.

  • Incubate at room temperature for 15 minutes.[9]

  • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[9]

3. Permeabilization

  • Add 0.1% Triton X-100 in PBS to each well.

  • Incubate at room temperature for 10 minutes.[10]

  • Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

4. Blocking

  • Add blocking buffer (10% normal goat serum in PBS) to each well.

  • Incubate for 1 hour at room temperature to block non-specific antibody binding.[10]

5. Primary Antibody Incubation

  • Dilute the primary anti-tubulin antibody in the blocking buffer according to the manufacturer's recommendations (a typical starting dilution is 1:200 to 1:1000).[2]

  • Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

  • Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[2]

6. Secondary Antibody Incubation

  • Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

  • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer (a typical starting dilution is 1:500 to 1:1000). Protect the antibody solution from light.[2]

  • Aspirate the wash buffer and add the diluted secondary antibody solution to the cells.

  • Incubate for 1 hour at room temperature in the dark.[2]

7. Counterstaining and Mounting

  • Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.

  • (Optional) Incubate the cells with a dilute solution of DAPI in PBS for 5 minutes to stain the nuclei.[2]

  • Wash the cells once with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Store the slides at 4°C in the dark until imaging.

8. Image Acquisition and Analysis

  • Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

  • Capture images of control and vinblastine-treated cells.

  • Image analysis software can be used to quantify changes in the microtubule network, such as microtubule length, density, and the formation of tubulin aggregates.[11][12]

Data Presentation

Expected Results
  • Control Cells: In untreated control cells, a well-organized and extensive network of filamentous microtubules should be observed, typically radiating from the centrosome towards the cell periphery.

  • Low Vinblastine Concentrations (e.g., 3-32 nM): At low concentrations, vinblastine suppresses microtubule dynamics without causing significant net depolymerization.[6] The microtubule network may appear largely intact, but mitotic cells will be arrested in metaphase with abnormal mitotic spindles.[7]

  • High Vinblastine Concentrations (e.g., >50 nM): At higher concentrations, significant disruption of the microtubule network is expected, characterized by depolymerization of microtubules and the formation of bright, punctate aggregates of tubulin, known as paracrystals.[5][7]

Quantitative Data Summary

The effects of vinblastine on microtubule dynamics can be quantified by measuring various parameters. The following table provides an example of how such data can be presented.

Vinblastine Concentration (nM)Growth Rate (µm/min)Shortening Rate (µm/min)Catastrophe Frequency (events/min)Time in Pause (%)Dynamicity (µm/min)
0 (Control)12.317.41.8354.2
39.813.91.2453.1
106.18.70.6601.5
323.14.40.3751.1

This table presents hypothetical data based on the reported effects of vinblastine on microtubule dynamics. Actual values may vary depending on the cell line and experimental conditions.[6]

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_staining Immunofluorescence Staining cluster_analysis Data Acquisition & Analysis cell_culture Seed cells on coverslips vinblastine_treatment Treat with Vinblastine cell_culture->vinblastine_treatment fixation Fixation (4% Formaldehyde) vinblastine_treatment->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (10% Normal Goat Serum) permeabilization->blocking primary_ab Primary Antibody (Anti-Tubulin) blocking->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Counterstain (DAPI) & Mount secondary_ab->counterstain imaging Fluorescence Microscopy counterstain->imaging analysis Image Analysis & Quantification imaging->analysis

Caption: Experimental workflow for immunofluorescence staining of microtubules after vinblastine treatment.

vinblastine_mechanism cluster_normal Normal Microtubule Dynamics cluster_vinblastine Effect of Vinblastine tubulin_dimers α/β-Tubulin Dimers polymerization Polymerization tubulin_dimers->polymerization microtubule Dynamic Microtubule polymerization->microtubule depolymerization Depolymerization microtubule->depolymerization depolymerization->tubulin_dimers vinblastine Vinblastine vinblastine_binding Binds to Tubulin Dimers vinblastine->vinblastine_binding destabilization Microtubule Destabilization vinblastine->destabilization inhibition Inhibition of Polymerization vinblastine_binding->inhibition inhibition->tubulin_dimers destabilization->microtubule paracrystal Tubulin Paracrystal Formation (High Concentrations) destabilization->paracrystal

Caption: Mechanism of action of vinblastine on microtubule dynamics.

References

Application Note and Protocol: Analysis of Vinblastine Sulfate-Induced Cell Cycle Arrest Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Vinblastine (B1199706) sulfate (B86663) is a potent chemotherapeutic agent belonging to the vinca (B1221190) alkaloid class of drugs, derived from the Madagascar periwinkle, Catharanthus roseus.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for various cellular functions, particularly the formation of the mitotic spindle during cell division.[1][3] By binding to tubulin, vinblastine inhibits the polymerization of microtubules, leading to a dysfunctional mitotic spindle.[1][4] This disruption triggers the mitotic spindle assembly checkpoint, causing cells to arrest in the M phase of the cell cycle.[1][3] Prolonged arrest at this stage can ultimately lead to the induction of apoptosis, or programmed cell death.[1]

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[5] By staining cells with a fluorescent dye that stoichiometrically binds to DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be quantified.[6] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (with a 2n DNA content), S phase (with an intermediate DNA content), and G2/M (with a 4n DNA content).[7] This application note provides a detailed protocol for using flow cytometry with PI staining to quantify the cell cycle arrest induced by vinblastine sulfate, a critical step in evaluating its efficacy as an anti-cancer agent.

Signaling Pathway of Vinblastine-Induced M-Phase Arrest

vinblastine_pathway Vinblastine-Induced M-Phase Arrest Signaling Pathway vinblastine This compound tubulin Tubulin Dimers vinblastine->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disrupts m_phase_arrest M-Phase Arrest mitotic_spindle->m_phase_arrest Leads to apoptosis Apoptosis m_phase_arrest->apoptosis Can induce

Caption: this compound's mechanism of action leading to M-phase cell cycle arrest.

Experimental Workflow

experimental_workflow Flow Cytometry Analysis Workflow cluster_cell_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture treatment 2. Vinblastine Treatment cell_culture->treatment harvesting 3. Cell Harvesting treatment->harvesting fixation 4. Fixation (70% Ethanol) harvesting->fixation rnase 5. RNase Treatment fixation->rnase pi_staining 6. PI Staining rnase->pi_staining flow_cytometry 7. Flow Cytometry pi_staining->flow_cytometry data_analysis 8. Data Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for flow cytometry analysis of cell cycle.

Detailed Protocols

This protocol is optimized for the analysis of adherent or suspension cancer cell lines treated with this compound.

Materials and Reagents
  • This compound (with an appropriate solvent, e.g., water or DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI in PBS)[6]

  • RNase A Solution (e.g., 100 µg/mL in PBS)[6]

  • Flow cytometry tubes

Procedure
  • Cell Seeding and Treatment:

    • For adherent cells, seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvesting.

    • For suspension cells, seed cells at an appropriate density in culture flasks.

    • Allow cells to attach (for adherent cells) or stabilize overnight.

    • Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Suspension cells: Transfer the cell suspension directly to a conical tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[6]

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[6] This helps to prevent cell clumping.

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Carefully decant the ethanol and wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A.[6][8] The RNase A is crucial for degrading RNA, ensuring that PI only binds to DNA.

    • Incubate the cells in the dark for 30 minutes at room temperature.[9]

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and detect the PI fluorescence in the appropriate channel (typically FL-2 or FL-3, around 617 nm).

    • Collect data for at least 10,000 events per sample.[6]

    • Use a linear scale for the PI fluorescence channel to accurately resolve the 2n and 4n DNA content peaks.[10]

    • Use pulse processing (e.g., plotting pulse width vs. pulse area) to exclude doublets and cell aggregates from the analysis.[9]

Data Analysis

The data is typically displayed as a histogram of cell count versus DNA content (PI fluorescence).[11] Gates are set to delineate the populations of cells in the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase is then calculated using the flow cytometry analysis software. An increase in the percentage of cells in the G2/M phase in vinblastine-treated samples compared to the control indicates cell cycle arrest.[12]

Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in a table for clear comparison between different treatment conditions.

TreatmentConcentration (nM)Time (hours)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control (DMSO)02465.2 ± 3.120.5 ± 2.514.3 ± 1.8
This compound102445.8 ± 2.915.1 ± 2.239.1 ± 3.5
This compound502425.3 ± 2.110.7 ± 1.964.0 ± 4.2
Vehicle Control (DMSO)04863.9 ± 3.521.1 ± 2.815.0 ± 2.1
This compound104830.1 ± 2.712.5 ± 2.057.4 ± 4.8
This compound504815.7 ± 1.98.9 ± 1.575.4 ± 5.3

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

This application note provides a comprehensive protocol for analyzing this compound-induced cell cycle arrest using flow cytometry. By following this detailed methodology, researchers can accurately quantify the percentage of cells in each phase of the cell cycle, providing robust data on the cytostatic effects of vinblastine. The provided diagrams and data tables serve as a guide for experimental design and data presentation. This assay is a fundamental tool for preclinical drug development and for elucidating the mechanisms of action of anti-mitotic cancer therapies.

References

Application Notes and Protocols for Inducing Mitotic Arrest in Xenograft Models Using Vinblastine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinblastine (B1199706) sulfate (B86663) is a potent chemotherapeutic agent belonging to the vinca (B1221190) alkaloid class of drugs, derived from the Madagascar periwinkle, Catharanthus roseus. Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division.[1][2] By binding to β-tubulin, vinblastine inhibits the polymerization of tubulin dimers into microtubules.[3][4] This interference with microtubule assembly leads to a dysfunctional mitotic spindle, activating the spindle assembly checkpoint (SAC) and causing a cell cycle arrest at the metaphase stage of mitosis.[5][6] Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cells, making it an effective anti-cancer agent.[1][5]

In cancer research, particularly in the context of xenograft models, inducing mitotic arrest is a valuable tool for studying cell cycle kinetics, evaluating the efficacy of anti-cancer drugs, and identifying novel therapeutic targets. Vinblastine sulfate is frequently used for this purpose due to its well-characterized mechanism and potent antimitotic activity. These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound to induce mitotic arrest in xenograft models.

Data Presentation

The effective concentration and duration of this compound treatment for inducing mitotic arrest can vary depending on the specific cell line, tumor type, and the experimental objectives. The following table summarizes quantitative data from various studies.

ParameterValueCell Line/ModelNotesReference(s)
In Vitro IC50 50 nmol/LHeLa50% inhibition of cell proliferation after 48 hours.[7]
100 nmol/LHeLaInduced mitotic arrest (G2/M phase) after 24 hours.[7]
In Vivo Dosage 0.4 mg/kg IVMice (Histiocytosis)Administered every 7-10 days.[8][9]
3 mg/m² IVMice (Germ Cell Tumor)Administered once a week.[8][9]
6 mg/m²/day IVMice (Hodgkin's Disease)Administered every 1-2 weeks for 3-4 weeks.[8][9]
0.5 mg/kg IPNude mice (Neuroblastoma xenograft)Administered every 3 days in combination therapy.[10]
200 µg/kg IPP388/ADR-bearing miceUsed in combination with another agent.[5]

Note: Dosages are often provided in mg/m² for clinical settings, which can be converted to mg/kg for preclinical models, although direct scaling is not always appropriate. Careful dose-response studies are recommended for each specific xenograft model.

Signaling Pathway of Vinblastine-Induced Mitotic Arrest

Vinblastine exerts its effect by targeting the fundamental process of microtubule formation. This disruption triggers a cellular surveillance mechanism known as the spindle assembly checkpoint (SAC), which halts the cell cycle to prevent chromosomal missegregation.

vinblastine_pathway Vinblastine-Induced Mitotic Arrest Pathway vinblastine This compound tubulin β-Tubulin Dimer vinblastine->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Essential for sac Spindle Assembly Checkpoint (SAC) Activation mitotic_spindle->sac Dysfunctional Spindle Activates cdc20 Cdc20 sac->cdc20 Inhibits mitotic_arrest Mitotic Arrest (Metaphase) sac->mitotic_arrest Maintains apc Anaphase-Promoting Complex (APC/C) cdc20->apc Activates apc->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Prolonged Arrest Induces experimental_workflow Experimental Workflow for Xenograft Mitotic Arrest Study cluster_model Xenograft Model Establishment cluster_treatment Vinblastine Treatment cluster_analysis Analysis of Mitotic Arrest cell_culture Cancer Cell Culture cell_injection Subcutaneous Injection of Cells into Mice cell_culture->cell_injection tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth vinblastine_admin Intravenous or Intraperitoneal Administration tumor_growth->vinblastine_admin vinblastine_prep This compound Preparation vinblastine_prep->vinblastine_admin tumor_excision Tumor Excision and Fixation vinblastine_admin->tumor_excision ihc Immunohistochemistry (e.g., Phospho-Histone H3) tumor_excision->ihc imaging Microscopy and Imaging ihc->imaging quantification Quantification of Mitotic Index imaging->quantification

References

Protocol for Assessing Apoptosis after Vinblastine Sulfate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Research Use Only.

Introduction

Vinblastine (B1199706) sulfate (B86663) is a vinca (B1221190) alkaloid chemotherapeutic agent that disrupts microtubule polymerization, leading to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cells.[1][2][3] Understanding the molecular mechanisms and accurately quantifying the extent of apoptosis are critical for evaluating the efficacy of vinblastine and developing novel cancer therapeutics. This document provides detailed protocols for assessing apoptosis in response to vinblastine sulfate treatment, focusing on three key methodologies: Annexin V/Propidium Iodide (PI) staining for flow cytometry, caspase activity assays, and Western blot analysis of key apoptotic markers. Additionally, a summary of the signaling pathways implicated in vinblastine-induced apoptosis is presented.

Assessment of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

Principle

Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS).[4] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[4][5] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and stain the nucleus.[6][7] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Protocol: Annexin V/PI Staining for Flow Cytometry
  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in a multi-well plate or flask to achieve 70-80% confluency at the time of treatment.

    • Treat cells with the desired concentrations of this compound for the intended duration. Include an untreated control group.

  • Cell Harvesting:

    • Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.

    • Adherent cells: Carefully detach cells using a gentle, non-enzymatic cell dissociation buffer (e.g., EDTA-based) to maintain cell membrane integrity.[7] Avoid harsh trypsinization. Collect cells by centrifugation at 300 x g for 5 minutes.

  • Washing:

    • Wash the cells once with cold 1X Phosphate-Buffered Saline (PBS).

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.[7]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE) to the cell suspension.[6][8]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[6][7]

    • Add 400 µL of 1X Binding Buffer to each tube.[6]

    • Add 5 µL of Propidium Iodide (PI) staining solution.[7][8]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

    • Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.

    • Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).

Data Presentation

The quantitative data from the flow cytometry analysis can be summarized in the following table:

Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Untreated Control
Vinblastine (Conc. 1)
Vinblastine (Conc. 2)
Vinblastine (Conc. 3)

Caspase Activity Assay

Principle

Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis.[9] Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (e.g., caspase-3, caspase-7).[10] Caspase activity can be measured using colorimetric or fluorometric assays. These assays utilize synthetic substrates that are specifically recognized and cleaved by active caspases, releasing a chromophore or a fluorophore that can be quantified.[9][11] For instance, a common substrate for caspase-3 is DEVD-pNA (for colorimetric assays) or DEVD-AMC (for fluorometric assays).[9][12]

Protocol: Colorimetric Caspase-3 Activity Assay
  • Cell Culture and Treatment:

    • Follow the same procedure as described in section 1.1.

  • Cell Lysis:

    • Harvest cells as described in section 1.2.

    • Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10-15 minutes.[12][13]

    • Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.[13]

    • Collect the supernatant containing the cell lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is essential for normalizing the caspase activity.

  • Caspase Assay:

    • In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample to separate wells.[12]

    • Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well.[13]

    • Include a blank control (lysis buffer and reaction buffer without cell lysate) and a negative control (lysate from untreated cells).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[12][13]

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.[9][13]

Data Presentation
Treatment GroupCaspase-3 Activity (Fold Change vs. Control)
Untreated Control1.0
Vinblastine (Conc. 1)
Vinblastine (Conc. 2)
Vinblastine (Conc. 3)

Western Blot Analysis of Apoptotic Markers

Principle

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic signaling cascade. Following vinblastine treatment, changes in the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family, as well as the cleavage of caspases and their substrates like PARP, can be assessed.[10]

Protocol: Western Blotting
  • Cell Culture, Treatment, and Lysis:

    • Follow the procedures as described in sections 1.1 and 2.2.

  • Protein Quantification:

    • Determine the protein concentration of each lysate as described in section 2.3.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C. Recommended primary antibodies include:

      • Anti-Bcl-2

      • Anti-Bax

      • Anti-cleaved Caspase-9

      • Anti-cleaved Caspase-3

      • Anti-PARP (to detect both full-length and cleaved forms)[10]

      • A loading control antibody (e.g., anti-β-actin or anti-GAPDH)

    • Wash the membrane several times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control.

Data Presentation
Treatment GroupRelative Bcl-2 ExpressionRelative Bax ExpressionBax/Bcl-2 RatioRelative Cleaved Caspase-3 ExpressionRelative Cleaved PARP Expression
Untreated Control1.01.01.01.0
Vinblastine (Conc. 1)
Vinblastine (Conc. 2)
Vinblastine (Conc. 3)

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assessment A Seed Cells B This compound Treatment A->B C Harvest Cells B->C D Annexin V/PI Staining C->D F Cell Lysis C->F E Flow Cytometry D->E G Caspase Activity Assay F->G I Western Blotting F->I H Plate Reader G->H J Imaging & Densitometry I->J

Caption: Experimental workflow for assessing apoptosis.

Vinblastine-Induced Apoptosis Signaling Pathway

This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway, which is often interconnected with other signaling cascades such as the JNK pathway.[7] The process is initiated by the disruption of microtubule dynamics, leading to mitotic arrest. This cellular stress triggers a cascade of events:

  • JNK Pathway Activation: Vinblastine treatment leads to the activation of c-Jun N-terminal kinase (JNK). Activated JNK can phosphorylate c-Jun, leading to the formation of the AP-1 transcription factor, which can regulate the expression of pro- and anti-apoptotic genes.[5][8]

  • Bcl-2 Family Regulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of the Bcl-2 family is disrupted.[6] This can be influenced by the JNK pathway. The altered balance leads to the permeabilization of the outer mitochondrial membrane.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of pores in the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[8]

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex recruits and activates the initiator caspase-9, which in turn cleaves and activates executioner caspases like caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

  • Extrinsic Pathway Involvement: Some studies suggest that vinblastine-induced apoptosis can also involve the extrinsic pathway through the activation of death receptor 3 (DR3).

G cluster_0 This compound Treatment cluster_1 Cellular Events cluster_2 Apoptotic Cascade A This compound B Microtubule Disruption A->B C Mitotic Arrest B->C D JNK Activation C->D E Bcl-2 Family Modulation (Bax up, Bcl-2 down) C->E D->E F Cytochrome c Release E->F G Apoptosome Formation (Apaf-1, Cytochrome c) F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Substrate Cleavage (e.g., PARP) I->J K Apoptosis J->K

Caption: Vinblastine-induced apoptosis signaling pathway.

References

Application Notes and Protocols: Vinblastine Sulfate in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vinblastine (B1199706) sulfate (B86663) in combination with other chemotherapeutic agents. This document details established treatment regimens, underlying mechanisms of action, and relevant experimental protocols for in vitro and in vivo studies.

Introduction to Vinblastine Sulfate

Vinblastine is a vinca (B1221190) alkaloid derived from the Madagascar periwinkle plant, Catharanthus roseus.[1][2] It functions as a potent anti-mitotic agent by inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule cytoskeleton arrests cells in the M phase of the cell cycle, leading to apoptosis.[1][2] Due to its mechanism of action, vinblastine is a cell cycle-specific drug, primarily targeting rapidly dividing cancer cells.[3]

For enhanced therapeutic effect and to mitigate toxicity, vinblastine is frequently administered in combination with other antineoplastic drugs that have different mechanisms of action and dose-limiting toxicities.[2]

Established Combination Regimens

ABVD Regimen for Hodgkin's Lymphoma

The ABVD regimen is a first-line treatment for Hodgkin's lymphoma.[4][5] The acronym represents the four drugs used in this combination:[4]

  • A driamycin (Doxorubicin)

  • B leomycin

  • V inblastine

  • D acarbazine

Table 1: ABVD Regimen Dosage and Administration [6][7]

DrugDosageRoute of AdministrationAdministration Time
Doxorubicin25 mg/m²Intravenous (IV) bolusSlow IV push
Bleomycin10,000 IU/m²Intravenous (IV) infusion60 minutes
Vinblastine6 mg/m²Intravenous (IV) infusion10 minutes
Dacarbazine375 mg/m²Intravenous (IV) infusion60 minutes

This regimen is typically administered on days 1 and 15 of a 28-day cycle, for a total of 2 to 6 cycles depending on the stage of the disease and patient response.[5][8]

Mechanism of Action: The efficacy of the ABVD regimen stems from the distinct mechanisms of each component, which collectively target cancer cells in different ways, thereby increasing the therapeutic effect and reducing the likelihood of drug resistance.[9]

cluster_ABVD ABVD Regimen cluster_MoA Mechanism of Action Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation Bleomycin Bleomycin DNA_Strand_Breaks DNA Strand Breaks Bleomycin->DNA_Strand_Breaks Vinblastine Vinblastine Microtubule_Disruption Microtubule Disruption Vinblastine->Microtubule_Disruption Dacarbazine Dacarbazine DNA_Alkylation DNA Alkylation Dacarbazine->DNA_Alkylation Cancer_Cell_Death Cancer Cell Death DNA_Intercalation->Cancer_Cell_Death DNA_Strand_Breaks->Cancer_Cell_Death Microtubule_Disruption->Cancer_Cell_Death DNA_Alkylation->Cancer_Cell_Death

ABVD regimen's multi-targeted approach.
Vinblastine in Combination with Platinum Compounds for Solid Tumors

Vinblastine is also used in combination with cisplatin (B142131) for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC) and advanced head and neck cancer.[10][11]

Table 2: Example of Vinblastine and Cisplatin Regimen for NSCLC [10]

DrugDosageRoute of AdministrationAdministration Schedule
CisplatinVariesIntravenous (IV) infusionDay 1 and 29
VinblastineVariesIntravenous (IV) infusionDays 1, 8, 15, 22, and 29

Dosages and schedules can vary significantly based on the specific protocol and patient characteristics.

Efficacy and Toxicity: In a study on advanced head and neck cancer, the combination of cisplatin and vinblastine resulted in an 83% overall major response rate.[11] However, toxicity is a significant consideration, with common side effects including nausea, vomiting, and myelosuppression.[11] In a study of cisplatin and vinblastine with radiation for NSCLC, high rates of severe side effects were reported, including low white blood cells (82%), nausea and vomiting (23%), and sore throat (23%).[10]

Experimental Protocols

In Vitro Cell Viability Assay to Assess Synergy

This protocol is designed to determine the cytotoxic effects of vinblastine in combination with another agent and to evaluate for synergistic, additive, or antagonistic interactions.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and other chemotherapeutic agents

  • 96-well cell culture plates

  • MTT or similar cell viability reagent[12][13]

  • Spectrophotometer or plate reader

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of vinblastine, the other agent, and the combination of both for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.

  • Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.[12][13]

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 (half-maximal inhibitory concentration) for each agent. Use synergy analysis software to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

A Seed cells in 96-well plates B Treat with single agents and combinations A->B C Incubate for 48-72 hours B->C D Add cell viability reagent (e.g., MTT) C->D E Measure absorbance/luminescence D->E F Calculate % viability and IC50 E->F G Determine Combination Index (CI) F->G

Workflow for in vitro synergy assessment.
Tubulin Polymerization Assay

This assay directly measures the effect of vinblastine and other agents on the in vitro assembly of microtubules.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[14]

  • GTP solution

  • Fluorescent reporter dye that binds to microtubules (e.g., DAPI)[14]

  • Vinblastine, paclitaxel (B517696) (as a control for polymerization enhancement), and other test compounds

  • Temperature-controlled fluorometer

Procedure:

  • Reaction Setup: In a 96-well plate, combine the tubulin polymerization buffer, GTP, and fluorescent reporter dye.

  • Compound Addition: Add vinblastine, paclitaxel, or the test compound to the appropriate wells. Include a vehicle control.

  • Initiate Polymerization: Add purified tubulin to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C and begin kinetic readings of fluorescence intensity over time.

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the control indicates an inhibitory effect on tubulin assembly.

cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis A Prepare reaction mix (buffer, GTP, dye) B Add test compounds (Vinblastine, etc.) A->B C Add tubulin to initiate polymerization B->C D Incubate at 37°C C->D E Measure fluorescence kinetically D->E F Plot fluorescence vs. time E->F G Analyze polymerization curves F->G Vinblastine Vinblastine Tubulin α/β-Tubulin Dimers Vinblastine->Tubulin Binds to Microtubules Microtubules Vinblastine->Microtubules Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Microtubules->Spindle Formation Arrest G2/M Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

References

Measuring Vinblastine Uptake in Lymphoma Cells: A Detailed Guide to Application and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinblastine (B1199706), a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a potent anti-mitotic agent widely used in the chemotherapy of various cancers, including lymphomas.[1][2] Its cytotoxic effect stems from its ability to bind to β-tubulin, disrupting the assembly of microtubules. This interference with microtubule dynamics leads to cell cycle arrest in the M-phase and subsequent apoptosis (programmed cell death).[1][3][4] Understanding the mechanisms and kinetics of vinblastine uptake into lymphoma cells is crucial for optimizing therapeutic strategies, overcoming drug resistance, and developing novel drug delivery systems. This document provides detailed application notes and experimental protocols for various techniques to measure vinblastine uptake in lymphoma cells.

A key mechanism of resistance to vinblastine involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux the drug from the cell, thereby reducing its intracellular concentration and efficacy.[5][6][7][8][9] Therefore, accurate measurement of vinblastine accumulation is fundamental in studies of multidrug resistance (MDR).

This guide covers several established and advanced methods for quantifying vinblastine uptake, including the use of radiolabeled compounds, fluorescent analogs, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Techniques for Measuring Vinblastine Uptake

Several methodologies can be employed to quantify the uptake of vinblastine in lymphoma cells. The choice of technique depends on the specific research question, available equipment, and the desired level of sensitivity and spatial resolution.

  • Radiolabeled Vinblastine Uptake Assays: This classic and highly sensitive method utilizes radiolabeled vinblastine, such as [³H]-vinblastine or [¹¹C]-vinblastine, to directly quantify the amount of drug accumulated within the cells.[4][10][11]

  • Fluorescent Vinblastine Analogs and Microscopy: The synthesis of fluorescently tagged vinblastine derivatives allows for the visualization and semi-quantitative analysis of drug uptake and subcellular distribution using techniques like confocal microscopy and flow cytometry.[12][13][14][15]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly specific and sensitive analytical technique allows for the precise quantification of intracellular vinblastine and its metabolites, making it a powerful tool for pharmacokinetic studies.[16][17][18][19]

  • Flow Cytometry: This high-throughput technique can be used to measure the uptake of fluorescent vinblastine analogs on a single-cell level or to analyze cell cycle perturbations induced by vinblastine as an indirect measure of its intracellular activity.[20]

Data Presentation: Quantitative Analysis of Vinblastine Uptake

The following tables summarize quantitative data on vinblastine's effects on various lymphoma and leukemia cell lines, providing a comparative overview of its potency and accumulation.

Table 1: 50% Inhibitory Concentration (IC50) of Vinblastine in Different Cell Lines

Cell LineCell TypeExposure TimeIC50 (nM)Reference
L1210Mouse LeukemiaContinuous4.0
L1210Mouse Leukemia4 hours380
S49Mouse LymphomaContinuous3.5
HL-60Human Promyelocytic LeukemiaContinuous5.3
HL-60Human Promyelocytic Leukemia4 hours900
OCI-AML1Human Acute Myeloid Leukemia4 hours~100% apoptosis at 2.2 µM[17]
ML-1Human Myeloid Leukemia48 hoursInduces apoptosis in ~45% of cells at 2.2 µM[17]

Table 2: Cellular Accumulation of Radiolabeled Vinca Alkaloids

Cell LineDrugExposure TimeIntracellular:Extracellular RatioReference
HeLa[³H]-Vinblastine3 hours150 - 500
L1210[³H]-Vinblastine4 hoursSignificantly greater than [³H]-Vincristine

Experimental Protocols

This section provides detailed, step-by-step protocols for the key techniques used to measure vinblastine uptake in lymphoma cells.

Protocol 1: Radiolabeled Vinblastine Uptake Assay

This protocol describes the measurement of vinblastine uptake using [³H]-vinblastine.

Materials:

  • Lymphoma cell lines (e.g., L1210, HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • [³H]-Vinblastine

  • Phosphate-buffered saline (PBS), ice-cold

  • Scintillation cocktail

  • Scintillation vials

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Culture lymphoma cells in suspension to a density of approximately 1 x 10⁶ cells/mL.[12] Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Plating: Seed 1 x 10⁶ cells per well in a multi-well plate.

  • Drug Incubation: Add [³H]-vinblastine to each well at the desired final concentration. Include control wells with no cells (for background) and wells with a known excess of unlabeled vinblastine (to determine non-specific binding).

  • Incubation: Incubate the plate at 37°C for the desired time points (e.g., 30 min, 1h, 2h, 4h).

  • Termination of Uptake: To stop the uptake, rapidly cool the plate on ice.

  • Cell Washing: Transfer the cell suspension to microcentrifuge tubes. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet three times with ice-cold PBS to remove extracellular [³H]-vinblastine.

  • Cell Lysis: Resuspend the final cell pellet in a known volume of cell lysis buffer or water.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the intracellular concentration of vinblastine based on the measured radioactivity and a standard curve.

Protocol 2: Fluorescent Vinblastine Uptake by Flow Cytometry

This protocol details the measurement of fluorescently labeled vinblastine uptake using flow cytometry.

Materials:

  • Lymphoma cell lines

  • Complete culture medium

  • Fluorescent vinblastine analog (e.g., BODIPY-vinblastine)

  • PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest lymphoma cells in exponential growth phase and adjust the cell density to 1 x 10⁶ cells/mL in complete culture medium.

  • Drug Incubation: Add the fluorescent vinblastine analog to the cell suspension at the desired concentration. Include an unstained control and controls with inhibitors of uptake if applicable.

  • Incubation: Incubate the cells at 37°C for the desired time, protected from light.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 500 µL of PBS for flow cytometric analysis.

  • Flow Cytometry: Analyze the cells on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population, which is proportional to the amount of intracellular fluorescent vinblastine.

Protocol 3: Intracellular Vinblastine Quantification by LC-MS/MS

This protocol outlines the procedure for measuring intracellular vinblastine concentration using LC-MS/MS.

Materials:

Procedure:

  • Cell Treatment: Seed lymphoma cells and treat with vinblastine at the desired concentration and for the specified duration.

  • Cell Harvesting and Washing: After incubation, place the plate on ice. Aspirate the medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis and Protein Precipitation: Add a known volume of ice-cold methanol containing the internal standard to the cells. This will lyse the cells and precipitate proteins.

  • Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.

  • Sample Preparation: Transfer the supernatant containing the intracellular vinblastine to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable C18 column and a gradient elution with mobile phases such as acetonitrile and water with formic acid.[18] Monitor the specific mass transitions for vinblastine and the internal standard.[15]

  • Quantification: Create a calibration curve using known concentrations of vinblastine and the internal standard to quantify the intracellular vinblastine concentration.

Protocol 4: Confocal Microscopy for Vinblastine Localization

This protocol describes the visualization of fluorescent vinblastine analog uptake and subcellular distribution.

Materials:

  • Lymphoma cell lines

  • Poly-L-lysine coated coverslips or chamber slides

  • Complete culture medium

  • Fluorescent vinblastine analog

  • Hoechst 33342 or DAPI (for nuclear staining)

  • MitoTracker (for mitochondrial staining, optional)

  • Paraformaldehyde (PFA) for fixation

  • PBS

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed lymphoma cells onto poly-L-lysine coated coverslips or in chamber slides and allow them to adhere.

  • Drug Incubation: Treat the cells with the fluorescent vinblastine analog at the desired concentration and for the appropriate time.

  • Live-Cell Imaging (Optional): For live-cell imaging, add nuclear or other organelle-specific dyes if desired and proceed directly to imaging on a confocal microscope equipped with a live-cell imaging chamber.

  • Fixation: For fixed-cell imaging, wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining: After fixation, wash the cells with PBS. If nuclear staining is desired, incubate with Hoechst 33342 or DAPI for 10 minutes.

  • Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Confocal Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the fluorophores used.

  • Image Analysis: Analyze the images to determine the subcellular localization of the fluorescent vinblastine analog.

Visualizations

The following diagrams illustrate key concepts and workflows related to vinblastine uptake and its measurement.

Vinblastine_Uptake_and_Efflux cluster_extracellular Extracellular Space cluster_cell Lymphoma Cell cluster_cytoplasm Cytoplasm Vinblastine_ext Vinblastine Vinblastine_int Vinblastine Vinblastine_ext->Vinblastine_int Passive Diffusion / Uptake Membrane Tubulin β-Tubulin Vinblastine_int->Tubulin Binds to ABC_transporter ABC Transporter (e.g., P-gp) Vinblastine_int->ABC_transporter Binding Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption Leads to Apoptosis Apoptosis Microtubule_disruption->Apoptosis Induces ABC_transporter->Vinblastine_ext ATP-dependent Efflux

Caption: Vinblastine uptake, mechanism of action, and efflux in a lymphoma cell.

Experimental_Workflow_LCMS Start Start: Lymphoma Cell Culture Treat Treat cells with Vinblastine Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Lyse Lyse Cells & Precipitate Proteins (Methanol + Internal Standard) Harvest->Lyse Extract Extract Supernatant Lyse->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze Quantify Quantify Intracellular Vinblastine Analyze->Quantify

References

Troubleshooting & Optimization

troubleshooting vinblastine sulfate solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinblastine (B1199706) sulfate (B86663). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of vinblastine sulfate?

A1: this compound is a white to slightly yellow powder that is freely soluble in water, methanol, and chloroform.[1][2] It is very slightly soluble in ethanol (B145695) and practically insoluble in diethyl ether.[1][3]

Q2: What is the recommended storage condition for this compound powder and its solutions?

A2: this compound powder should be stored in a tightly closed, light-resistant container in a cold place, typically between 2°C and 8°C.[3][4] It is hygroscopic and sensitive to light, heat, and oxidation.[1][3][5][6] Stock solutions, especially aqueous ones, have limited stability. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months), store at -20°C or -80°C.[7][8] Always protect solutions from light.[3][8]

Q3: What factors can affect the stability of this compound in solution?

A3: The stability of this compound in solution is primarily affected by pH, temperature, and exposure to light.[9][10]

  • pH: The optimal pH for aqueous solutions of this compound is between 3.5 and 5.0.[1][11] Precipitation can occur at alkaline pH values.[8] Maximum stability in aqueous solutions is observed between pH 2 and 4.[12]

  • Temperature: Higher temperatures accelerate the degradation of this compound.[9][10][13] It is relatively stable at or below room temperature but will degrade over time.[9][13]

  • Light: this compound is sensitive to light, and exposure can lead to degradation.[3][5][6][8] Solutions should be stored in light-resistant containers or protected from light.[1][3][8]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in this compound Solution

Q: I observed precipitation in my this compound stock solution. What could be the cause and how can I fix it?

A: Precipitation in your this compound solution can be due to several factors, including improper pH, supersaturation, low-quality reagents, or incorrect storage.

Troubleshooting Workflow for Precipitation Issues

start Precipitation Observed check_ph Check Solution pH start->check_ph ph_issue pH outside 3.5-5.0 range? check_ph->ph_issue check_conc Verify Concentration conc_issue Concentration too high? check_conc->conc_issue check_storage Review Storage Conditions storage_issue Improper temperature or light exposure? check_storage->storage_issue check_reagents Assess Reagent Quality reagent_issue Using high-purity reagents? check_reagents->reagent_issue ph_issue->check_conc No adjust_ph Adjust pH with dilute acid/base ph_issue->adjust_ph Yes conc_issue->check_storage No prepare_fresh Prepare fresh solution at a lower concentration conc_issue->prepare_fresh Yes storage_issue->check_reagents No correct_storage Store at 2-8°C, protected from light storage_issue->correct_storage Yes use_high_purity Use high-purity solvents and this compound reagent_issue->use_high_purity Yes discard Discard and prepare fresh solution reagent_issue->discard No adjust_ph->check_conc prepare_fresh->check_storage correct_storage->check_reagents use_high_purity->discard If issue persists

Caption: Troubleshooting logic for this compound precipitation.

Possible Causes & Solutions:

Possible Cause Solution
Improper pH The optimal pH range for this compound in aqueous solution is 3.5 to 5.0.[1][11] Precipitation can occur at alkaline pH. Verify the pH and adjust if necessary with a dilute acid or base.[8]
Supersaturation Attempting to dissolve this compound beyond its solubility limit will lead to precipitation. Ensure you are working within the appropriate concentration range for the chosen solvent.
Low-Quality Reagents Impurities in either the solvent or the this compound powder can act as nucleation sites, causing precipitation. Always use high-purity, sterile reagents and solvents.[8]
Improper Storage Storing at incorrect temperatures or exposure to light can lead to degradation and precipitation.[8] Aqueous solutions are not recommended for long-term storage.[8] For extended storage, use a concentrated organic stock and make fresh aqueous dilutions.
Solvent Evaporation If the container is not properly sealed, solvent evaporation can increase the concentration and cause precipitation. Ensure vials are tightly sealed.[8]
Issue 2: Degradation of this compound

Q: I suspect my this compound has degraded. What are the signs and how can I prevent it?

A: Degradation can be indicated by a change in the solution's color, the appearance of new peaks in HPLC analysis, or a loss of biological activity. Degradation is primarily caused by exposure to heat, light, and non-optimal pH.

This compound Degradation Pathway

vinblastine This compound degradation_products Degradation Products (e.g., 19'-oxovinblastine, isomer of vinblastine) vinblastine->degradation_products heat Heat heat->vinblastine accelerates light Light light->vinblastine induces ph Non-Optimal pH ph->vinblastine promotes

Caption: Factors leading to this compound degradation.

Prevention of Degradation:

Factor Prevention Strategy
Heat Store this compound powder and solutions at recommended cold temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[3][4][7][8] Avoid heating solutions to aid dissolution.[8]
Light Always store in light-resistant containers (e.g., amber vials) or wrap containers in foil.[3][8]
pH Maintain the pH of aqueous solutions between 3.5 and 5.0.[1][11]
Oxidation While less commonly cited as a primary issue in routine lab handling, vinblastine is sensitive to oxidation.[5][6] Preparing fresh solutions and proper storage helps minimize this.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Water

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • pH meter or pH strips (optional but recommended)

Methodology:

  • Weighing: Accurately weigh 1 mg of this compound powder in a sterile vial.

  • Dissolution: Add 1 mL of sterile water to the vial.

  • Mixing: Vortex the solution until the powder is fully dissolved. The drug should dissolve instantly to give a clear solution.[4]

  • pH Check (Optional): Check the pH of the solution. If it falls outside the 3.5-5.0 range, it may indicate an issue with the starting material or water quality.

  • Storage: For immediate use. For short-term storage, store at 2-8°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7][8]

Data Tables

Table 1: Solubility of this compound
Solvent Solubility Reference
WaterFreely Soluble (>=1 g/100 mL at 24.5 °C)[1][2][3][5]
MethanolFreely Soluble[1]
ChloroformFreely Soluble[1]
EthanolVery Slightly Soluble[1][3]
Diethyl EtherPractically Insoluble[1][3]
Table 2: Stability of this compound in Aqueous Solution
Condition Stability (t90 - time to 10% degradation) Reference
5°C~10.7 years (estimated)[9][13]
25°C~150 days (estimated)[9][13]
37°C~16.6 days (estimated)[9][13]

Disclaimer: This information is intended for research and developmental use only. It is not a substitute for the user's own validation and testing. Always refer to the manufacturer's specific instructions and safety data sheets.

References

optimizing vinblastine sulfate concentration for cell line specific toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing vinblastine (B1199706) sulfate (B86663) concentration for cell line-specific toxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of vinblastine sulfate?

This compound is a vinca (B1221190) alkaloid that acts as a mitotic inhibitor.[1] Its primary mechanism involves binding to tubulin, a protein that forms microtubules in the cell's cytoskeleton.[2] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for forming the mitotic spindle during cell division.[2] The disruption of microtubule dynamics leads to cell cycle arrest at the metaphase stage of mitosis, ultimately triggering programmed cell death, or apoptosis.[2][3]

Q2: What is a typical effective concentration range for this compound in in vitro studies?

The effective concentration of this compound varies significantly depending on the cell line and the duration of exposure.[4] Generally, concentrations in the nanomolar (nM) to low micromolar (µM) range are effective.[4] For many cell lines, working concentrations of 10-1000 nM for 12-48 hours are typical.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store a this compound stock solution?

This compound is typically supplied as a lyophilized powder.[1] For a 10 mM stock solution, you can reconstitute 5 mg of this compound in 550 µl of DMSO.[1] It is also soluble in water at 10 mg/ml.[1] Store the stock solution, whether lyophilized or in solution, at -20°C and protected from light.[1][5] To maintain potency, it is recommended to use the solution within three months and to aliquot it to avoid multiple freeze-thaw cycles.[1]

Q4: What are the key signaling pathways affected by this compound?

Vinblastine treatment has been shown to activate the SAPK/JNK (Stress-Activated Protein Kinase/c-Jun N-terminal Kinase) pathway.[1] This activation can lead to the expression and phosphorylation of c-Jun and the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1] In some cell lines, vinblastine can also induce the expression of Mcl-1, an anti-apoptotic protein, which may be regulated by the ERK signaling pathway.[6] The interplay of these pathways ultimately determines the cell's fate, leading to either cell cycle arrest or apoptosis.[6]

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results (e.g., MTT, XTT).

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating wells to prevent settling. Avoid seeding cells in the perimeter wells of a 96-well plate, as these are prone to the "edge effect" due to differential evaporation.[7]

  • Possible Cause: Bubbles in the wells.

    • Solution: Check for air bubbles in the wells before reading the plate. If present, carefully use a sterile syringe needle to break them.[8]

  • Possible Cause: Contamination.

    • Solution: Regularly check cell cultures for any signs of contamination. Use sterile techniques and ensure all reagents and media are sterile.

  • Possible Cause: Incomplete dissolution of formazan (B1609692) crystals (MTT assay).

    • Solution: After adding the solubilization solution (e.g., DMSO), shake the plate on an orbital shaker for at least 15 minutes to ensure all formazan crystals are fully dissolved.[9] Pipetting the solution up and down can also aid in dissolution.[9]

Problem 2: Cells are not responding to this compound treatment or show high resistance.

  • Possible Cause: Drug integrity issues.

    • Solution: Ensure the this compound stock solution has been stored correctly at -20°C and protected from light.[1][5] Prepare fresh dilutions from the stock for each experiment.

  • Possible Cause: Suboptimal cell health or density.

    • Solution: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. High cell density can reduce the effective drug concentration per cell. Conversely, cells that are not actively dividing will be less sensitive to vinblastine, as its primary mechanism is mitotic arrest.[5]

  • Possible Cause: Cellular resistance mechanisms.

    • Solution: Cells can develop resistance to vinblastine. Common mechanisms include increased drug efflux due to the overexpression of P-glycoprotein (P-gp), alterations in tubulin isotypes or mutations, and evasion of apoptosis through the upregulation of anti-apoptotic proteins like Bcl-2.[5] Consider performing a P-gp functional assay (e.g., Rhodamine 123 efflux assay) or Western blotting for relevant proteins to investigate resistance.

Problem 3: Unexpected cell morphology or behavior at low vinblastine concentrations.

  • Possible Cause: Low concentrations of vinblastine may not induce apoptosis but can still affect cell adhesion and morphology.

    • Solution: Research has shown that low concentrations of vinblastine (e.g., 10 ng/ml or less) can cause cells to detach from the culture dish without immediate cell death in some cell lines.[10] Be aware that these detached, viable cells may exhibit altered properties, such as increased invasiveness.[10] It is important to perform a full dose-response curve to identify the concentration ranges that induce the desired cytotoxic effect.

Data Presentation

Table 1: Summary of IC50 Values for this compound in Various Cancer Cell Lines.

Cell LineCancer TypeAssayExposure TimeIC50 Value
A549Lung CarcinomaNot SpecifiedNot Specified0.002 µg/mL
A-375MelanomaSRB Assay48 hours7.2 µM
K562Chronic Myelogenous LeukemiaGrowth InhibitionNot Specified0.001 µM
LNCaPProstate CancerEC50Not Specified0.5 µM
HeLaCervical CancerxCELLigence24 hoursVaries (plate dependent)
MCF-7Breast CancerNot SpecifiedNot Specified5.9 ± 0.9 µg/mL
Panc-1Pancreatic CancerNot SpecifiedNot Specified2.89 ± 0.12 µg/mL
HepG-2Liver CancerNot SpecifiedNot Specified3.48 ± 0.22 µg/mL

Note: IC50 values can vary significantly based on the specific experimental conditions, including the assay used, exposure time, and cell passage number.[11][12][13][14][15]

Experimental Protocols

Protocol 1: Determining Cell Viability using the MTT Assay

This protocol outlines the steps for assessing the cytotoxic effects of this compound on adherent cells.

Materials:

  • This compound

  • Cells in culture

  • Complete culture medium

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend adherent cells in complete medium.

    • Seed cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).[11][16]

    • Incubate the plate for 24 hours to allow cells to attach.[11]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing different concentrations of this compound to the respective wells.

    • Include control wells: medium alone (blank) and cells treated with the vehicle solvent (e.g., DMSO) as a negative control.[11]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[4][11]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][16]

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.[9][16]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5][11] A reference wavelength of 630-690 nm can be used for background subtraction.[11]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

    • Generate a dose-response curve and determine the IC50 value using appropriate software.[11]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Harvest both adherent and floating cells and pellet them by centrifugation.

    • Wash the cells once with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping.[4]

    • Incubate at -20°C for at least 2 hours (or overnight).[4]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.[4]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • The DNA content of the cells will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. Vinblastine treatment is expected to cause an accumulation of cells in the G2/M phase.[17]

Visualizations

Vinblastine_Mechanism_of_Action cluster_cell Cancer Cell VBL Vinblastine Sulfate Tubulin Tubulin Dimers VBL->Tubulin Binds to Microtubules Microtubule Polymerization VBL->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts Metaphase Metaphase Arrest Apoptosis Apoptosis Metaphase->Apoptosis

Caption: Vinblastine's mechanism leading to apoptosis.

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Adhesion) start->incubate1 treat Treat with Vinblastine (Serial Dilutions) incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for the MTT cell viability assay.

Vinblastine_Signaling_Pathway VBL Vinblastine Microtubule Microtubule Stress VBL->Microtubule JNK SAPK/JNK Activation Microtubule->JNK cJun c-Jun Phosphorylation & Expression JNK->cJun Bcl2 Bcl-2 / Bcl-xL Phosphorylation JNK->Bcl2 Apoptosis Apoptosis cJun->Apoptosis Promotes Bcl2->Apoptosis Modulates

Caption: Simplified signaling pathway induced by vinblastine.

References

minimizing off-target effects of vinblastine sulfate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize off-target effects of vinblastine (B1199706) sulfate (B86663) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of vinblastine sulfate and what are its main off-target effects?

A1: this compound's primary on-target effect is the inhibition of microtubule polymerization by binding to tubulin. This disruption of microtubule dynamics leads to mitotic arrest in the M phase of the cell cycle and subsequent apoptosis in rapidly dividing cancer cells.[1][2] However, its clinical use is often limited by significant off-target effects, with the most common being neurotoxicity.[3] Other reported side effects include myelosuppression (dose-limiting toxicity), gastrointestinal issues, and alopecia.[1][2]

Q2: My cells are showing unexpected levels of cytotoxicity or are not responding to this compound treatment. What are the possible reasons?

A2: Discrepancies in cellular response to this compound can be multifactorial, stemming from either experimental setup issues or acquired cellular resistance.[4]

  • Experimental Troubleshooting:

    • Drug Integrity: Ensure this compound solutions are fresh and have been stored correctly (typically at 2-8°C and protected from light) to prevent degradation.[4]

    • Assay-Specific Issues: The cytotoxicity assay being used (e.g., MTT, XTT) may have inherent sources of error. Refer to specific troubleshooting guides for the assay you are using.[4]

  • Cellular Resistance:

    • P-glycoprotein (P-gp) Efflux: Overexpression of P-gp, a drug efflux pump, can actively remove vinblastine from the cell, reducing its intracellular concentration and efficacy.

    • Tubulin Mutations: Alterations in the tubulin protein structure can prevent vinblastine from binding effectively.

Q3: How can I reduce the off-target neurotoxicity of this compound in my experimental model?

A3: Several strategies can be employed to mitigate the neurotoxic effects of vinblastine:

  • Dose Optimization: Using the lowest effective concentration of vinblastine is crucial. A continuous low-dose administration may be more effective and less toxic than higher, intermittent doses.[5][6]

  • Combination Therapy: Combining vinblastine with other agents can allow for a reduction in its dosage while maintaining or even enhancing anti-cancer efficacy. For example, combination with an anti-VEGF receptor-2 antibody has been shown to induce tumor regression without overt toxicity.[5][6]

  • Targeted Drug Delivery: Encapsulating vinblastine in nanoparticles or other drug delivery systems can help target the drug to tumor tissues, thereby reducing systemic exposure and off-target effects.[7][8]

  • Novel Derivatives: Newer semi-synthetic vinca (B1221190) alkaloids, such as vinorelbine (B1196246) and vinflunine, have been developed to have a better safety profile with reduced neurotoxicity compared to vinblastine.[9]

Q4: What are the best practices for handling and administering this compound to minimize experimental variability?

A4: To ensure reproducible results and minimize variability:

  • Reconstitution and Dilution: Prepare fresh dilutions of this compound for each experiment. When diluted with 0.9% Sodium Chloride, it is stable for up to 24 hours at 2-8°C when protected from light.[4]

  • Intravenous Administration: In animal studies, administer vinblastine intravenously. Extravasation can cause severe local tissue irritation.[10][11]

  • Avoid Prolonged Infusion: Administering the drug over a short period is recommended, as prolonged infusion can increase vein irritation and the risk of extravasation.[12]

  • Dose Calculation: Base the dosage on the body surface area for animal studies to ensure accurate and consistent dosing.[13][14]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assays
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before seeding and use a consistent seeding density across all wells.
Edge Effects in Plate Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.
Inaccurate Pipetting Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Drug Degradation Prepare fresh drug dilutions for each experiment and protect from light.[4]
Issue 2: Apparent Drug Resistance in Cell Lines
Potential Cause Troubleshooting Step
P-gp Mediated Efflux Assess P-gp function using a Rhodamine 123 efflux assay. Consider co-treatment with a P-gp inhibitor like Verapamil.[4]
Incorrect Drug Concentration Verify the concentration of your stock solution and ensure accurate serial dilutions.
Cell Line Misidentification Confirm the identity of your cell line through short tandem repeat (STR) profiling.

Data Presentation

Table 1: Physicochemical Properties of Vinblastine-Loaded Nanoparticles

Nanoparticle TypeFormulation MethodAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
BSA-Folate Desolvation~200< 0.5Negative[8]
Iron Oxide (Fe₃O₄) Co-precipitation50-100Not ReportedNot Reported[8]
Molecularly Imprinted Polymer One-step molecular imprinting258.30.250Not Reported[8]
Polycaprolactone (PCL) Double emulsion~200< 0.5Negative[8]
PLGA-b-PEG Not Specified113 ± 0.430.323 ± 0.01+35.03 ± 1.0[8]

Table 2: Example IC50 Values for Vinca Alkaloids in Sensitive and Resistant Cancer Cell Lines

Cell LineDrugIC50 (nM) - SensitiveIC50 (nM) - ResistantFold Resistance
CCRF-CEM Vincristine1.56543.3
A549 Vinblastine2.18942.4
MCF-7 Vinorelbine1.85530.6

Note: Data is illustrative and sourced from multiple studies. Actual IC50 values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Microtubule Dynamics Assay

This assay is used to directly observe the effect of vinblastine on microtubule polymerization.[15][16]

  • Preparation:

    • Purify tubulin from a biological source (e.g., bovine brain).

    • Prepare GMPCPP-stabilized microtubule "seeds" and immobilize them on a passivated glass slide.

    • Prepare a solution of free tubulin, with a fraction fluorescently labeled.

  • Assay Execution:

    • Add the free tubulin solution to the immobilized seeds in the presence of GTP.

    • Introduce this compound at various concentrations to the experimental chambers. Include a vehicle control.

    • Image the microtubules over time using Total Internal Reflection Fluorescence (TIRF) microscopy.[17]

  • Data Analysis:

    • Generate kymographs from the time-lapse images to visualize microtubule growth and shrinkage events.[16]

    • Measure the four parameters of dynamic instability: growth rate, shrinkage rate, catastrophe frequency, and rescue frequency.[15][18]

Protocol 2: MTT Cytotoxicity Assay

This protocol is a colorimetric assay for assessing cell viability in response to vinblastine treatment.[4]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the drug-containing medium. Include untreated and vehicle controls.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Reading:

    • Remove the medium and add a solubilization solution (e.g., DMSO) to each well.

    • Shake the plate to dissolve the crystals and read the absorbance at 570 nm using a microplate reader.[4]

Protocol 3: In Vitro Neurotoxicity Assay Using Dorsal Root Ganglion (DRG) Neurons

This assay evaluates the potential neurotoxic effects of vinblastine on sensory neurons.[19]

  • Cell Culture:

    • Isolate and culture primary DRG neurons from a suitable animal model.

  • Drug Exposure:

    • Treat the cultured neurons with a range of this compound concentrations for a specified duration.

  • Assessment of Neuronal Viability:

    • Utilize fluorescent dyes (e.g., Calcein AM/Ethidium Homodimer-1) to distinguish between live and dead cells.

    • Alternatively, assess mitochondrial function using assays like the MTS or resazurin (B115843) reduction assays.

  • High-Content Imaging:

    • Employ automated microscopy and image analysis to quantify neuronal morphology, neurite outgrowth, and cell survival.

Mandatory Visualizations

on_off_target_pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway (Neurotoxicity) vinblastine This compound tubulin β-Tubulin vinblastine->tubulin Binds to axonal_transport Axonal Microtubule Disruption vinblastine->axonal_transport microtubule Microtubule Polymerization (Inhibited) tubulin->microtubule mitotic_spindle Mitotic Spindle Disruption microtubule->mitotic_spindle mitotic_arrest M-Phase Arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis neuron_function Impaired Axonal Transport axonal_transport->neuron_function neurotoxicity Peripheral Neuropathy neuron_function->neurotoxicity experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_experimental Experimental Validation cluster_cellular Cellular Mechanism Investigation cluster_solution Solution Implementation start Unexpected Cytotoxicity or Resistance to Vinblastine check_drug Verify Drug Integrity (Storage, Freshness) start->check_drug validate_assay Validate Cytotoxicity Assay (Controls, Reproducibility) start->validate_assay pgp_assay Assess P-gp Function (Rhodamine 123 Efflux Assay) start->pgp_assay optimize_protocol Optimize Experimental Protocol check_drug->optimize_protocol validate_assay->optimize_protocol tubulin_seq Sequence Tubulin Genes (If feasible) pgp_assay->tubulin_seq use_inhibitor Co-administer P-gp Inhibitor pgp_assay->use_inhibitor change_model Switch to Sensitive Cell Line tubulin_seq->change_model

References

Technical Support Center: Enhancing Vinblastine Sulfate Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with vinblastine (B1199706) sulfate (B86663). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My cells seem to be developing resistance to vinblastine sulfate. What are the common mechanisms?

A1: Resistance to vinblastine is a significant challenge. The most well-documented mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively pumps the drug out of the cell.[1] Other contributing factors can include mutations in tubulin (the drug's target), alterations in apoptotic pathways, and changes in cellular metabolism, such as altered amino acid uptake.

Q2: I'm observing inconsistent IC50 values for this compound between experiments. What could be the cause?

A2: Inconsistent IC50 values can arise from several factors:

  • Cellular Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

  • Seeding Density: Use a consistent cell seeding density across all experiments.

  • Drug Preparation and Storage: this compound solutions should be freshly prepared. If you must store them, do so at 4°C for no more than a day.[2] The solubility in PBS (pH 7.2) is approximately 0.5 mg/ml.[2] For higher concentrations, DMSO can be used, but ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.5%).

  • Assay Variability: Pipetting errors, especially during serial dilutions, and the "edge effect" in 96-well plates can lead to variability. To mitigate the edge effect, avoid using the outer wells for experimental data and instead fill them with sterile PBS or media.

Q3: Can I combine this compound with other drugs to increase its efficacy?

A3: Yes, combination therapy is a promising strategy. Co-treatment with docetaxel (B913) has been shown to enhance the efficacy of vinblastine, in part by neutralizing P-glycoprotein overexpression.[1] Additionally, using P-glycoprotein inhibitors, such as verapamil (B1683045), can increase the intracellular concentration of vinblastine and reverse resistance.[1]

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a microtubule-targeting agent. It binds to tubulin dimers, inhibiting their polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the M phase (mitosis) and ultimately triggers apoptosis (programmed cell death).

Troubleshooting Guides

Issue 1: Higher than Expected Cell Viability After Treatment
Possible Cause Troubleshooting Step
P-glycoprotein (P-gp) Mediated Efflux Verify P-gp expression in your cell line using Western blot or qPCR. Consider co-treatment with a P-gp inhibitor like verapamil to see if it sensitizes the cells to vinblastine.
Drug Degradation Prepare fresh this compound solutions for each experiment. Ensure proper storage of the stock solution.
Sub-optimal Drug Concentration Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory range for your specific cell line.
Incorrect Incubation Time Optimize the incubation time (e.g., 24, 48, 72 hours) as the cytotoxic effects of vinblastine are time-dependent.
Issue 2: Difficulty Dissolving this compound
Possible Cause Troubleshooting Step
Low Aqueous Solubility This compound has a solubility of approximately 0.5 mg/ml in PBS (pH 7.2).[2] For higher concentrations, prepare a stock solution in DMSO (solubility ~10 mg/ml).[2]
Precipitation in Media When diluting a DMSO stock solution into your culture medium, ensure the final DMSO concentration is low and that the drug is added to the medium with gentle mixing to prevent precipitation.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time
HeLaCervical Cancer2.6Continuous
L1210Mouse Leukemia4.0Continuous
S49Mouse Lymphoma3.5Continuous
HL-60Human Leukemia5.3Continuous
H1299Non-small cell lung carcinoma30 ± 5.948 hours

Table 2: Effect of Combination Therapy on Vinblastine IC50 in H1299 Cells

TreatmentIC50 of Vinblastine (nM)Fold Change
Vinblastine alone30 ± 5.9-
Vinblastine + Docetaxel5 ± 5.66-fold decrease

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the drug. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
  • Cell Treatment and Harvesting: Treat cells as required and harvest them.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) to degrade RNA.

  • PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.

  • Incubation: Incubate for 5-10 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry, ensuring to gate out doublets.

Protocol 4: Western Blot for P-glycoprotein (P-gp) Expression
  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay (MTT) cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Vinblastine cell_seeding->treatment drug_prep Prepare Vinblastine Dilutions drug_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_inc Incubate (2-4h) mtt_add->formazan_inc solubilize Add Solubilization Solution formazan_inc->solubilize readout Measure Absorbance (570nm) solubilize->readout resistance_pathway pgp P-glycoprotein (P-gp) vinblastine_out Vinblastine (extracellular) pgp->vinblastine_out Efflux vinblastine_in Vinblastine (intracellular) vinblastine_out->vinblastine_in Diffusion vinblastine_in->pgp Binding tubulin Tubulin vinblastine_in->tubulin Inhibits microtubules Microtubule Assembly tubulin->microtubules mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis pi3k PI3K akt Akt pi3k->akt Activates mdr1 MDR1 Gene Transcription akt->mdr1 Promotes mdr1->pgp Upregulates Expression

References

issues with vinblastine sulfate purity and its impact on results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for vinblastine (B1199706) sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to product purity and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is vinblastine sulfate and what is its primary mechanism of action?

A1: this compound is a vinca (B1221190) alkaloid derived from the Madagascar periwinkle plant, Catharanthus roseus. It is a potent anti-mitotic agent used in chemotherapy. Its primary mechanism of action involves the disruption of microtubule dynamics. Vinblastine binds to tubulin, inhibiting the assembly of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the M phase, ultimately triggering apoptosis (programmed cell death).[1][2]

Q2: What are the common impurities and degradation products found in this compound preparations?

A2: Impurities in this compound can arise during the manufacturing process or from degradation over time. Common related compounds and degradation products include:

  • Vinorelbine (B1196246): A semi-synthetic derivative of vinblastine.

  • Vincristine (B1662923): Another natural vinca alkaloid with a similar structure.

  • 4-deacetylvinblastine: A metabolite of vinblastine.

  • 19'-oxovinblastine: An oxidation product.

  • Vinblastine isomers: Compounds with the same molecular formula but different structural arrangements.

Degradation can be accelerated by exposure to light, high temperatures, and pH values outside the optimal range of 3.5 to 5.0.

Q3: How should this compound be stored to ensure its stability?

A3: To ensure stability, this compound should be stored in a refrigerator between 2°C and 8°C. It should be protected from light and freezing. Reconstituted solutions in 0.9% sodium chloride are stable for up to 24 hours when protected from light and refrigerated.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected cytotoxicity (Variable IC50 values).

  • Potential Cause 1: Purity of this compound. The presence of impurities or degradation products can significantly alter the cytotoxic activity of your this compound solution. Some impurities may have lower biological activity, leading to an underestimation of the IC50 value.

  • Troubleshooting Steps:

    • Verify Purity: Check the certificate of analysis (CofA) for the purity of your this compound lot. High-purity material (≥98%) is recommended for consistent results. According to the United States Pharmacopeia (USP), the total of related substances should not exceed 5.0%, with no single related substance exceeding 2.0%.[3][4]

    • Proper Storage and Handling: Ensure that the compound has been stored correctly (2-8°C, protected from light) and that stock solutions are fresh. Avoid repeated freeze-thaw cycles.

    • Perform Purity Analysis: If you suspect degradation, you can analyze the purity of your solution using High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section.

  • Potential Cause 2: Experimental Variability. Inconsistencies in cell culture and assay procedures can lead to variable IC50 values.

  • Troubleshooting Steps:

    • Cell Health and Passage Number: Use healthy, low-passage number cells that are in the exponential growth phase.

    • Seeding Density: Ensure a consistent and optimal cell seeding density for each experiment.

    • Assay Protocol: Standardize all steps of your cytotoxicity assay, including incubation times and reagent concentrations. For guidance, refer to the "MTT Cell Viability Assay" protocol below.[5][6]

Issue 2: Unexpected cellular responses or off-target effects.

  • Potential Cause: Biological Activity of Impurities. Different impurities can have distinct biological activities. For example, vinorelbine, while structurally similar, may exhibit a different cytotoxicity profile compared to vinblastine in certain cell lines.

  • Troubleshooting Steps:

    • Characterize Impurities: If possible, identify the major impurities in your this compound sample using techniques like HPLC-MS.

    • Consult Literature: Research the known biological activities of the identified impurities to understand their potential contribution to the observed cellular effects.

Data Presentation

The cytotoxic activity of vinblastine and its related compound, vinorelbine, can vary between different cancer cell lines. The following table summarizes their 50% inhibitory concentrations (IC50) from published studies.

Cell LineCancer TypeVinblastine IC50 (nM)Vinorelbine IC50 (nM)Reference
L1210Mouse Leukemia4.0Not Reported[7]
S49Mouse Lymphoma3.5Not Reported[7]
NeuroblastomaMouse Neuroblastoma15Not Reported[7]
HeLaHuman Cervical Cancer2.6Not Reported[7]
HL-60Human Leukemia5.3Not Reported[7]
P388 (sensitive)Murine LeukemiaNot Reported-[8]
P388 (vinorelbine-resistant)Murine LeukemiaSensitiveResistant[8]
Human LymphocytesNormal CellsInduces DNA damageInduces DNA damage (less than vinblastine)[9][10]

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Mandatory Visualization

Below are diagrams illustrating key pathways and workflows related to this compound.

Vinblastine_Mechanism_of_Action Vinblastine This compound Tubulin α/β-Tubulin Dimers Vinblastine->Tubulin Binds to Microtubule_Assembly Microtubule Assembly (Polymerization) Vinblastine->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Microtubule_Disassembly Microtubule Disassembly (Depolymerization) Microtubule_Assembly->Microtubule_Disassembly Dynamic Instability Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Disruption leads to JNK_Activation JNK Pathway Activation M_Phase_Arrest->JNK_Activation Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) JNK_Activation->Bcl2_Phosphorylation Apoptosis Apoptosis Bcl2_Phosphorylation->Apoptosis Initiates

Vinblastine's mechanism of action leading to apoptosis.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Purity Check Vinblastine Purity (CofA, Storage, Age) Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Review_Protocol Review Experimental Protocol (Cell Health, Seeding, Assay Steps) Purity_OK->Review_Protocol Yes HPLC_Analysis Perform HPLC Analysis to Confirm Purity Purity_OK->HPLC_Analysis No / Suspect Protocol_OK Protocol Consistent? Review_Protocol->Protocol_OK Optimize_Protocol Optimize and Standardize Experimental Protocol Protocol_OK->Optimize_Protocol No Resolved Issue Resolved Protocol_OK->Resolved Yes HPLC_Analysis->Review_Protocol Contact_Support Contact Technical Support HPLC_Analysis->Contact_Support Purity Issues Confirmed Optimize_Protocol->Resolved

References

Technical Support Center: Vinblastine Sulfate Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of vinblastine (B1199706) sulfate (B86663) during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for vinblastine sulfate powder?

A1: To ensure long-term stability, this compound vials should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[1][2] The vials should also be protected from light.[2][3]

Q2: How should I store reconstituted this compound solutions?

A2: Reconstituted solutions should also be stored in a refrigerator at 2°C to 8°C.[1] If the solution is prepared with a bacteriostatic saline (containing a preservative like benzyl (B1604629) alcohol), it can be stored for a maximum of 28 days.[1] Solutions prepared without preservatives should be used immediately, and any unused portion should be discarded.[1]

Q3: What factors can cause this compound to degrade?

A3: The primary factors that contribute to the degradation of this compound are elevated temperature, exposure to light, and suboptimal pH of the solution.[4][5][6]

Q4: What is the optimal pH for this compound solutions to ensure maximum stability?

A4: this compound is most stable in aqueous solutions with a pH between 2 and 4.[3][6] At a pH above 6, the vinblastine base may precipitate out of solution.[3][6]

Troubleshooting Guide

Issue 1: I've observed a precipitate in my reconstituted this compound solution.

  • Possible Cause: The pH of your solution may be too high (above 6), causing the less soluble vinblastine base to precipitate.[3][6]

  • Recommended Action:

    • Verify the pH of the solvent used for reconstitution.

    • Ensure that any buffers or diluents used are within the optimal acidic pH range (2-4).[6]

    • It is generally not recommended to use a solution once a precipitate has formed, as the concentration will be altered and the precipitate may not readily redissolve.

Issue 2: The this compound solution appears discolored.

  • Possible Cause: Discoloration can be an indication of chemical degradation due to factors such as light exposure, elevated temperature, or prolonged storage.[1][7]

  • Recommended Action:

    • Visually inspect all parenteral drug products for particulate matter and discoloration before use.[1][7][8]

    • If the solution is discolored, it is a sign of potential degradation and loss of potency. It is recommended to discard the solution and prepare a fresh one from a properly stored vial.

    • Review your storage and handling procedures to ensure the product is consistently protected from light and stored at the recommended temperature.

Issue 3: My experimental results show lower than expected potency for this compound.

  • Possible Cause: A loss of potency is likely due to the degradation of the this compound molecule. This can be caused by:

    • Improper storage temperature (not refrigerated).

    • Exposure of the solution to light.

    • Storage of the reconstituted solution for longer than the recommended time.

    • Use of a solvent with a pH outside the optimal stability range.

  • Recommended Action:

    • Confirm that the unopened vials and reconstituted solutions have been stored according to the recommended guidelines (2°C to 8°C, protected from light).[1][3]

    • Use a stability-indicating method, such as the HPLC protocol provided below, to analyze the purity and concentration of your this compound stock.

    • Prepare fresh solutions for your experiments from a new vial to ensure accurate concentration.

Quantitative Stability Data

The stability of this compound is highly dependent on temperature and pH. The table below summarizes the time it takes for 10% of the drug to degrade (t90) under various conditions when protected from light.

Storage ConditionVehicleConcentrationt90 (Time to 10% Degradation)
5°CAqueous SolutionNot Specified10.7 years (estimated)[4][5]
25°CAqueous SolutionNot Specified150 days (estimated)[4][5]
37°CAqueous SolutionNot Specified16.6 days (estimated)[4][5]
20°CpH 3 Aqueous SolutionNot Specified39 days[3][6]
21°C1 mg/mL in Polypropylene Syringe1 mg/mLAt least 23 days[6]
8°C1 mg/mL in Polypropylene Syringe1 mg/mL31 days[6]
-20°C20 mcg/mL in D5W or 0.9% NaCl20 mcg/mLNo degradation after 4 weeks[3][6]

Experimental Protocols

Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method can be used to determine the concentration of this compound and to detect the presence of its degradation products.[9][10]

1. Chromatographic System:

  • HPLC System: Isocratic HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., µBondapak C18).[11]

  • Detector Wavelength: 254 nm or 269 nm.[11][12]

2. Reagents and Solutions:

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric Acid

  • Water (HPLC Grade)

  • Mobile Phase: Prepare a mixture of 90% methanol, 5% acetonitrile, and 5% of 0.1% orthophosphoric acid in water. Adjust the final pH to 3.5.[9][10]

3. Standard Solution Preparation:

  • Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to create a stock solution.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 3-15 µg/mL.[10]

4. Sample Preparation:

  • Dilute the this compound sample to be tested with the mobile phase to fall within the concentration range of the standard curve.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Chromatographic Procedure:

  • Injection Volume: 20 µL.

  • Flow Rate: 1.2 mL/min.[11]

  • Run Time: Sufficient to allow for the elution of vinblastine and any potential degradation products (e.g., 30-40 minutes).

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample.

  • Identify the vinblastine peak by comparing its retention time with that of the standard. Degradation products will appear as separate peaks.[11]

6. Data Analysis:

  • Calculate the concentration of this compound in the sample using the calibration curve.

  • The presence of additional peaks indicates degradation. The area of these peaks can be used to quantify the extent of degradation relative to the main vinblastine peak.

Visualizations

VNB This compound Deg_Product_1 19'-Oxovinblastine VNB->Deg_Product_1 Oxidation Deg_Product_2 Vinblastine Isomer VNB->Deg_Product_2 Isomerization Deg_Product_3 4-Deacetylvinblastine VNB->Deg_Product_3 Precipitate Vinblastine Base (Precipitate) VNB->Precipitate Other_Deg Other Degradation Products VNB->Other_Deg Heat Heat Heat->Deg_Product_1 Heat->Deg_Product_2 Light Light Light->Other_Deg High_pH High pH (>6) High_pH->Precipitate

Caption: Major degradation pathways of this compound.

Start Start: Observe Issue with Vinblastine Solution Issue_Type What is the issue? Start->Issue_Type Precipitate Precipitate / Cloudiness Issue_Type->Precipitate Precipitate Discoloration Discoloration Issue_Type->Discoloration Discoloration Low_Potency Low Potency Issue_Type->Low_Potency Low Potency Check_pH Check pH of Solvents/Buffers Precipitate->Check_pH Check_Storage Review Storage: - Temp (2-8°C)? - Protected from Light? Discoloration->Check_Storage Analyze_Purity Analyze Purity & Potency via Stability-Indicating HPLC Method Low_Potency->Analyze_Purity pH_High Is pH > 6.0? Check_pH->pH_High Cause_Precipitate Cause: Precipitation of Vinblastine Base pH_High->Cause_Precipitate Yes pH_High->Check_Storage No Solution_Precipitate Solution: Use pH 2-4 Buffer. Discard Precipitated Solution. Cause_Precipitate->Solution_Precipitate Storage_Incorrect Improper Storage? Check_Storage->Storage_Incorrect Cause_Degradation Cause: Chemical Degradation Storage_Incorrect->Cause_Degradation Yes Storage_Incorrect->Analyze_Purity No Solution_Degradation Solution: Discard Solution. Use Fresh Stock. Review Storage Protocols. Cause_Degradation->Solution_Degradation Analyze_Purity->Check_Storage

Caption: Troubleshooting workflow for common vinblastine issues.

Start Prepare Vinblastine Sulfate Solution Stress Apply Stress Conditions (e.g., Heat, Light, pH) Start->Stress Sample Collect Samples at Time Points Stress->Sample Prepare_HPLC Prepare Samples for HPLC (Dilute & Filter) Sample->Prepare_HPLC Inject Inject Samples & Standards into HPLC System Prepare_HPLC->Inject Analyze Analyze Chromatograms Inject->Analyze Quantify Quantify Vinblastine Peak & Degradation Peaks Analyze->Quantify Report Report Stability Data (e.g., % Remaining, t90) Quantify->Report

Caption: Experimental workflow for a vinblastine stability study.

References

Technical Support Center: Troubleshooting Unexpected Cell Morphology After Vinblastine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address specific issues encountered during experiments involving vinblastine (B1199706) treatment.

Frequently Asked Questions (FAQs)

Q1: What is the expected morphological outcome of treating cells with vinblastine?

A1: Vinblastine is a vinca (B1221190) alkaloid that disrupts microtubule dynamics.[1][2] By binding to tubulin, it inhibits the assembly of microtubules, which are crucial components of the mitotic spindle.[3][4] Consequently, the primary and expected outcome of vinblastine treatment is a cell cycle arrest in the M phase (mitosis).[1][5] Morphologically, this manifests as an increased population of rounded-up, mitotic cells with condensed chromatin.[6] At higher concentrations, vinblastine can lead to the depolymerization of microtubules.[1] Ultimately, this mitotic arrest can trigger apoptosis (programmed cell death), leading to characteristic apoptotic morphology such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[7][8][9]

Q2: At what concentration should I use vinblastine to see the expected mitotic arrest?

A2: The effective concentration of vinblastine is highly cell-type dependent and can vary significantly. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. For example, in HeLa cells, half-maximal inhibition of cell division (Kdiv) occurs at 0.45 nM vinblastine, with mitotic arrest observed in the presence of a full complement of spindle microtubules at low concentrations.[10] In MOLT-4 cells, treatment with 0.05 µg/ml of vinblastine for up to 12 hours was sufficient to induce M phase arrest.[5][6] It is recommended to start with a range of concentrations guided by literature for similar cell types.

Q3: How long after treatment should I expect to see morphological changes?

A3: The timing of morphological changes depends on the cell cycle length of your chosen cell line and the concentration of vinblastine used. Typically, cells will begin to accumulate in mitosis within one cell cycle. For many cancer cell lines with a doubling time of approximately 24 hours, you can expect to see a significant increase in mitotic cells between 12 and 24 hours of treatment.[5] Acute apoptosis in some sensitive leukemia cell lines has been observed as early as 2-4 hours after treatment.[8]

Q4: Can vinblastine treatment lead to changes in cell morphology that are not related to mitosis or apoptosis?

A4: Yes, other morphological changes can occur. Vinblastine can cause alterations in the overall cytoskeleton, leading to changes in cell shape, adhesion, and the distribution of organelles.[11][12] For instance, in 3T3 cells, vinblastine can cause the disappearance of stress fibers and a widening of the cytocortex.[11][12] In kidney podocytes, microtubule loss due to vinblastine led to the collapse and thinning of major cellular processes.[13] At high concentrations (e.g., > 1 µM in HeLa cells), vinblastine can induce the formation of tubulin paracrystals, which are large, polygonal aggregates of tubulin within the cytoplasm.[10][14]

Troubleshooting Guides

Issue 1: No apparent increase in mitotic cells after vinblastine treatment.

Possible Cause 1: Vinblastine concentration is too low.

  • Troubleshooting Step: Perform a dose-response experiment with a wider range of vinblastine concentrations. Consult the literature for concentrations used in similar cell types.

Possible Cause 2: Incubation time is too short.

  • Troubleshooting Step: Increase the incubation time to at least one full cell cycle length for your specific cell line. A time-course experiment (e.g., 12, 24, 48 hours) is recommended.

Possible Cause 3: The cell line is resistant to vinblastine.

  • Troubleshooting Step: Some cell lines exhibit intrinsic or acquired resistance to vinblastine, often due to mechanisms like drug efflux pumps.[15] Consider using a positive control cell line known to be sensitive to vinblastine to verify drug activity. If resistance is suspected, you may need to investigate the expression of drug resistance-associated proteins.

Possible Cause 4: Issues with the vinblastine stock solution.

  • Troubleshooting Step: Ensure your vinblastine stock solution is prepared and stored correctly. Vinblastine solutions can be sensitive to light and temperature.[16] Prepare a fresh stock solution and repeat the experiment.

Issue 2: Observing widespread cell death that does not resemble typical apoptotic morphology.

Possible Cause 1: Vinblastine concentration is too high, inducing necrosis.

  • Troubleshooting Step: High concentrations of cytotoxic drugs can lead to necrosis instead of apoptosis. Reduce the vinblastine concentration significantly. Perform a dose-response curve and analyze markers of both apoptosis (e.g., caspase-3 cleavage) and necrosis (e.g., LDH release) to find the optimal concentration for inducing apoptosis.

Possible Cause 2: The observed morphology is a different form of cell death, such as mitotic catastrophe.

  • Troubleshooting Step: Mitotic catastrophe is a form of cell death that occurs during or after flawed mitosis.[17] Morphologically, it can be characterized by the presence of giant, multinucleated cells with micronuclei.[9] Use nuclear staining (e.g., DAPI or Hoechst) to carefully examine the nuclear morphology for these features.

Issue 3: Formation of large, crystalline structures in the cytoplasm.

Possible Cause: High concentration of vinblastine leading to tubulin paracrystal formation.

  • Troubleshooting Step: This is a known phenomenon at higher vinblastine concentrations (> 1 µM).[10][14] These paracrystals are composed of tightly packed tubulin molecules.[14] To confirm, you can perform immunofluorescence staining for α-tubulin, which will show intense staining of these crystalline aggregates.[18] If this morphology is not the desired outcome, reduce the vinblastine concentration.

Issue 4: Cells appear elongated or have other unexpected shape changes, but are not in mitosis.

Possible Cause: Vinblastine is affecting the cytoskeleton in non-mitotic cells.

  • Troubleshooting Step: Vinblastine's primary target is tubulin, a key component of the cytoskeleton responsible for maintaining cell shape.[3] The observed morphological changes could be a direct result of microtubule disruption affecting the overall cell architecture.[11][12] To investigate this, you can stain for cytoskeletal components like F-actin (using phalloidin) and tubulin to observe any rearrangements.[19] In some contexts, like with tumor-associated macrophages, vinblastine can induce a shift towards a more rounded morphology, indicative of a change in cell phenotype.[20]

Data Summary

Cell LineVinblastine ConcentrationObserved EffectReference
HeLa0.45 nMHalf-maximal inhibition of cell division[10]
HeLa> 1 µMFormation of tubulin paracrystals[10]
MOLT-40.05 µg/mlM phase cell cycle arrest[5][6]
3T3Not specifiedDisappearance of stress fibers, widening of cytocortex[11][12]
OCI-AML1Not specifiedAcute apoptosis within 4 hours[8]
KB-330 nMInduction of apoptosis[7][21]

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Microtubules and DNA

This protocol is used to visualize the microtubule network and nuclear morphology to assess mitotic arrest and other cytoskeletal changes.

  • Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat cells with the desired concentration of vinblastine for the appropriate duration. Include a vehicle-treated control.

  • Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (diluted in 1% BSA/PBS) for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

  • Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Protocol 2: Flow Cytometry for Cell Cycle Analysis

This protocol is used to quantify the percentage of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Culture and treat cells with vinblastine as described above. Include both vehicle-treated and untreated controls.

  • Cell Harvesting: Harvest the cells (including any floating cells) by trypsinization and centrifugation.

  • Fixation: Wash the cells with cold PBS and resuspend the cell pellet. Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak is indicative of mitotic arrest.[5]

Visualizations

Vinblastine_Mechanism Vinblastine Vinblastine Tubulin Tubulin Dimers Vinblastine->Tubulin Binds to Microtubule Microtubule Polymerization Vinblastine->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Leads to failure of Arrest M-Phase Arrest Spindle->Arrest Results in Apoptosis Apoptosis Arrest->Apoptosis Can trigger Troubleshooting_Workflow Start Unexpected Cell Morphology Observed Q1 Is there an increase in mitotic cells? Start->Q1 A1_Yes Expected Outcome Q1->A1_Yes Yes A1_No No Mitotic Arrest Q1->A1_No No Q2 Are there large cytoplasmic crystals? Q1->Q2 No, but... Troubleshoot1 Check: - Concentration - Incubation Time - Cell Line Resistance - Drug Stock A1_No->Troubleshoot1 A2_Yes Tubulin Paracrystals Q2->A2_Yes Yes Q3 Is there widespread, non-apoptotic cell death? Q2->Q3 No, but... Troubleshoot2 Reduce Vinblastine Concentration A2_Yes->Troubleshoot2 A3_Yes Necrosis or Mitotic Catastrophe Q3->A3_Yes Yes Other Other Shape Changes Q3->Other No Troubleshoot3 Lower Concentration & Analyze Death Markers A3_Yes->Troubleshoot3 Troubleshoot4 Analyze Cytoskeleton (Actin, Tubulin) Other->Troubleshoot4 Signaling_Pathway VBL Vinblastine Microtubule_Stress Microtubule Stress VBL->Microtubule_Stress Mitotic_Arrest Mitotic Arrest Microtubule_Stress->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation DR3_Activation DR3 Activation Mitotic_Arrest->DR3_Activation via TL1A secretion Bcl2_Family Bcl-2 Family Modulation (e.g., Bax activation, Bcl-xL changes) JNK_Activation->Bcl2_Family Caspase_Activation Caspase Activation Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis DR3_Activation->Caspase_Activation via DISC formation

References

Validation & Comparative

Validating the Anti-mitotic Activity of Vinblastine Sulfate in New Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-mitotic activity of vinblastine (B1199706) sulfate (B86663) with other microtubule-targeting agents. It is designed to assist researchers in validating the efficacy of vinblastine in new cancer cell lines by offering a compilation of experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Comparative Analysis of Anti-Mitotic Activity

The efficacy of vinblastine sulfate is commonly assessed by its half-maximal inhibitory concentration (IC50), the percentage of cells arrested in the G2/M phase of the cell cycle, and the induction of apoptosis. The following tables present a compilation of quantitative data from various studies, comparing vinblastine's performance with other well-known anti-mitotic agents like vincristine (B1662923) and paclitaxel (B517696) across a range of cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Other Anti-mitotic Agents

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.

Cell LineDrugIC50 (nM)Reference
Leukemia
L1210 (Mouse Leukemia)Vinblastine4.0[1]
Vincristine4.4[1]
HL-60 (Human Promyelocytic Leukemia)Vinblastine5.3[1]
Vincristine4.1[1]
Lung Cancer
NCI-H446 (Small Cell Lung Cancer)Vinblastine0.000565 (µM)[2]
NCI-H2122 (Adenocarcinoma)Vinblastine0.000805 (µM)[2]
NCI-H1299 (Non-Small Cell Lung Cancer)Vinblastine-[3]
Paclitaxel-[3]
Breast Cancer
MCF-7Vinblastine0.68[4]
Paclitaxel-[5]
MDA-MB-231Vinblastine-[4]
Cervical Cancer
HeLaVinblastine2.6[1]
Vincristine1.4[1]
Other
S49 (Mouse Lymphoma)Vinblastine3.5[1]
Vincristine5.0[1]
Neuroblastoma (Mouse)Vinblastine15[1]
Vincristine33[1]

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Table 2: Induction of G2/M Cell Cycle Arrest by Vinblastine and Vincristine

A hallmark of anti-mitotic agents is their ability to arrest cells in the G2/M phase of the cell cycle. This is often quantified by flow cytometry.

Cell LineDrugConcentrationTime (h)% of Cells in G2/MReference
K562 (Chronic Myeloid Leukemia)Vincristine0.6 µM8Increased[6]
0.6 µM18Increased[6]
0.6 µM24Increased[6]
ALL-2 (Acute Lymphoblastic Leukemia)Vincristine100 nM24Increased[7]
Table 3: Quantification of Apoptosis Induced by Vinblastine and Paclitaxel

Following mitotic arrest, cancer cells often undergo programmed cell death, or apoptosis. The percentage of apoptotic cells can be measured using techniques like flow cytometry with Annexin V and Propidium Iodide staining.

Cell LineDrugConcentrationTime (h)% of Apoptotic CellsReference
NCI-H1299 (Non-Small Cell Lung Cancer)Vinblastine--22.66[3]
Paclitaxel--14.95[3]
ML-1 (Leukemia)Vinblastine2.2 µM< 12Low[8]
Vinblastine + MEK inhibitor2.2 µM470[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and validating findings. Below are standard protocols for assessing the anti-mitotic activity of this compound.

Cell Viability and IC50 Determination (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (and other comparative drugs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: Prepare serial dilutions of this compound and other test compounds in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration (logarithmic scale) to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in culture dishes and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Immunofluorescence Staining of Microtubules

This method allows for the direct visualization of the mitotic spindle and overall microtubule network to observe the effects of vinblastine.

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips and treat with this compound.

  • Fixation: After treatment, wash the cells with PBS and fix them using an appropriate fixation method to preserve the cellular structure.

  • Permeabilization: If using a paraformaldehyde-based fixative, permeabilize the cells to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites.

  • Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody, followed by incubation with the fluorophore-conjugated secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope and capture images of the microtubule network and mitotic spindles.

Visualizing the Molecular Mechanisms and Experimental Workflow

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.

Vinblastine_Mechanism_of_Action Vinblastine This compound Tubulin β-Tubulin Dimers Vinblastine->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Vinblastine->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Leads to Disruption of Mitotic_Arrest Mitotic Arrest (M-Phase) Mitotic_Spindle->Mitotic_Arrest Results in JNK_ERK Activation of JNK & Inhibition of ERK Signaling Mitotic_Arrest->JNK_ERK Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Noxa) JNK_ERK->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Select New Cancer Cell Line Cell_Culture Culture Cells to Logarithmic Growth Phase Start->Cell_Culture Drug_Treatment Treat Cells with this compound & Comparative Agents (e.g., Paclitaxel) Cell_Culture->Drug_Treatment MTT_Assay Cell Viability Assay (MTT) Drug_Treatment->MTT_Assay Flow_Cytometry Cell Cycle & Apoptosis Analysis (Flow Cytometry) Drug_Treatment->Flow_Cytometry Immunofluorescence Microtubule Staining (Immunofluorescence) Drug_Treatment->Immunofluorescence IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc Cell_Cycle_Quant Quantify % of Cells in G2/M Phase Flow_Cytometry->Cell_Cycle_Quant Apoptosis_Quant Quantify % of Apoptotic Cells Flow_Cytometry->Apoptosis_Quant Microscopy_Analysis Analyze Mitotic Spindle Morphology Immunofluorescence->Microscopy_Analysis Conclusion Validate Anti-mitotic Activity & Compare with Alternatives IC50_Calc->Conclusion Cell_Cycle_Quant->Conclusion Apoptosis_Quant->Conclusion Microscopy_Analysis->Conclusion

Caption: Experimental workflow for validating anti-mitotic activity.

References

A Comparative In Vitro Efficacy Analysis: Vinblastine Sulfate vs. Vincristine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro efficacy of two structurally similar vinca (B1221190) alkaloids, vinblastine (B1199706) sulfate (B86663) and vincristine (B1662923). Derived from the Madagascar periwinkle (Catharanthus roseus), these antineoplastic agents are mainstays in chemotherapy regimens.[1] Despite their close chemical relationship—differing by only a single functional group—their cytotoxic profiles and clinical applications exhibit notable distinctions.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative performance in preclinical, in vitro settings, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison

The in vitro efficacy of vinblastine and vincristine is highly dependent on the cell line and the duration of drug exposure. The following tables summarize key quantitative data from various studies.

Table 1: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. The data below highlights the differential cytotoxicity of vincristine and vinblastine.

Cell LineExposure TimeVincristine IC50 (nM)Vinblastine IC50 (nM)Reference
L1210 (Mouse Leukemia)Continuous4.44.0[2][3]
L1210 (Mouse Leukemia)4-hour100380[2]
HL-60 (Human Promyelocytic Leukemia)Continuous4.15.3[2][3]
HL-60 (Human Promyelocytic Leukemia)4-hour23900[2]
S49 (Mouse Lymphoma)Continuous53.5[3]
Neuroblastoma (Mouse)Continuous3315[3]
HeLa (Human Cervical Cancer)Continuous1.42.6[3]

Analysis: Under continuous exposure, vinblastine and vincristine exhibit comparable cytotoxicity in several cell lines.[2][3] However, with short-term exposure, vincristine is significantly more potent than vinblastine in L1210 and HL-60 cells.[2] This difference is attributed to the more rapid release of vinblastine from the cells following removal of the drug from the medium.[3]

Table 2: Comparative Effects on Cell Cycle Distribution

Vinca alkaloids are known to arrest the cell cycle in the G2/M phase.

Cell LineDrugTreatment DurationEffect on G2/M PhaseReference
NeuroblastomaVincristine (14 nM)24 hoursIncrease[4]
NeuroblastomaVinblastine (5 nM)24 hoursIncrease[4]
ML-1 (Human Myeloid Leukemia)Vinblastine (2.2 µM)24 hoursG1 and G2/M arrest[5]

Analysis: Both drugs induce a G2/M phase arrest in neuroblastoma cells.[4] In some cell lines, such as ML-1, vinblastine can also induce a G1 arrest.[5] The cell cycle arrest is a direct consequence of the disruption of microtubule dynamics, which prevents the formation of the mitotic spindle.[3]

Mechanism of Action: A Shared Pathway

Both vinblastine and vincristine exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1] They bind to β-tubulin and inhibit microtubule polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest in the M phase, and subsequent induction of apoptosis (programmed cell death).[1][3][6]

cluster_drug_action Vinca Alkaloid Action Vinca_Alkaloids Vinblastine / Vincristine Tubulin β-Tubulin Dimers Vinca_Alkaloids->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Vinca_Alkaloids->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Essential for Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Leads to Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Metaphase_Arrest->Apoptosis

Caption: Shared mechanism of action for vinblastine and vincristine.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of vinblastine sulfate or vincristine for the desired exposure time (e.g., 4 hours or continuous).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of this compound or vincristine for the specified time.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[2]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol (B145695) and incubate for at least 30 minutes on ice to fix and permeabilize the cells.[2]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

cluster_workflow In Vitro Efficacy Testing Workflow Cell_Culture Cell Culture (e.g., L1210, HL-60) Drug_Treatment Drug Treatment (Vinblastine or Vincristine) Cell_Culture->Drug_Treatment Incubation Incubation (Short-term or Continuous) Drug_Treatment->Incubation Assays Perform Assays Incubation->Assays MTT_Assay MTT Assay (Cytotoxicity, IC50) Assays->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Assays->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Assay (Propidium Iodide) Assays->Cell_Cycle_Assay Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: General experimental workflow for comparing drug efficacy in vitro.

Drug Kinetics and Potency

The differential toxicity observed with short-term exposure is a critical consideration. Vincristine's higher potency in this context is linked to its slower release from cells.

cluster_kinetics Drug Kinetics and Short-Term Potency Short_Exposure Short-Term Drug Exposure (e.g., 4 hours) Vincristine_Uptake Cellular Uptake (Vincristine) Short_Exposure->Vincristine_Uptake Vinblastine_Uptake Cellular Uptake (Vinblastine) Short_Exposure->Vinblastine_Uptake Drug_Removal Drug Removal from Medium Vincristine_Uptake->Drug_Removal Vinblastine_Uptake->Drug_Removal Vincristine_Retention Higher Cellular Retention (Vincristine) Drug_Removal->Vincristine_Retention Vinblastine_Efflux Rapid Cellular Efflux (Vinblastine) Drug_Removal->Vinblastine_Efflux Vincristine_Potency Higher Potency (Vincristine) Vincristine_Retention->Vincristine_Potency Vinblastine_Potency Lower Potency (Vinblastine) Vinblastine_Efflux->Vinblastine_Potency

Caption: Logical relationship of drug kinetics and resulting short-term potency.

Conclusion

In vitro studies reveal that while vinblastine and vincristine share a common mechanism of action, their cytotoxic efficacy can differ significantly depending on the duration of exposure. Under continuous exposure, their potencies are often comparable. However, following short-term exposure, vincristine demonstrates greater potency due to its higher cellular retention. These findings underscore the importance of considering cellular pharmacokinetics when evaluating the in vitro performance of these and other chemotherapeutic agents. The choice between these two drugs in a clinical setting is influenced not only by their efficacy against specific malignancies but also by their distinct toxicity profiles.

References

Cross-Validation of Vinblastine IC50 Values: A Comparative Guide to Assay Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Vinblastine (B1199706) and IC50 Determination

Vinblastine is a potent chemotherapeutic agent widely used in the treatment of various cancers, including lymphomas, breast, and testicular cancers.[1] As a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), its primary mechanism of action involves the disruption of microtubule formation, a critical process for cell division.[1][2]

A key metric for evaluating the efficacy of chemotherapeutic agents like vinblastine is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug required to inhibit a specific biological process, such as cell proliferation, by 50%.[3][4] Accurate determination of IC50 values is crucial in preclinical drug development for comparing the potency of different compounds and for selecting candidates for further investigation.

However, the IC50 value of a compound is not absolute and can vary significantly depending on the experimental conditions, the cell line used, and, most importantly, the assay method employed to measure cell viability or cytotoxicity.[3][4] This guide provides a comparative analysis of vinblastine IC50 values obtained through different assay methods, offering researchers objective data and detailed protocols to inform their experimental design and interpretation of results.

The Cellular Mechanism of Vinblastine

Vinblastine exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules.[1][2] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for the separation of chromosomes during cell division (mitosis).[1] By disrupting microtubule dynamics, vinblastine arrests the cell cycle in the M phase, leading to programmed cell death (apoptosis).[1][2] The signaling cascade leading to apoptosis following mitotic arrest can involve the activation of the JNK pathway.[5]

cluster_cell Cancer Cell Vinblastine Vinblastine Tubulin Tubulin Vinblastine->Tubulin binds to Microtubule_Polymerization Microtubule Polymerization Vinblastine->Microtubule_Polymerization inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Functional Mitotic Spindle Microtubule_Polymerization->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (M-Phase) JNK_Pathway JNK Pathway Activation Mitotic_Arrest:e->JNK_Pathway:w Apoptosis Apoptosis JNK_Pathway:e->Apoptosis:w

Figure 1. Simplified signaling pathway of vinblastine-induced apoptosis.

Comparison of Vinblastine IC50 Values Across Different Assays

The following table summarizes published IC50 values for vinblastine determined by various assay methods in different cancer cell lines. This data highlights the variability of IC50 values and underscores the importance of considering the assay method when comparing results.

Cell LineAssay MethodIC50 ValueCitation
MCF-7 (human breast adenocarcinoma)MTT Assay0.68 nmol/L[6]
1/C2 (rodent mammary carcinoma)MTT Assay7.69 nmol/L[6]
HeLa (human cervical cancer)RTCA (Real-Time Cell Analysis)Not specified, but determined[7][8]
SCL6 (human)MTT Assay6.1 µM[9]
LNCaP (human prostate cancer)Not specified0.5 µM[9]

Note: Direct comparison is challenging due to variations in experimental conditions such as incubation time and specific protocol modifications.

Experimental Protocols for Common Viability Assays

Detailed methodologies for two widely used colorimetric assays, the MTT and SRB assays, are provided below. These assays are frequently employed for high-throughput screening of cytotoxic compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight in a 37°C, 5% CO2 incubator to allow for cell attachment.[11]

  • Drug Treatment: Add various concentrations of vinblastine to the wells. Include a solvent control (e.g., DMSO) and a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[12]

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[12]

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the solvent control. Plot the percentage of viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[4]

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[13][14] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells.[13]

Protocol:

  • Cell Seeding and Drug Treatment: Follow the same initial steps as the MTT assay for cell plating and drug treatment.

  • Cell Fixation: After drug incubation, gently add cold 10% (wt/vol) trichloroacetic acid (TCA) to each well to fix the cells. Incubate for 1 hour at 4°C.[14]

  • Washing: Wash the plates four to five times with distilled or deionized water to remove TCA, unbound dye, and media components. Air dry the plates completely.[13][14]

  • SRB Staining: Add SRB solution (typically 0.057% wt/vol in 1% vol/vol acetic acid) to each well and incubate at room temperature for 30 minutes.[14]

  • Washing: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB dye. Air dry the plates again.[14]

  • Dye Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes.[13]

  • Absorbance Measurement: Read the optical density (OD) at 510-580 nm with a microplate reader.[13][14]

  • IC50 Calculation: Calculate the percentage of cell growth inhibition and determine the IC50 value using a dose-response curve as described for the MTT assay.[15]

Workflow for Comparative IC50 Determination

To accurately compare IC50 values across different assay methods, a standardized experimental workflow is essential. This involves running the assays in parallel with the same cell line, drug concentrations, and incubation times.

cluster_workflow Comparative IC50 Workflow cluster_assays Parallel Assays start Start: Prepare Cell Culture & Vinblastine Dilutions plate Plate Cells in Multiple 96-Well Plates start->plate treat Treat with Vinblastine (Dose-Response) plate->treat incubate Incubate for Fixed Time (e.g., 48h) treat->incubate assay1 Assay 1: MTT Protocol incubate->assay1 assay2 Assay 2: SRB Protocol incubate->assay2 assay3 Assay 3: Other (e.g., RTCA) incubate->assay3 read Read Absorbance/ Signal assay1->read assay2->read assay3->read analyze Data Analysis: - Normalize to Control - Generate Dose-Response Curves read->analyze compare Compare IC50 Values & Statistical Analysis analyze->compare end Conclusion compare->end

Figure 2. Experimental workflow for cross-validating IC50 values.

Discussion: Why Do IC50 Values Differ Between Assays?

The observed discrepancies in vinblastine IC50 values can be attributed to the fundamental differences in what each assay measures:

  • MTT Assay: Measures mitochondrial metabolic activity. A compound could reduce MTT signal without directly killing the cells, for instance, by impairing mitochondrial function.

  • SRB Assay: Measures total cellular protein content. This is a proxy for cell number but can be affected by drugs that alter cell size or protein expression.[6] However, for vinblastine, no significant variation in cell size was noted in one study.[6]

  • Real-Time Cell Analysis (RTCA): Measures changes in electrical impedance as cells attach and proliferate on microelectrodes.[7] This method provides kinetic data and is sensitive to changes in cell number, adhesion, and morphology.[7]

  • Trypan Blue Exclusion: A dye exclusion method that identifies cells with compromised membrane integrity. It is a direct measure of cell death but is typically lower throughput.[16]

  • ATP-Based Assays: Measure the amount of ATP in a cell population, which is an indicator of metabolically active cells.[17]

For vinblastine, which induces mitotic arrest, the timing of the assay endpoint is critical. An early time point might not capture the full extent of apoptosis, leading to a higher IC50. Furthermore, some assays might be more sensitive to the cytostatic (growth-inhibiting) versus cytotoxic (cell-killing) effects of the drug. For instance, a study comparing the MTT assay to direct cell counting for vinblastine found that the IC50 values corresponded fairly well, suggesting that for this drug, the MTT assay provides a reasonable estimate of its antiproliferative effects.[6]

Conclusion

The determination of vinblastine's IC50 is highly dependent on the chosen assay method. This guide illustrates that while different assays can yield varying IC50 values, understanding the principles behind each method allows for a more informed interpretation of the data. The MTT and SRB assays are robust, high-throughput methods suitable for initial screening. However, for a deeper understanding of a compound's mechanism, employing orthogonal assays, such as real-time analysis or flow cytometry, can provide valuable complementary information. Researchers should carefully select the assay that best reflects the biological question being addressed and consistently use the same method when comparing the potency of different compounds.

References

Synergistic Effects of Vinblastine Sulfate with Novel Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of vinblastine (B1199706) sulfate (B86663) with various novel drug candidates. The information presented herein is based on preclinical and clinical studies, offering insights into combination therapies that could enhance the efficacy of this established chemotherapeutic agent.

Preclinical Synergistic Combinations

The following tables summarize the in vitro and in vivo synergistic effects of vinblastine in combination with novel drug candidates.

Table 1: In Vitro Synergistic Effects of Vinblastine Combinations
Combination PartnerCancer Type/Cell LineKey Synergistic EffectQuantitative Data (IC50 in nM)Mechanism of Synergy
Docetaxel (B913) Non-Small Cell Lung Carcinoma (H1299)Increased cytotoxicity and apoptosisVinblastine: 30 ± 5.9 (alone) vs. 5 ± 5.6 (combo) Docetaxel: 30 ± 3.1 (alone) vs. 15 ± 2.6 (combo)[1][2][3]Overcoming P-glycoprotein mediated drug efflux.[1]
Rapamycin (B549165) NeuroblastomaInhibition of angiogenesis and cell proliferationDose-dependent inhibition of cell proliferation; synergistic effect observed at very low doses.[4][5][6]Down-modulation of VEGF production and VEGFR-2 expression.[4][5]
ABT-737 Chronic Lymphocytic Leukemia (CLL)Sensitization to apoptosisMarked sensitization of all CLL samples to ABT-737 within 6 hours.[7][8]Potent induction of the pro-apoptotic protein NOXA.[7][8]
Table 2: In Vivo Synergistic Effects of Vinblastine Combinations
Combination PartnerCancer ModelKey Synergistic EffectSupporting Experimental Data
Rapamycin Orthotopic neuroblastoma-engrafted miceSignificant inhibition of tumor growth and microvessel areaMore dramatic effect with the combined treatment compared to single agents; statistically improved increased life span.[4][5]
Rapamycin Chick Embryo Chorioallantoic Membrane (CAM) AssayInhibition of angiogenesisAngiogenic responses induced by neuroblastoma xenografts and human biopsy specimens were significantly inhibited by the combination.[4][5][6]

Clinical Evaluation of Vinblastine Combinations

Clinical trials are exploring the potential of combining vinblastine with targeted therapies to improve patient outcomes.

Table 3: Clinical Trials of Vinblastine Combination Therapies
Combination PartnerCancer TypePhaseKey Findings
Nilotinib (B1678881) Refractory or Recurrent Low-Grade GliomaPhase IRecommended Phase II dose established (Vinblastine: 3 mg/m² weekly; Nilotinib: 230 mg/m² BID). Disease control rate of 85.3%.[9][10][11][12] However, a subsequent Phase II trial indicated that vinblastine monotherapy was more effective.[13]
Nivolumab (with AVD) Advanced Stage Classic Hodgkin LymphomaPhase III (SWOG S1826)Nivolumab + AVD showed a significantly lower risk of cancer progression or death compared to brentuximab vedotin + AVD. Two-year progression-free survival was 92% with N-AVD vs. 83% with BV-AVD.[14][15][16]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Cell Proliferation Assay

This assay is used to assess cell viability by measuring the metabolic activity of cells.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17]

  • Drug Treatment: Treat the cells with varying concentrations of vinblastine, the combination drug, and their combination for a specified period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17] Cell viability is calculated as a percentage of the untreated control.

DAPI Staining for Apoptosis

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology changes characteristic of apoptosis.

  • Cell Culture and Treatment: Grow cells on coverslips in a culture dish and treat with the desired drug concentrations.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • DAPI Staining: Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.

  • Visualization: Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.

  • Cell Preparation: Harvest and wash cells with cold PBS.

  • Binding Buffer Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.[18][19]

Chick Embryo Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is an in vivo model to study angiogenesis.

  • Egg Incubation: Incubate fertilized chicken eggs for 3 days at 37°C.[20]

  • Window Opening: On day 3, create a small window in the eggshell to expose the CAM.[21][22]

  • Sample Application: Place a sterile filter paper disc or a carrier matrix containing the test compounds (vinblastine and/or combination drug) or tumor cells onto the CAM.[21]

  • Incubation: Reseal the window and incubate the eggs for a further 2-3 days.

  • Analysis: Observe and quantify the formation of new blood vessels around the application site. This can be done through imaging and counting vessel branch points.[21]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow_MTT cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition plate Seed cells in 96-well plate incubate1 Incubate 24h plate->incubate1 treat Add drug combinations incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt Add MTT solution incubate2->mtt incubate3 Incubate 4h mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance (570nm) solubilize->read

Caption: Workflow of the MTT Cell Viability Assay.

experimental_workflow_apoptosis cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis harvest Harvest & wash cells resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (dark) stain->incubate flow Analyze by Flow Cytometry incubate->flow

References

A Comparative Guide to Vinblastine-Induced Apoptosis and Other Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the apoptotic mechanisms induced by the microtubule-destabilizing agent vinblastine (B1199706) with other widely used cytotoxic drugs, including the microtubule-stabilizing agent paclitaxel (B517696) and the topoisomerase inhibitor doxorubicin (B1662922). This analysis is supported by experimental data, detailed protocols, and visualizations of the key signaling pathways involved.

Executive Summary

Vinblastine, a vinca (B1221190) alkaloid, primarily induces apoptosis by disrupting microtubule dynamics, leading to mitotic arrest. However, its apoptotic signaling is distinct from other cytotoxic agents. Notably, vinblastine is a potent activator of the c-Jun N-terminal kinase (JNK) pathway, a key differentiator from paclitaxel.[1][2] The apoptotic response to vinblastine is also heavily influenced by the expression and regulation of Bcl-2 family proteins, particularly Mcl-1.[2] In contrast, paclitaxel, while also targeting microtubules, and doxorubicin, which intercalates DNA and inhibits topoisomerase II, engage different downstream signaling cascades to execute programmed cell death.

Data Presentation: Comparative Cytotoxicity

Direct comparative studies quantifying apoptosis across vinblastine, paclitaxel, and doxorubicin under identical experimental conditions are limited in publicly available literature. The following tables summarize cytotoxicity data from individual studies to provide an approximate comparison of their potency in different cancer cell lines.

Table 1: Comparative IC50 Values of Various Cytotoxic Agents in Different Cancer Cell Lines

Cell LineDrugIC50 ConcentrationExposure TimeReference
H1299 (Non-small cell lung cancer)Vinblastine30 nM48 hours[3]
H1299 (Non-small cell lung cancer)Docetaxel (B913)30 nM48 hours[3]
MCF-7 (Breast cancer)DoxorubicinNot specifiedNot specified[4]
A549 (Non-small cell lung cancer)DoxorubicinNot specified48 hours[5]
A549 (Non-small cell lung cancer)Etoposide (B1684455)Not specified48 hours[5]

Note: Docetaxel is a taxane, structurally similar to paclitaxel, and is included here for comparative purposes.

Table 2: Apoptosis Induction by Vinblastine and Paclitaxel in PC-3 Cells

TreatmentConcentrationEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptosis (%)Exposure Time
Vinblastine50 µM15112648 hours
Vinblastine50 µM19173672 hours
Paclitaxel200 µMNot specifiedNot specified3619 hours

Signaling Pathways of Apoptosis

The mechanisms by which cytotoxic agents induce apoptosis are multifaceted and often cell-type dependent. Below are simplified representations of the key signaling pathways associated with vinblastine, paclitaxel, and doxorubicin.

Vinblastine-Induced Apoptosis

Vinblastine's disruption of microtubule dynamics leads to mitotic arrest and subsequent activation of apoptotic pathways. A key signaling event is the potent activation of the JNK pathway, which can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family members or the activation of pro-apoptotic proteins.[2]

G Vinblastine Vinblastine Microtubule_Disruption Microtubule Disruption Vinblastine->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest JNK_Activation JNK Activation Mitotic_Arrest->JNK_Activation Bcl2_Family_Modulation Bcl-2 Family Modulation (e.g., Mcl-1 degradation) JNK_Activation->Bcl2_Family_Modulation Mitochondrial_Pathway Mitochondrial Pathway Bcl2_Family_Modulation->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Vinblastine-induced apoptotic signaling cascade.

Paclitaxel-Induced Apoptosis

Similar to vinblastine, paclitaxel also induces mitotic arrest by interfering with microtubule function, but it does so by stabilizing them.[2] While it can also lead to the modulation of Bcl-2 family proteins, its effect on the JNK pathway is less pronounced compared to vinblastine.[6] Some studies suggest the involvement of the death receptor 3 (DR3) pathway in paclitaxel-induced apoptosis.[7]

G Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation Mitotic_Arrest->Bcl2_Phosphorylation DR3_Activation DR3/TL1A Pathway Mitotic_Arrest->DR3_Activation Mitochondrial_Pathway Mitochondrial Pathway Bcl2_Phosphorylation->Mitochondrial_Pathway Caspase_Activation Caspase Activation DR3_Activation->Caspase_Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Paclitaxel-induced apoptotic signaling pathways.

Doxorubicin-Induced Apoptosis

Doxorubicin induces apoptosis primarily through DNA damage by intercalating into DNA and inhibiting topoisomerase II. This leads to the activation of the p53 tumor suppressor protein, which in turn can trigger the mitochondrial pathway of apoptosis.

G Doxorubicin Doxorubicin DNA_Damage DNA Damage & Topoisomerase II Inhibition Doxorubicin->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Pathway Mitochondrial Pathway Bax_Upregulation->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Doxorubicin-induced apoptotic signaling pathway.

Experimental Protocols

The following is a generalized protocol for assessing apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, a common method for quantifying apoptosis induced by cytotoxic agents.

Annexin V and Propidium Iodide Staining for Flow Cytometry

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Cells of interest

  • Cytotoxic agent (e.g., Vinblastine)

  • Phosphate-buffered saline (PBS)

  • 1X Annexin V Binding Buffer (user-prepared or from a kit)

  • FITC-conjugated Annexin V (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. Allow cells to adhere (for adherent cell lines) overnight. Treat cells with the desired concentrations of the cytotoxic agent for the indicated time. Include an untreated control group.

  • Cell Harvesting:

    • Adherent cells: Gently remove the culture medium. Wash the cells once with PBS. Detach the cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation reagent with a complete medium.

    • Suspension cells: Directly collect the cells.

  • Cell Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat the wash step once.[8]

  • Resuspension in Binding Buffer: Centrifuge the washed cells and discard the supernatant. Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Data Interpretation:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the apoptotic effects of different cytotoxic agents.

G Start Start Cell_Culture Cell Culture (e.g., MCF-7, A549) Start->Cell_Culture Drug_Treatment Drug Treatment (Vinblastine, Paclitaxel, Doxorubicin) Cell_Culture->Drug_Treatment Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Drug_Treatment->Apoptosis_Assay Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Data_Analysis Data Analysis (Quantification of Apoptosis) Flow_Cytometry->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for apoptosis comparison.

Conclusion

Vinblastine induces apoptosis through a mechanism that, while initiated by microtubule disruption and mitotic arrest, is distinct from other cytotoxic agents like paclitaxel and doxorubicin. Its strong activation of the JNK signaling pathway represents a key area of differentiation. Understanding these mechanistic nuances is crucial for the rational design of combination therapies and for overcoming drug resistance in a clinical setting. Further research employing standardized experimental conditions is necessary to provide a more definitive quantitative comparison of the apoptotic potency of these important anticancer drugs.

References

Validating In Vitro Efficacy of Vinblastine Sulfate in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the translation of in vitro findings to in vivo efficacy is a critical step in the preclinical validation of any therapeutic candidate. This guide provides an objective comparison of vinblastine (B1199706) sulfate's performance with other microtubule-targeting agents, supported by experimental data from both in vitro and in vivo studies. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

Vinblastine sulfate (B86663), a vinca (B1221190) alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a well-established antineoplastic agent. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation during cell division. This interference leads to a cell cycle arrest in the M phase and ultimately triggers apoptosis, or programmed cell death.[1][2] In vitro studies consistently demonstrate the cytotoxic effects of vinblastine across various cancer cell lines, and these findings have been largely validated in in vivo models.[3]

Comparative In Vitro Efficacy

The cytotoxic and pro-apoptotic effects of vinblastine sulfate have been extensively evaluated in a multitude of cancer cell lines. In comparison to other microtubule-targeting agents, such as taxanes (paclitaxel and docetaxel), vinblastine exhibits potent activity, albeit with varying sensitivities across different cancer types.

ParameterVinblastinePaclitaxel (Taxol)DocetaxelCancer Cell LineSource
IC50 (48h) 1 µM-10 nMMDA-MB-231 (Breast Cancer)[4]
IC50 (48h) 10 µM-1 µMH1299 (Lung Cancer)[4]
IC50 (48h) 30 nM-30 nMH1299 (Lung Cancer)[5]
Apoptosis (48h) Induces apoptosisInduces apoptosisInduces apoptosisH1299 (Lung Cancer)[5]
Apoptosis % (vs. control) 22.66%14.95%-NCI-H1299 (Lung Cancer)[6][7]

In Vivo Validation: Xenograft Models

The antitumor activity of this compound observed in vitro is consistently validated in in vivo xenograft models. These studies typically involve the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice, followed by systemic administration of the therapeutic agent.[8]

ParameterVinblastinePaclitaxel (Taxol)Tumor ModelKey FindingsSource
Tumor Growth Inhibition SignificantSignificantNSCLC XenograftVinblastine showed more potent inhibition of cell proliferation and colony formation.[9][10]
Apoptosis Induction Increased Caspase 3 & 9Increased Caspase 3 & 9NSCLC XenograftVinblastine induced a higher apoptotic ratio compared to paclitaxel.[6][7]
Tumor Progression --Metastatic Breast CancerDocetaxel showed a longer median time to progression compared to a mitomycin/vinblastine combination.[11]

Signaling Pathways in Vinblastine-Induced Apoptosis

The disruption of microtubule dynamics by vinblastine triggers a cascade of intracellular signaling events that converge on the apoptotic machinery. A key pathway implicated in this process is the c-Jun N-terminal kinase (JNK) signaling pathway.[5][12] Stress signals initiated by microtubule disruption lead to the activation of JNK, which in turn can phosphorylate and regulate the activity of Bcl-2 family proteins, ultimately promoting apoptosis.[5] In some cellular contexts, vinblastine has been shown to induce the expression of the pro-apoptotic protein Mcl-1, and inhibition of the ERK signaling pathway can enhance vinblastine-induced apoptosis by suppressing this Mcl-1 induction.[5]

Vinblastine_Signaling_Pathway Vinblastine-Induced Apoptotic Signaling Pathway Vinblastine This compound Microtubules Microtubule Disruption Vinblastine->Microtubules Stress Cellular Stress Microtubules->Stress JNK JNK Activation Stress->JNK Bcl2 Bcl-2 Family Regulation (e.g., Phosphorylation) JNK->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis In_Vitro_to_In_Vivo_Workflow Experimental Workflow for In Vivo Validation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellCulture Cancer Cell Line Culture ViabilityAssay Cell Viability Assay (e.g., MTT) CellCulture->ViabilityAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellCulture->ApoptosisAssay Xenograft Xenograft Model Establishment ViabilityAssay->Xenograft Informs dose selection Endpoint Endpoint Analysis (e.g., Apoptosis Assay on Tumor Tissue) ApoptosisAssay->Endpoint Correlate findings Treatment Vinblastine Administration Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement TumorMeasurement->Endpoint Logical_Relationship Connecting In Vitro Findings to In Vivo Efficacy cluster_in_vitro_findings In Vitro Findings cluster_mechanism Mechanism of Action cluster_in_vivo_outcomes In Vivo Outcomes DecreasedViability Decreased Cell Viability TumorGrowthInhibition Tumor Growth Inhibition DecreasedViability->TumorGrowthInhibition Predicts IncreasedApoptosis Increased Apoptosis IncreasedTumorApoptosis Increased Apoptosis in Tumor IncreasedApoptosis->IncreasedTumorApoptosis Predicts MicrotubuleDisruption Microtubule Disruption MicrotubuleDisruption->DecreasedViability MicrotubuleDisruption->IncreasedApoptosis TumorGrowthInhibition->IncreasedTumorApoptosis is a result of

References

Unraveling the Cellular Response: A Comparative Analysis of Gene Expression Changes Following Vinblastine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate cellular response to chemotherapeutic agents is paramount. This guide provides a comparative analysis of gene expression changes induced by vinblastine (B1199706), a widely used anti-cancer drug. By examining transcriptomic shifts, we can gain deeper insights into its mechanisms of action, identify potential biomarkers for drug sensitivity, and explore avenues for combination therapies.

Vinblastine, a vinca (B1221190) alkaloid derived from the Madagascar periwinkle, exerts its cytotoxic effects primarily by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. However, the downstream effects on gene expression are complex and can vary across different cancer types and experimental conditions. This guide synthesizes available data to present a clear comparison of these changes.

Comparative Gene Expression Analysis

To illustrate the impact of vinblastine on the cellular transcriptome, we present a summary of differentially expressed genes identified in a study on leukemia and lymphoma cells. While comprehensive datasets on single-agent vinblastine are limited, one study noted that a 4-hour treatment with vinblastine led to a greater than 3-fold induction of 272 genes. Among the significantly upregulated genes was Phorbol-12-myristate-13-acetate-induced protein 1 (PMAIP1), also known as NOXA, a pro-apoptotic protein.

Further investigation into the effects of vinblastine on Chronic Lymphocytic Leukemia (CLL) cells revealed a rapid induction of the pro-apoptotic gene NOXA. This upregulation is a key event in sensitizing these cells to apoptosis. The table below summarizes the key gene upregulation observed in these studies.

Gene SymbolGene NameFunctionCancer TypeFold Change/Observation
PMAIP1 (NOXA)Phorbol-12-myristate-13-acetate-induced protein 1Pro-apoptotic BH3-only proteinLeukemia/Lymphoma> 3-fold induction
NOXAPhorbol-12-myristate-13-acetate-induced protein 1Pro-apoptotic BH3-only proteinChronic Lymphocytic LeukemiaRapidly induced

Experimental Methodologies

The insights into gene expression changes are derived from various experimental protocols. A common methodology involves the treatment of cancer cell lines with vinblastine followed by transcriptomic analysis.

A representative experimental workflow is as follows:

  • Cell Culture: Cancer cell lines, such as those from leukemia or lymphoma, are cultured under standard laboratory conditions.

  • Vinblastine Treatment: Cells are treated with a specified concentration of vinblastine for a defined period (e.g., 4 hours). A control group of cells is treated with a vehicle (e.g., DMSO).

  • RNA Extraction: Total RNA is isolated from both the vinblastine-treated and control cells.

  • Gene Expression Analysis: The extracted RNA is then subjected to either microarray analysis or RNA sequencing (RNA-seq) to determine the relative abundance of different mRNA transcripts.

  • Data Analysis: The resulting data is analyzed to identify genes that are significantly upregulated or downregulated in the vinblastine-treated cells compared to the control cells.

G cluster_setup Experimental Setup cluster_analysis Analysis cluster_output Output Cell Culture Cell Culture Vinblastine Treatment Vinblastine Treatment Cell Culture->Vinblastine Treatment Control (Vehicle) Control (Vehicle) Cell Culture->Control (Vehicle) RNA Extraction RNA Extraction Vinblastine Treatment->RNA Extraction Control (Vehicle)->RNA Extraction Gene Expression Profiling (Microarray/RNA-seq) Gene Expression Profiling (Microarray/RNA-seq) RNA Extraction->Gene Expression Profiling (Microarray/RNA-seq) Data Analysis Data Analysis Gene Expression Profiling (Microarray/RNA-seq)->Data Analysis Upregulated Genes Upregulated Genes Data Analysis->Upregulated Genes Downregulated Genes Downregulated Genes Data Analysis->Downregulated Genes

Experimental workflow for analyzing gene expression changes after vinblastine treatment.

Signaling Pathways Affected by Vinblastine

The primary mechanism of vinblastine is the disruption of microtubule formation, which directly impacts mitosis. This mitotic arrest triggers a cascade of downstream signaling events, ultimately leading to apoptosis. The upregulation of pro-apoptotic genes like NOXA is a key part of this process. The diagram below illustrates the simplified signaling pathway.

G Vinblastine Vinblastine Tubulin Tubulin Vinblastine->Tubulin binds to Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption inhibits polymerization Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest Apoptosis Signaling Cascade Apoptosis Signaling Cascade Mitotic Arrest->Apoptosis Signaling Cascade Upregulation of Pro-apoptotic Genes (e.g., NOXA) Upregulation of Pro-apoptotic Genes (e.g., NOXA) Apoptosis Signaling Cascade->Upregulation of Pro-apoptotic Genes (e.g., NOXA) Apoptosis Apoptosis Upregulation of Pro-apoptotic Genes (e.g., NOXA)->Apoptosis

Signaling pathway of vinblastine-induced apoptosis.

Unraveling Vinblastine Resistance: A Comparative Guide to Key Protein Players

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of chemotherapy resistance is paramount. Vinblastine (B1199706), a widely used anti-cancer agent that targets microtubules, often faces the challenge of acquired resistance. This guide provides an objective comparison of the roles of specific proteins in conferring resistance to vinblastine, supported by experimental data and detailed methodologies.

This document delves into the functions of key proteins implicated in vinblastine resistance, presenting quantitative data on their impact, detailed experimental protocols for validation, and visual representations of the involved signaling pathways and workflows.

Comparing the Impact of Key Proteins on Vinblastine Resistance

The development of resistance to vinblastine is a multifactorial process involving various proteins that can be broadly categorized into drug transporters and signaling modulators. This section compares the experimentally validated roles of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCC1 (MRP1), and the transcription factor c-Jun.

Quantitative Analysis of Vinblastine Resistance

The following table summarizes the changes in the half-maximal inhibitory concentration (IC50) of vinblastine upon modulation of key proteins, providing a quantitative measure of their contribution to resistance. A higher IC50 value indicates greater resistance.

ProteinCell LineExperimental ConditionVinblastine IC50 (approx.)Fold ResistanceReference
ABCB1 (P-gp) SW620ParentalNot specified-[1]
SW620 Ad20P-gp OverexpressionNot specifiedSignificantly resistant[1]
MES-SAParentalNot specified-[2]
MES-SAVinblastine-selected clones (MDR1 activation)High levels of resistanceNot specified[2]
ABCC1 (MRP1) CMT-U27Parental1588 nM-
CMT-U27MRP1 siRNA knockdown144 nM~11-fold decrease
c-Jun Mouse FibroblastsWild-typeNot specified-[3]
Mouse Fibroblastsc-Jun nullMore sensitive at 1-3 nM-[3]
Mouse Fibroblastsc-Jun overexpressingNot specified12-fold greater than wild-type[3]

Key Proteins in Vinblastine Resistance

ABCB1 (P-glycoprotein/MDR1)

ABCB1 is a well-characterized ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including vinblastine, out of the cell. This reduces the intracellular drug concentration, thereby diminishing its cytotoxic effect. Overexpression of ABCB1 is a common mechanism of multidrug resistance (MDR) in cancer cells. Activation of the MDR1 gene is a predominant mechanism of resistance selected by vinblastine treatment in some cancer cell lines[2].

ABCC1 (MRP1)

ABCC1, another member of the ABC transporter superfamily, also contributes to multidrug resistance. While it is a known transporter of various anticancer drugs, its role in vinblastine resistance is context-dependent and it appears to confer a lower level of resistance to vinblastine compared to other drugs like vincristine[4]. MRP1-mediated transport of some drugs is also dependent on the presence of glutathione (B108866) (GSH)[5].

c-Jun

c-Jun is a component of the AP-1 transcription factor and is involved in cellular responses to stress, including exposure to chemotherapy. Treatment with microtubule inhibitors like vinblastine can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway, resulting in increased c-Jun expression and phosphorylation[6][7]. Overexpression of c-Jun has been shown to protect cells from vinblastine-induced apoptosis, suggesting its role as a pro-survival factor in the context of vinblastine treatment[3].

FOXO3a

The Forkhead box O3 (FOXO3a) transcription factor is a key player in cell fate decisions, including apoptosis and stress resistance. Its activity is primarily regulated by the PI3K/AKT signaling pathway. When PI3K/AKT is activated, it phosphorylates FOXO3a, leading to its cytoplasmic sequestration and inactivation. In the absence of this phosphorylation, FOXO3a translocates to the nucleus and can induce the expression of genes that promote apoptosis. While direct quantitative data for FOXO3a's role in vinblastine resistance is not detailed in the provided context, its general role in chemoresistance through the PI3K/AKT pathway is well-established[8][9]. Dysregulation of this pathway can lead to the inactivation of FOXO3a, thereby promoting cell survival and contributing to drug resistance.

Experimental Protocols for Validation

Accurate validation of the role of these proteins in vinblastine resistance relies on robust experimental methodologies. Below are detailed protocols for key assays.

Cell Viability and IC50 Determination: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of vinblastine and incubate for 48-72 hours.

  • Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Measure the optical density (OD) at 564 nm using a microplate reader.

  • Analysis: The percentage of cell survival is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of cell survival against the drug concentration.

Gene Knockdown: siRNA Transfection

Small interfering RNA (siRNA) is used to specifically silence the expression of a target gene.

  • Cell Seeding: Seed cells in a 24-well plate one day before transfection to reach 50-60% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 10-20 pmol of siRNA into 50 µL of serum-free medium.

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in 50 µL of serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

  • Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells in 400 µL of fresh, serum-free medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Medium Change: After incubation, replace the transfection medium with fresh, complete growth medium.

  • Validation and Functional Assays: After 24-72 hours, validate the knockdown efficiency by qRT-PCR or Western blotting and proceed with functional assays such as the SRB assay to assess changes in vinblastine sensitivity.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-ABCB1, anti-c-Jun) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the amount of a specific RNA.

  • RNA Extraction: Isolate total RNA from cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR:

    • Prepare a reaction mix containing cDNA, forward and reverse primers for the target gene, and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.

    • Perform the PCR reaction in a real-time PCR thermal cycler.

  • Data Analysis: The cycle threshold (Ct) value is determined for each sample. The relative expression of the target gene is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or ACTB).

Visualizing the Molecular Landscape of Resistance

Diagrams of the key signaling pathways and experimental workflows provide a clear visual summary of the complex processes involved in vinblastine resistance.

Signaling Pathways

Vinblastine_Resistance_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ABCB1 ABCB1 (P-gp) Vinblastine_out Vinblastine (efflux) ABCB1->Vinblastine_out efflux MRP1 MRP1 MRP1->Vinblastine_out efflux Vinblastine_in Vinblastine Vinblastine_in->ABCB1 Vinblastine_in->MRP1 Microtubules Microtubules Vinblastine_in->Microtubules disrupts JNK JNK Microtubules->JNK activates cJun c-Jun JNK->cJun phosphorylates & activates AKT AKT FOXO3a_P p-FOXO3a (inactive) FOXO3a FOXO3a (active) AKT->FOXO3a phosphorylates & inactivates Survival_Genes Survival Genes cJun->Survival_Genes activates transcription Apoptotic_Genes Apoptotic Genes FOXO3a->Apoptotic_Genes activates transcription Apoptosis_Induction Induction of Apoptosis Apoptotic_Genes->Apoptosis_Induction Apoptosis_Inhibition Inhibition of Apoptosis Survival_Genes->Apoptosis_Inhibition PI3K PI3K PI3K->AKT activates

Caption: Signaling pathways contributing to vinblastine resistance.

Experimental Workflow for Validating Protein Role

Experimental_Workflow Start Start: Cancer Cell Line Transfection siRNA Transfection (e.g., for ABCB1, c-Jun) Start->Transfection Control Control (Scrambled siRNA) Start->Control Validation Validation of Knockdown Transfection->Validation Control->Validation qRT_PCR qRT-PCR (mRNA levels) Validation->qRT_PCR Confirm Western_Blot Western Blot (Protein levels) Validation->Western_Blot Confirm Drug_Treatment Vinblastine Treatment (Dose-response) qRT_PCR->Drug_Treatment Western_Blot->Drug_Treatment SRB_Assay Cell Viability Assay (SRB) Drug_Treatment->SRB_Assay IC50_Determination IC50 Determination & Comparison SRB_Assay->IC50_Determination Conclusion Conclusion: Role of Protein in Vinblastine Resistance IC50_Determination->Conclusion

Caption: Workflow for validating a protein's role in resistance.

References

A Comparative Analysis of Vinblastine and Vincristine: Cellular Uptake and Retention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular uptake and retention of two closely related vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine (B1662923). While both are potent anti-mitotic agents used in cancer chemotherapy, their efficacy and toxicity profiles differ, in part due to their distinct interactions with cancer cells. This document synthesizes experimental data to highlight these differences, offering insights for researchers in oncology and drug development.

Executive Summary

Vincristine and vinblastine, despite their structural similarity, exhibit significant differences in their cellular pharmacokinetics. Experimental data reveals that while vinblastine demonstrates a more rapid and higher initial cellular uptake, vincristine is retained within the cell for a more extended period. This prolonged intracellular presence of vincristine correlates with its greater cytotoxicity following short-term exposure. Under continuous exposure, however, their cytotoxic effects are comparable. These differences are critical for understanding their therapeutic windows and designing effective treatment regimens.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of Vinblastine and Vincristine in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below illustrates the differential cytotoxicity of vincristine and vinblastine, which is notably dependent on the duration of drug exposure.[1]

Cell LineExposure TimeParameterVincristine IC50 (nM)Vinblastine IC50 (nM)Reference
Mouse Leukemia L1210ContinuousGrowth Inhibition4.44.0[2][3]
Mouse Lymphoma S49ContinuousGrowth Inhibition53.5[2][3]
Mouse NeuroblastomaContinuousGrowth Inhibition3315[2][3]
HeLaContinuousGrowth Inhibition1.42.6[2][3]
Human Leukemia HL-60ContinuousGrowth Inhibition4.15.3[2][3]
Mouse Leukemia L12104-hourProliferation Inhibition100380[2][3]
Human Leukemia HL-604-hourProliferation Inhibition23900[2][3]
Mouse Leukemia L12104-hourColony Formation6>600[2][3][4]
HeLa4-hourColony Formation3362[2][3]
Murine Lymphoblastic Leukaemia (L5178Y)Not SpecifiedCytotoxicity5.844[5][6]
Table 2: Cellular Uptake and Retention of [³H]Vinblastine and [³H]Vincristine in L1210 Cells

Studies using radiolabeled vinca alkaloids have elucidated the differential uptake and retention kinetics.

Time PointParameter[³H]Vincristine[³H]VinblastineKey ObservationReference
4 hours (during exposure)Cellular AssociationLowerSignificantly HigherVinblastine accumulates more rapidly and to a greater extent initially.[2][3][7][8]
0.5 hours (post-exposure)Cellular RetentionHigherLowerVinblastine is released much more rapidly from the cells.[2][3][7][8]
Up to 6 hours (post-exposure)Cellular RetentionConsistently HigherConsistently LowerVincristine is retained more tenaciously over time.[2][3][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anti-Proliferation Assay

This protocol is used to determine the IC50 values of vinblastine and vincristine.

  • Cell Culture : The selected cancer cell lines (e.g., L1210, HeLa, HL-60) are maintained in an appropriate growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are cultured in a humidified incubator at 37°C with 5% CO2.[4]

  • Drug Preparation : Vincristine sulfate (B86663) and vinblastine sulfate are dissolved in a suitable solvent (e.g., sterile water or saline) to create stock solutions.[4] Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations.

  • Cell Seeding : Cells are seeded into multi-well plates at a predetermined density to ensure exponential growth throughout the experiment.

  • Drug Exposure :

    • Continuous Exposure : The diluted drugs are added to the cell cultures and incubated for a prolonged period (e.g., 48-72 hours).

    • Short-term Exposure : Cells are incubated with the drugs for a shorter duration (e.g., 4 hours). Following incubation, the drug-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS) and incubated with fresh drug-free medium for the remainder of the assay period.

  • Assessment of Cell Viability : Cell viability is assessed using a metabolic assay such as the MTT or resazurin (B115843) assay. The absorbance is measured using a microplate reader, which is directly proportional to the number of viable cells.[1]

  • Data Analysis : The IC50 values are calculated by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Uptake and Retention Assay

This protocol quantifies the amount of drug taken up and retained by the cells.

  • Cell Preparation : A suspension of a known number of cells (e.g., L1210) is prepared in a suitable buffer or culture medium.

  • Drug Incubation (Uptake) : Radiolabeled drugs, such as [³H]vinblastine or [³H]vincristine, are added to the cell suspension at a specific concentration. The cells are incubated for a defined period (e.g., 4 hours) at 37°C.

  • Separation : At various time points, aliquots of the cell suspension are taken, and the cells are separated from the drug-containing medium by centrifugation through a layer of silicone oil to rapidly stop the uptake process.

  • Washing : The cell pellet is washed with ice-cold PBS to remove any extracellular drug.

  • Lysis and Scintillation Counting : The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter. This measurement reflects the amount of drug taken up by the cells.

  • Retention Assay : After the initial drug incubation period, the cells are washed and resuspended in a drug-free medium. At various time points, aliquots are taken, and the remaining intracellular radioactivity is measured as described above. The decrease in radioactivity over time indicates the rate of drug efflux.

Visualization of Experimental Workflow and Cellular Mechanisms

G

G

Concluding Remarks

The differential cellular uptake and retention of vinblastine and vincristine are key determinants of their distinct pharmacological profiles. While both are effective anti-cancer agents, the superior retention of vincristine likely contributes to its greater potency in short-term exposure models. This may have implications for clinical dosing schedules and the management of drug resistance, which is often mediated by efflux pumps like P-glycoprotein that actively remove these drugs from the cell.[9][10] Further research into the molecular mechanisms governing the differential retention of these two important drugs could lead to the development of more effective and less toxic chemotherapeutic strategies.

References

Safety Operating Guide

Proper Disposal of Vinblastine Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of vinblastine (B1199706) sulfate (B86663) is paramount for protecting personnel and the environment. As a potent cytotoxic and antineoplastic agent, vinblastine sulfate requires stringent handling and waste management protocols. This guide provides essential, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, and all waste contaminated with it must be treated as cytotoxic waste.[1][2] Adherence to proper personal protective equipment (PPE) is mandatory at all times when handling the compound or its waste products.

Required Personal Protective Equipment (PPE):

  • Gloves: Two pairs of chemotherapy-rated gloves.[3]

  • Gown: A disposable, impermeable gown with long sleeves and elastic cuffs.[3]

  • Eye Protection: Safety goggles or a face shield.[4]

  • Respiratory Protection: A NIOSH-approved respirator should be used when there is a risk of aerosolization.[5]

This compound Waste Disposal Workflow

The primary and most recommended method for the disposal of this compound and all contaminated materials is high-temperature incineration by a licensed hazardous waste disposal company.[4] This ensures the complete destruction of the cytotoxic compound.

The following diagram outlines the decision-making and operational workflow for the proper segregation and disposal of this compound waste in a laboratory setting.

VinblastineDisposalWorkflow start This compound Waste Generated classify Classify Waste Type start->classify sharps Sharps Waste (Needles, Syringes, Vials) classify->sharps Sharps liquid Liquid Waste (Unused solutions, Contaminated media) classify->liquid Liquid solid Solid Waste (Gloves, Gowns, Bench pads) classify->solid Solid sharps_container Place in Purple-Lidded, Puncture-Proof Sharps Container sharps->sharps_container liquid_container Collect in Leak-Proof, Clearly Labeled Container liquid->liquid_container solid_container Place in Yellow Chemotherapy Waste Bag with Cytotoxic Symbol solid->solid_container storage Store Securely in Designated Hazardous Waste Accumulation Area sharps_container->storage liquid_container->storage solid_container->storage disposal Arrange for Pickup by Licensed Hazardous Waste Vendor storage->disposal incineration High-Temperature Incineration disposal->incineration

This compound Waste Segregation and Disposal Workflow

Detailed Disposal Procedures

Step 1: Segregation at the Point of Generation

Proper segregation is critical to prevent cross-contamination and ensure compliant disposal.[5]

  • Sharps Waste: All needles, syringes, glass vials, and other sharp items contaminated with this compound must be immediately placed into a designated puncture-proof sharps container with a purple lid.[5]

  • Non-Sharps Solid Waste: Contaminated PPE (gloves, gowns), bench protectors, and other solid materials should be disposed of in a yellow chemotherapy waste bag, which should be clearly labeled with the cytotoxic symbol.[5] These bags should be thick (at least 2 mm for polypropylene) and leak-proof.

  • Liquid Waste: Unused or expired this compound solutions, as well as contaminated culture media, should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not discharge liquid cytotoxic waste into the sanitary sewer system.[2]

Step 2: Labeling and Storage

All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" and include the biohazard symbol. Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.

Step 3: Final Disposal

Arrange for a licensed hazardous waste management company to collect and transport the waste for high-temperature incineration. Ensure that all federal, state, and local regulations are followed.[4]

Spill Management

In the event of a spill, immediate action is necessary to contain and clean the area while protecting personnel.

  • Evacuate and Secure the Area: Alert others and restrict access to the spill location.

  • Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full PPE described above.

  • Contain the Spill: For liquid spills, use absorbent pads from a chemotherapy spill kit to cover the area. For solid spills, gently cover the powder with a damp absorbent pad to avoid creating dust.[6]

  • Clean the Area: Working from the outside in, carefully clean the spill area. All cleanup materials must be disposed of as cytotoxic waste.[3]

  • Decontaminate: After the initial cleanup, decontaminate the surface with a suitable agent, such as a 10% bleach solution, followed by a rinse with water.[7]

Chemical Degradation of this compound

While high-temperature incineration is the standard, research has been conducted on the chemical degradation of this compound. It is important to note that these are not standard disposal procedures and should be considered for research purposes or under specific guidance from safety officers. A study by Thimmaiah & Sethi (1985) investigated the degradation of vinblastine in a buffered solution.

Experimental Protocol for Vinblastine Degradation Study:

The following is a summary of the methodology used to study the degradation of vinblastine. This is for informational purposes and does not constitute a validated disposal protocol.

ParameterValue/Procedure
Incubation Medium 0.2 M glycine (B1666218) buffer containing 1% bovine serum albumin.
pH Conditions pH 7.4 or 8.8
Temperature 37°C
Incubation Time 72 hours
Extraction The reaction mixture was extracted with dichloromethane (B109758) (CH2Cl2).
Analysis High-Performance Liquid Chromatography (HPLC) was used to separate and identify the degradation products.

This study identified several degradation products, including 4-deacetylvinblastine and 19'-oxovinblastine, indicating that under these conditions, this compound breaks down into different chemical entities.[8] For validated chemical inactivation methods for various cytotoxic drugs, it is recommended to consult specialized literature, such as the publications by Castegnaro et al.[9]

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby minimizing occupational exposure and environmental impact. Always consult your institution's specific safety protocols and waste management guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinblastine sulfate
Reactant of Route 2
Reactant of Route 2
Vinblastine sulfate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。